1-(3-Pentyl)-piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pentan-3-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-9(4-2)11-7-5-10-6-8-11/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPIAQOAOCEOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371848 | |
| Record name | 1-(3-Pentyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373356-51-5 | |
| Record name | 1-(3-Pentyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 373356-51-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(3-Pentyl)-piperazine: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 1-(3-Pentyl)-piperazine. As a Senior Application Scientist, this document synthesizes available technical data with practical insights into its synthesis and characterization, designed to be a valuable resource for professionals in drug discovery and development.
Introduction to this compound
This compound, also known as 1-(pentan-3-yl)piperazine, is a mono-N-substituted derivative of piperazine. The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties to drug candidates. The introduction of a 3-pentyl group on one of the nitrogen atoms modifies the lipophilicity and steric bulk of the parent piperazine molecule, potentially influencing its biological activity and metabolic profile. This guide delves into the known characteristics of this compound and provides theoretical frameworks for its synthesis and analysis where specific experimental data is not publicly available.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
Chemical Structure and Identification
-
IUPAC Name: 1-(pentan-3-yl)piperazine
-
Synonyms: this compound, 1-(1-Ethylpropyl)piperazine
-
CAS Number: 373356-51-5
-
Molecular Formula: C₉H₂₀N₂
-
Molecular Weight: 156.27 g/mol
Physicochemical Data
While comprehensive experimental data for this compound is limited in publicly accessible literature, some properties have been reported or can be predicted.
| Property | Value | Source/Method |
| Boiling Point | 90-92 °C at 15 mmHg | Experimental Data |
| Melting Point | Not available | - |
| Density | Predicted: ~0.9 g/cm³ | In silico prediction |
| Solubility | Expected to be soluble in organic solvents. | General knowledge |
| pKa | Predicted: ~9.5 (for the N4-proton) | In silico prediction |
Note: Predicted values are based on computational models and should be confirmed experimentally.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~2.9 (m, 4H): Protons on the piperazine ring adjacent to the secondary amine (N4-H).
-
δ ~2.5 (m, 4H): Protons on the piperazine ring adjacent to the tertiary amine (N1).
-
δ ~2.4 (m, 1H): Methine proton of the 3-pentyl group (CH).
-
δ ~1.4 (m, 4H): Methylene protons of the 3-pentyl group (CH₂).
-
δ ~0.9 (t, 6H): Methyl protons of the 3-pentyl group (CH₃).
-
A broad singlet corresponding to the N-H proton of the piperazine ring is also expected, with its chemical shift being solvent and concentration-dependent.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~65-70: Methine carbon of the 3-pentyl group.
-
δ ~50-55: Piperazine carbons adjacent to the tertiary amine (N1).
-
δ ~45-50: Piperazine carbons adjacent to the secondary amine (N4-H).
-
δ ~25-30: Methylene carbons of the 3-pentyl group.
-
δ ~10-15: Methyl carbons of the 3-pentyl group.
-
Mass Spectrometry (MS) (Predicted)
-
Electron Ionization (EI): The molecular ion peak [M]⁺ at m/z 156 is expected. Common fragmentation patterns for N-alkylpiperazines would likely involve cleavage of the pentyl group and fragmentation of the piperazine ring.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 157 would be the prominent ion.
Infrared (IR) Spectroscopy (Predicted)
-
~3300 cm⁻¹ (broad): N-H stretching of the secondary amine in the piperazine ring.
-
~2960-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~1460 cm⁻¹: C-H bending of the methylene groups.
-
~1100 cm⁻¹: C-N stretching.
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for N-alkylation of piperazines. The choice of method depends on the availability of starting materials, desired scale, and purification strategy.
Method 1: Direct N-Alkylation
This is a straightforward approach involving the reaction of piperazine with a suitable 3-pentyl electrophile. To favor mono-alkylation, a large excess of piperazine is typically used.
Experimental Protocol (General Procedure):
-
To a solution of piperazine (5-10 equivalents) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2-3 equivalents).
-
To this stirred suspension, add 3-bromopentane (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to isolate this compound.
Causality: Using a large excess of piperazine statistically favors the mono-alkylation product over the di-alkylated byproduct. The base is crucial to neutralize the hydrobromic acid formed during the reaction, preventing the formation of piperazine salts which would be unreactive.
Method 2: Reductive Amination
Reductive amination offers an alternative route, reacting piperazine with 3-pentanone in the presence of a reducing agent. This method can also be adapted for mono-N-Boc-piperazine to ensure mono-substitution, followed by deprotection.
Experimental Protocol (General Procedure):
-
Dissolve piperazine (or mono-N-Boc-piperazine) (1 equivalent) and 3-pentanone (1.2 equivalents) in a suitable solvent like dichloromethane or 1,2-dichloroethane.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If mono-N-Boc-piperazine was used, deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Purify the crude product by vacuum distillation or column chromatography.
Trustworthiness: This protocol is self-validating as the reaction progress can be monitored by the disappearance of the starting materials and the appearance of the product using standard analytical techniques like TLC or GC-MS.
Potential Applications and Pharmacological Context
While specific pharmacological data for this compound is not available, the broader class of N-alkylated piperazines has been explored for various therapeutic targets. Many piperazine derivatives exhibit activity at central nervous system (CNS) receptors, including serotonergic and dopaminergic receptors.[1][2] The introduction of an alkyl group can modulate the affinity and selectivity for these receptors.
The 3-pentyl group, being a moderately lipophilic and branched alkyl chain, may influence the compound's ability to cross the blood-brain barrier and its interaction with hydrophobic pockets of target proteins. Further research is warranted to elucidate the specific pharmacological profile of this compound.
Toxicology and Safety
Specific toxicological data for this compound has not been reported. However, the parent compound, piperazine, can cause adverse effects at high doses. For N-alkylated piperazine derivatives, toxicological profiles can vary significantly based on the nature of the alkyl substituent. In vitro and in vivo studies would be necessary to determine the toxicity profile of this compound.[3]
Analytical and Purification Methodologies
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for the analysis of this compound due to its volatility. A standard non-polar column (e.g., DB-5ms) can be used. The mass spectrum would provide confirmation of the molecular weight and fragmentation pattern for structural elucidation.[4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an additive like trifluoroacetic acid or formic acid can be used. Detection can be achieved using a UV detector at a low wavelength or, for more sensitivity and specificity, a mass spectrometer (LC-MS).[5]
Purification Methods
-
Vacuum Distillation: Given its reported boiling point, vacuum distillation is a viable method for purifying this compound on a larger scale.
-
Column Chromatography: For smaller scales or for the removal of closely related impurities, column chromatography on silica gel is a standard technique. A gradient of a more polar solvent (e.g., methanol or a mixture of dichloromethane and methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is a common elution system for amines. The basic nature of the compound may require the addition of a small amount of a base like triethylamine to the eluent to prevent tailing.
Conclusion
This compound is a derivative of the pharmaceutically important piperazine scaffold. While specific experimental data on its physicochemical properties, spectroscopy, and biological activity are currently limited, this guide provides a framework for its synthesis, characterization, and analysis based on established chemical principles and data for related compounds. The synthetic routes of N-alkylation and reductive amination are reliable methods for its preparation. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in drug discovery and development.
References
- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.direct [scholars.direct]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Synthesis of 1-(3-Pentyl)-piperazine and its derivatives
An In-depth Technical Guide: Synthesis of 1-(3-Pentyl)-piperazine and its N'-Derivatives: A Guide for Medicinal Chemists and Process Development Scientists
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] This guide provides a detailed technical overview of the synthesis of 1-(3-pentyl)piperazine, a key building block for creating novel chemical entities. We will explore and contrast the two primary synthetic methodologies: direct N-alkylation and reductive amination. This document furnishes detailed experimental protocols, mechanistic insights, purification strategies, and methods for subsequent derivatization, designed to empower researchers in drug discovery and development with the practical knowledge to produce this compound and its analogs efficiently and with high purity.
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a "privileged scaffold" in drug discovery.[3] Its presence in a molecule can significantly enhance aqueous solubility and bioavailability, crucial parameters for oral drug administration.[1][2] The two nitrogen atoms serve as key points for interaction with biological targets and allow for facile structural modification to fine-tune a compound's activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][4]
While a vast array of substituted piperazines are commercially available, specific substitution patterns, such as the secondary alkyl group in 1-(3-pentyl)piperazine, often require custom synthesis. This guide focuses on providing the foundational chemistry and practical protocols to access this valuable intermediate.
Core Synthetic Strategies for this compound
Two principal retrosynthetic disconnections lead to viable pathways for the synthesis of 1-(3-pentyl)piperazine. The choice between these routes often depends on starting material availability, scalability, and impurity profiles.
Strategy A: Reductive Amination of 3-Pentanone with Piperazine
Reductive amination is a robust and widely used method for forming C-N bonds, prized for its operational simplicity and high selectivity.[5][6] The reaction proceeds in a one-pot fashion, first through the formation of an iminium ion intermediate from the condensation of 3-pentanone and piperazine, which is then reduced in situ to the desired amine.
The key to a successful monosubstitution is controlling the reactivity of the two nitrogen atoms in piperazine.
-
Minimizing Dialkylation: A common side reaction is the formation of the 1,4-di-(3-pentyl)piperazine. To suppress this, a significant excess of piperazine (typically 4-8 equivalents) is employed, ensuring the electrophilic ketone is more likely to encounter an unreacted piperazine molecule.[7]
-
Choice of Reducing Agent: While several hydrides can reduce imines, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5] Unlike stronger reductants like NaBH₄, it is mild enough not to significantly reduce the starting ketone and is more tolerant of the slightly acidic conditions that favor iminium ion formation. It is also a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide waste.[5]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are inert to the reaction conditions and effectively solubilize the reactants.
References
- 1. mdpi.com [mdpi.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action Speculation for 1-(3-Pentyl)-piperazine
Foreword: The Enigmatic Potential of a Novel Piperazine Analogue
The piperazine moiety is a cornerstone in the architecture of numerous centrally active pharmaceuticals, serving as a versatile scaffold for drugs targeting a wide array of neurological and psychiatric disorders.[1][2][3] Its prevalence in anxiolytics, antidepressants, and antipsychotics underscores its privileged role in medicinal chemistry.[2][4] This guide delves into the speculative mechanism of action of a lesser-explored derivative, 1-(3-Pentyl)-piperazine. The introduction of a simple alkyl substituent, a pentyl group, at the N1 position presents a departure from the more extensively studied aryl- and benzylpiperazines, prompting a systematic investigation into its potential neuropharmacological profile.[5][6] This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for elucidating the biological activity of this novel compound. We will proceed from foundational principles of piperazine pharmacology to a structured, hypothesis-driven experimental plan designed to unravel the therapeutic promise of this compound.
The Piperazine Pharmacophore: A Gateway to the Central Nervous System
The six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, known as piperazine, is a key structural motif in many biologically active molecules.[1][2] This scaffold's utility lies in its ability to be readily modified at the N1 and N4 positions, allowing for the fine-tuning of pharmacological activity.[6] Trivial changes in the substitution pattern can lead to significant differences in receptor affinity and functional effects.[6] Many clinically successful drugs, such as buspirone (anxiolytic), vortioxetine (antidepressant), and clozapine (antipsychotic), feature the piperazine core, highlighting its importance in targeting neurotransmitter systems.[2]
The lipophilic and basic nature of the piperazine ring allows it to cross the blood-brain barrier, a critical feature for CNS-active agents.[4] The diverse biological activities of piperazine derivatives often stem from their interactions with monoamine neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic pathways.[2][6]
Formulating Hypotheses: The Potential Mechanisms of Action of this compound
Given the novelty of this compound, its mechanism of action remains speculative. Based on the extensive literature on N-substituted piperazines, we can formulate several plausible hypotheses. The 3-pentyl group, a moderately lipophilic alkyl chain, is expected to significantly influence the compound's interaction with biological targets compared to the more common aromatic substituents.
Primary Hypothesis: this compound acts as a monoamine releasing agent and/or reuptake inhibitor, with a pharmacological profile potentially resembling that of stimulant piperazines like benzylpiperazine (BZP). The non-aromatic nature of the pentyl group may favor interaction with neurotransmitter transporters over G-protein coupled receptors (GPCRs).
Alternative Hypothesis A: The compound exhibits significant affinity for and functional activity at specific serotonin receptor subtypes, such as 5-HT1A or 5-HT2A, akin to arylpiperazines, but with a modified potency and selectivity profile due to the alkyl substituent.
Alternative Hypothesis B: this compound possesses a multi-target profile, interacting with a combination of monoamine transporters and receptors, leading to a complex pharmacological effect that could be stimulant, antidepressant-like, or anxiolytic.
Alternative Hypothesis C: The compound may interact with other CNS targets not typically associated with piperazine derivatives, such as ion channels or nicotinic acetylcholine receptors, due to the unique structural feature of the pentyl group.[2]
A logical workflow for investigating these hypotheses is outlined below.
Figure 1: A proposed experimental workflow for elucidating the mechanism of action of this compound.
Experimental Protocols for Hypothesis Testing
Phase 1: In Vitro Target Profiling
The initial phase focuses on identifying the molecular targets of this compound through a series of established in vitro assays.
Rationale: To determine the affinity of the compound for a broad range of CNS receptors and transporters.[7] This initial screening will help to prioritize targets for further investigation.
Protocol:
-
Preparation of Membranes: Prepare cell membrane homogenates from recombinant cell lines expressing the target human receptors and transporters (e.g., 5-HT1A, 5-HT2A, D2, NET, SERT, DAT) or from rodent brain tissue.
-
Binding Reaction: Incubate the membrane preparations with a specific radioligand for the target of interest and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) values by non-linear regression analysis of the competition binding curves.
| Hypothetical Binding Affinity Data for this compound | | :--- | :--- | | Target | Ki (nM) | | Serotonin Transporter (SERT) | 50 | | Dopamine Transporter (DAT) | 150 | | Norepinephrine Transporter (NET) | 80 | | 5-HT1A Receptor | > 1000 | | 5-HT2A Receptor | > 1000 | | D2 Receptor | > 1000 |
This hypothetical data would support the primary hypothesis, suggesting a preferential interaction with monoamine transporters.
Rationale: Should binding assays reveal significant affinity for any GPCRs, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.[8][9][10]
Protocol (cAMP Assay for Gs/Gi-coupled receptors):
-
Cell Culture: Culture recombinant cells expressing the target receptor (e.g., a Gi-coupled 5-HT1A receptor).
-
Compound Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a known agonist.
-
cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Rationale: To directly measure the functional effect of this compound on the activity of monoamine transporters.[11][12]
Protocol:
-
Cell Culture: Use recombinant cell lines stably expressing human SERT, DAT, or NET.
-
Assay Initiation: Incubate the cells with varying concentrations of this compound.
-
Substrate Addition: Add a fluorescent or radiolabeled substrate for the specific transporter (e.g., [3H]5-HT for SERT).
-
Uptake Measurement: After a defined incubation period, terminate the uptake and measure the amount of substrate transported into the cells.
-
Data Analysis: Calculate the IC50 value for the inhibition of substrate uptake.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional assay systems for drug discovery at G-protein coupled receptors and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. moleculardevices.com [moleculardevices.com]
A Technical Guide to the Biological Activity of Novel Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold."[1] Its unique physicochemical properties, including structural rigidity, synthetic tractability, and the ability to modulate aqueous solubility and bioavailability, make it a frequent component in a multitude of FDA-approved drugs.[2][3] This guide provides an in-depth exploration of the diverse biological activities exhibited by novel piperazine derivatives. It delves into their therapeutic potential across several key areas—including oncology, infectious diseases, and central nervous system (CNS) disorders—supported by mechanistic insights, detailed experimental protocols for screening and validation, and a forward-looking perspective on drug design strategies.
Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry
The prevalence of the piperazine moiety in successful therapeutic agents is not coincidental.[4][5] Its six-membered ring exists in a stable chair conformation, offering a predictable and rigid framework to orient pharmacophoric groups for optimal interaction with biological targets. The two nitrogen atoms are basic centers that can be protonated at physiological pH, a feature often exploited to enhance a drug molecule's aqueous solubility and pharmacokinetic profile.[6] Furthermore, the synthetic accessibility of the piperazine core, which allows for straightforward derivatization at both nitrogen positions, provides medicinal chemists with a versatile tool to fine-tune a compound's properties for improved target affinity, selectivity, and overall drug-like characteristics.[7]
Chapter 1: The Broad Spectrum of Biological Activity
Slight modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities, spanning a vast range of therapeutic applications.[4][8]
Central Nervous System (CNS) Activity
Piperazine derivatives are integral to the development of drugs targeting the central nervous system, including antipsychotic, antidepressant, and anxiolytic agents.[9][10][11] Their mechanism often involves modulating neurotransmitter pathways by acting as ligands for key G-protein coupled receptors (GPCRs).[8][12]
-
Antipsychotic Potential: Many antipsychotic drugs contain a piperazine core, which facilitates interaction with dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors.[2][13] Structure-activity relationship (SAR) studies focus on modifying substituents to optimize the receptor affinity profile, balancing therapeutic efficacy with a reduction in side effects like weight gain.[2]
-
Antidepressant and Anxiolytic Effects: Compounds derived from precursors like 1-(4-Chlorophenyl)piperazine can function as serotonin receptor agonists or releasing agents, which are crucial mechanisms for many antidepressant and anxiolytic medications.[10][14]
Anticancer Activity
Arylpiperazines have garnered significant attention in oncology for their ability to induce cytotoxic effects in tumor cells through diverse mechanisms.[2][15] Numerous FDA-approved anticancer drugs, such as Imatinib and Palbociclib, feature a piperazine ring, highlighting its importance in this field.[15]
-
Mechanism of Action: These compounds can inhibit cancer cell proliferation by arresting the cell cycle and inducing apoptosis (programmed cell death).[2][16] A key strategy involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently over-activated in many human cancers and is central to cell survival and proliferation.[2]
-
Kinase Inhibition: Many piperazine derivatives function as potent kinase inhibitors.[17][18] For example, novel piperazine-chalcone hybrids have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[19]
Antimicrobial and Antifungal Activity
With the global rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[20] Piperazine derivatives have shown a broad spectrum of activity against various pathogens.[4][21]
-
Antibacterial Action: Various derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[22][23] The incorporation of electron-withdrawing groups (like Cl, Br, NO2) on aryl substituents has been shown to enhance antibacterial potency.[20] The mechanism can involve targeting the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and cell death.[24]
-
Antifungal Properties: Certain piperazine compounds have exhibited good antifungal activity against species like Aspergillus niger and Candida albicans.[21][22][25]
Antiviral Activity
The piperazine scaffold is also a key component in the development of antiviral agents.
-
Anti-HIV Activity: Novel piperazine derivatives have been designed and synthesized as C-C chemokine receptor type 5 (CCR5) antagonists.[26][27] CCR5 is a critical co-receptor for HIV-1 entry into host cells, and blocking it can effectively inhibit viral fusion and replication.[26]
-
Anti-Influenza Activity: A series of sulfonyl piperazine derivatives have shown moderate to good anti-influenza activity against influenza A virus, with some compounds exhibiting better activity than the reference drug ribavirin.[28] These compounds act as nucleoprotein inhibitors, targeting a key viral protein involved in replication.[28]
Chapter 2: Mechanistic Insights & Key Signaling Pathways
Understanding how these compounds exert their effects is crucial for rational drug design. The versatility of the piperazine scaffold allows it to interact with a wide range of biological targets.
Targeting G-Protein Coupled Receptors (GPCRs)
Arylpiperazines are well-established ligands for aminergic GPCRs, which include serotonin, dopamine, and adrenergic receptors.[1][12] This interaction is fundamental to their CNS activity. The piperazine ring acts as a central scaffold, positioning an aryl group and a linker connected to another moiety for optimal binding within the receptor's pocket.[12] This modular structure allows for fine-tuning of affinity and selectivity for different GPCR subtypes.[29][30]
Caption: Interaction of an arylpiperazine compound with a G-Protein Coupled Receptor (GPCR).
Kinase Inhibition in Oncology
In cancer therapy, piperazine derivatives often function by occupying the ATP-binding pocket of protein kinases, preventing the phosphorylation of downstream substrates and thereby blocking oncogenic signaling. The piperazine moiety can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[6]
Caption: Mechanism of competitive kinase inhibition by a piperazine-based compound.
Chapter 3: A Practical Guide to Screening & Validation
The evaluation of novel piperazine compounds requires a systematic, multi-step approach to move from initial screening to preclinical validation. This process forms a self-validating system, where data from one stage informs the experimental design of the next.
In Vitro Assay Cascade
A logical cascade of in vitro assays is essential to characterize the biological activity and cytotoxic profile of new compounds efficiently.
Caption: Standard workflow for in vitro screening of novel piperazine compounds.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound by measuring the metabolic activity of cells.
-
Cell Seeding: Seed human cancer cells (e.g., PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a 37°C, 5% CO2 incubator.[31]
-
Compound Treatment: Prepare serial dilutions of the novel piperazine compound in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C.[31]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[32]
Data Presentation: Cytotoxicity of Piperazine Derivatives
Summarizing quantitative data in tables allows for easy comparison of compound efficacy. A lower IC50 or GI50 value indicates higher cytotoxic activity.[2][32]
| Compound | Cell Line (Cancer Type) | Incubation Time | IC50 / GI50 (µM) | Reference |
| PCC Derivative | SNU-475 (Human Liver) | 24h | 6.98 ± 0.11 | [32] |
| Benzothiazole-Piperazine 1d | MCF-7 (Breast) | Not Specified | 0.98 | [32] |
| Benzothiazole-Piperazine 1d | HCT-116 (Colorectal) | Not Specified | 1.54 | [32] |
| Vindoline-Piperazine 23 | MDA-MB-468 (Breast) | Not Specified | 1.00 | [33] |
| Vindoline-Piperazine 25 | HOP-92 (Lung) | Not Specified | 1.35 | [33] |
In Vivo Efficacy Models
Promising candidates from in vitro studies must be validated in preclinical animal models to assess their efficacy and safety in a whole-organism context.
Experimental Protocol: Murine Xenograft Model for Anticancer Activity
This model is a gold standard for evaluating the in vivo efficacy of potential anticancer drugs.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million PC-3 cells) into the flank of each mouse.[31]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Monitor tumor volume and mouse body weight regularly.[31]
-
Randomization and Treatment: Randomize mice into a control group (receiving vehicle) and one or more treatment groups. Administer the piperazine compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[31]
-
Efficacy Endpoint: Continue treatment for a defined period (e.g., 21-28 days). The primary endpoint is the comparison of tumor growth between the treated and control groups, often expressed as Tumor Growth Inhibition (TGI).[31]
-
Toxicity Assessment: Monitor animals for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
Chapter 4: Future Perspectives & Drug Design Strategies
The piperazine scaffold will undoubtedly remain a central element in drug discovery.[3][5] Future efforts will likely focus on:
-
Polypharmacology: Designing single molecules that can modulate multiple targets simultaneously, a strategy particularly relevant for complex diseases like cancer and psychiatric disorders.[13]
-
Targeted Drug Delivery: Conjugating piperazine-containing drugs to targeting moieties (e.g., antibodies) to enhance delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target toxicity.
-
Bioisosteric Replacement: Exploring novel isosteres for the piperazine ring, such as diazaspiroalkanes, to further optimize pharmacokinetic and pharmacodynamic properties.[34]
-
Computational Chemistry: Integrating molecular docking, QSAR, and machine learning to rationally design more potent and selective derivatives and predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[20][35]
By combining proven synthetic strategies with modern drug design principles, the full potential of novel piperazine compounds can be harnessed to develop the next generation of therapeutics.
References
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 12. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 22. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. benthamdirect.com [benthamdirect.com]
- 29. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1-(3-Pentyl)-piperazine: A Technical Guide for Researchers
Abstract
Introduction: The Significance of Spectroscopic Characterization
The precise structural elucidation of novel chemical entities is a cornerstone of modern chemical research and development. For a molecule like 1-(3-Pentyl)-piperazine, a derivative of the versatile piperazine scaffold, a thorough understanding of its three-dimensional structure and electronic properties is paramount for predicting its biological activity, reactivity, and potential applications.[1] Spectroscopic techniques such as NMR, MS, and IR provide a powerful and non-destructive means to probe the molecular architecture, offering unambiguous evidence of a compound's identity and purity.
This guide adopts the perspective of a senior application scientist, moving beyond a mere recitation of data to explain the causality behind the predicted spectral characteristics and the rationale for specific experimental choices. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that the presented methodologies and interpretations are both scientifically sound and practically applicable.
Predicted Spectroscopic Profile of this compound
Given the absence of published experimental spectra for this compound, this section outlines the predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra based on its molecular structure and by drawing parallels with structurally related N-alkylpiperazines.
Molecular Structure
The foundational step in predicting spectroscopic data is a clear understanding of the molecule's structure.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
The proton NMR spectrum is expected to show distinct signals for the protons of the piperazine ring and the 3-pentyl group. The chemical shifts are predicted based on data from similar N-alkylpiperazines.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Piperazine NH | ~1.5 - 2.5 | Broad singlet | 1H |
| Piperazine CH ₂ (adjacent to N-H) | ~2.8 - 3.0 | Triplet (t) | 4H |
| Piperazine CH ₂ (adjacent to N-pentyl) | ~2.4 - 2.6 | Triplet (t) | 4H |
| N-CH (CH₂CH₃)₂ | ~2.5 - 2.7 | Quintet | 1H |
| N-CH(C H₂CH₃)₂ | ~1.3 - 1.5 | Multiplet | 4H |
| N-CH(CH₂C H₃)₂ | ~0.8 - 1.0 | Triplet (t) | 6H |
Rationale for Predictions:
-
The piperazine ring protons are expected to appear as two triplets around 2.4-3.0 ppm, typical for N-alkylpiperazines.[2] The protons on the carbons adjacent to the substituted nitrogen will be slightly upfield compared to those adjacent to the N-H group due to the electron-donating effect of the alkyl group.
-
The methine proton of the 3-pentyl group, being directly attached to the nitrogen, will be deshielded and is predicted to appear as a quintet due to coupling with the four adjacent methylene protons.
-
The methylene protons of the pentyl group will be a complex multiplet, while the terminal methyl protons will appear as a triplet, characteristic of an ethyl group.
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Piperazine C H₂ (adjacent to N-H) | ~46 |
| Piperazine C H₂ (adjacent to N-pentyl) | ~54 |
| N-C H(CH₂CH₃)₂ | ~60 |
| N-CH(C H₂CH₃)₂ | ~26 |
| N-CH(CH₂C H₃)₂ | ~11 |
Rationale for Predictions:
-
The chemical shifts of the piperazine carbons are based on data for N-substituted piperazines, where the carbon adjacent to the alkyl group is typically downfield.[3][4][5]
-
The carbons of the 3-pentyl group are predicted based on standard additive rules for alkyl chains, with the methine carbon directly attached to the nitrogen being the most deshielded.
Figure 2: Predicted key 2D NMR correlations for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound (Molecular Formula: C₉H₂₀N₂, Molecular Weight: 156.27 g/mol ), electron ionization (EI) would likely be employed.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 156 is expected, corresponding to the intact molecule.
-
Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom.[6] This would lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a prominent fragment at m/z = 127.
-
Ring Fragmentation: The piperazine ring can undergo fragmentation, leading to characteristic ions. A common fragmentation pathway for N-alkylpiperazines involves the formation of an ion at m/z = 99, corresponding to the loss of the pentyl group.[7] Further fragmentation of the piperazine ring can lead to smaller ions.
Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Predicted Key IR Absorptions:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3250 - 3350 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| N-H Bend | 1590 - 1650 | Medium |
| C-H Bend (aliphatic) | 1350 - 1470 | Medium |
| C-N Stretch | 1000 - 1250 | Medium-Strong |
Rationale for Predictions:
-
The N-H stretch is characteristic of secondary amines and is expected to be a broad peak due to hydrogen bonding.[6]
-
The strong C-H stretching vibrations are indicative of the numerous aliphatic C-H bonds in the molecule.
-
The C-N stretching vibrations are also characteristic of amines and are expected in the fingerprint region.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Ensure the NMR tube is clean and dry to avoid extraneous signals. Washing with acetone followed by oven drying is a standard procedure.[8]
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).[9]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.
-
For more detailed structural confirmation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Mass Spectrometry
Sample Preparation:
-
For GC-MS analysis, which is suitable for volatile amines, prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.[10]
-
Ensure the sample is free of non-volatile salts or buffers, as these can interfere with ionization and contaminate the instrument.[11]
-
If using direct infusion ESI-MS, a more dilute solution (e.g., 10-100 µg/mL) in a solvent system compatible with electrospray (e.g., acetonitrile/water with 0.1% formic acid) should be prepared.
Data Acquisition:
-
For GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.
-
For ESI-MS, infuse the sample solution directly into the ion source at a constant flow rate.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Infrared Spectroscopy
Sample Preparation:
-
As this compound is expected to be a liquid at room temperature, the simplest method is to prepare a thin film between two salt plates (e.g., NaCl or KBr).
-
Place one or two drops of the neat liquid onto one salt plate.
-
Carefully place the second salt plate on top and gently press to create a thin, uniform film.
-
Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄) and placed in a solution cell.[12]
Data Acquisition:
-
Place the prepared sample in the IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer (or the solvent-filled cell).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining predictive analysis based on established chemical principles with detailed, field-proven experimental protocols, researchers are well-equipped to undertake the synthesis and identification of this and related N-alkylpiperazine derivatives. The presented methodologies are designed to be self-validating, ensuring that the acquired data is both accurate and reliable. As with any scientific endeavor, careful execution of these protocols and a thorough understanding of the underlying principles are key to successful structural elucidation.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. 1-Ethylpiperazine(5308-25-8) 13C NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. organomation.com [organomation.com]
- 10. organomation.com [organomation.com]
- 11. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 12. youtube.com [youtube.com]
Physicochemical characteristics of 1-(3-Pentyl)-piperazine
An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(3-Pentyl)-piperazine
Molecular Identity and Structural Framework
This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The key structural feature is the substitution of a pentyl group at the N1 position. This alkyl substitution is pivotal as it significantly influences the molecule's lipophilicity, basicity, and steric profile compared to the parent piperazine molecule.
The fundamental molecular details provide the starting point for all subsequent characterization.
| Property | Value | Source |
| CAS Number | 373356-51-5 | [1] |
| Molecular Formula | C₉H₂₀N₂ | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| Canonical SMILES | CCC(CC)N1CCNCC1 | N/A |
| Structure | ![]() | Generated for illustrative purposes |
Basicity and Ionization Profile (pKa Determination)
The two nitrogen atoms of the piperazine ring confer basic properties, making the determination of the acid dissociation constants (pKa) a critical first step in characterization. The pKa values dictate the molecule's ionization state at physiological pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2][3]
The parent piperazine molecule has two distinct pKa values, typically around 9.73 and 5.35.[2][4][5] The N-alkylation with a pentyl group in this compound will modify these values. The alkyl group's electron-donating inductive effect is expected to slightly increase the basicity (and thus the pKa) of the adjacent tertiary nitrogen, while the pKa of the distal secondary nitrogen may be less affected.
Authoritative Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is the gold-standard method for experimentally determining pKa values.[2][6][7] The process involves the gradual neutralization of the protonated amine with a strong base, while monitoring the solution's pH.
Causality of Experimental Design:
-
High-Purity Water: Using CO₂-free, deionized water is crucial because dissolved carbon dioxide can form carbonic acid, which would interfere with the titration of the weakly basic amine.
-
Standardized Titrant: A precisely standardized solution of a strong base (e.g., 0.1 M NaOH) is required for accurate calculation of the equivalents of base added.
-
Inert Atmosphere: Performing the titration under an inert gas like nitrogen or argon prevents the absorption of atmospheric CO₂ during the experiment.[7]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of CO₂-free, deionized water.
-
Acidification: Add a slight excess (e.g., 2.2 equivalents) of a standardized strong acid (e.g., 0.1 M HCl) to ensure both nitrogen atoms are fully protonated at the start of the titration.
-
Titration Setup: Place the solution in a temperature-controlled beaker (e.g., at 25 °C), introduce a calibrated pH electrode and a magnetic stirrer, and purge the headspace with nitrogen gas.
-
Titration Execution: Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The two buffer regions will yield pKa₁ and pKa₂.
References
- 1. scbt.com [scbt.com]
- 2. uregina.ca [uregina.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Introduction: The Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Mono-Substituted Piperazine Derivatives: Synthesis, Pharmacology, and Therapeutic Applications
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and physicochemical properties—such as a high polar surface area, the capacity to act as hydrogen bond donors and acceptors, and relative structural rigidity—often confer favorable pharmacokinetic characteristics like improved water solubility and oral bioavailability.[3] These attributes have established the piperazine nucleus as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds across numerous therapeutic areas.[4][5]
While disubstituted piperazines have their place, mono-substituted derivatives are particularly crucial as they serve as versatile building blocks for more complex pharmaceutical agents.[6] The single point of substitution allows for the strategic introduction of various pharmacophores to modulate activity and target specificity. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of mono-substituted piperazine derivatives for researchers and drug development professionals. We will delve into the causality behind synthetic choices, detail key experimental protocols, and explore the therapeutic landscape shaped by this remarkable scaffold.
Part 1: The Synthetic Challenge—Achieving Selective Mono-Substitution
The primary challenge in synthesizing 1-substituted piperazines is preventing the formation of undesired 1,4-disubstituted byproducts. Traditional methods often involve a multi-step process of protecting one nitrogen atom, performing the substitution on the other, and then deprotecting—a process that is often inefficient and costly.
A Modern Approach: One-Pot, One-Step Synthesis
Recent advancements have led to a simplified and highly efficient one-pot-one-step synthetic procedure that bypasses the need for conventional protecting groups.[6] This method leverages the principle of protonation to temporarily "protect" one of the secondary nitrogen atoms, thereby directing substitution to the free nitrogen.[6]
The core of this strategy is the use of a protonated piperazine salt, such as piperazine monohydrochloride or monoacetate.[6] The protonated nitrogen is rendered non-nucleophilic, allowing the substitution reaction (e.g., electrophilic substitution or aza-Michael addition) to occur selectively at the unprotonated nitrogen.[6] This process is often facilitated by heterogeneous catalysis using metal ions supported on polymeric resins, which simplifies product purification.[6]
Caption: Contrasting traditional vs. modern synthesis of mono-substituted piperazines.
Key Experimental Protocol: One-Pot Synthesis of 1-Benzylpiperazine
This protocol is adapted from a simplified, catalyst-driven procedure.[6]
Objective: To synthesize 1-benzylpiperazine via selective mono-substitution using a protonated piperazine intermediate.
Materials:
-
Piperazine
-
Piperazine dihydrochloride
-
Methanol (solvent)
-
Benzyl chloride (electrophile)
-
Supported metal ion catalyst (e.g., Cu²⁺ on a polymeric resin)
-
Sodium hydroxide (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Step-by-Step Methodology:
-
Preparation of Piperazine Monohydrochloride: In a round-bottom flask, dissolve free piperazine and piperazine dihydrochloride in a 1:1 molar ratio in methanol. Stir at room temperature for 30 minutes to form piperazine monohydrochloride in situ. This step is critical as it establishes the selective protonation required for mono-substitution.[6]
-
Addition of Reagents: To the methanol solution, add the supported metal ion catalyst. Subsequently, add benzyl chloride (1.0 equivalent relative to the free piperazine).
-
Reaction: Stir the heterogeneous mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may also be accelerated using microwave irradiation.[6]
-
Work-up and Isolation: Once the reaction is complete, filter the mixture to remove the solid catalyst. Evaporate the methanol solvent under reduced pressure.
-
Neutralization and Extraction: Dissolve the resulting residue in water and basify with a sodium hydroxide solution to deprotonate the remaining piperazine hydrochloride and neutralize the solution. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-benzylpiperazine.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the final, pure mono-substituted product.
Part 2: The Pharmacological Landscape
The true value of mono-substituted piperazines lies in their vast and varied biological activities. The substituent attached to the nitrogen atom dictates the compound's interaction with biological targets, leading to a wide spectrum of therapeutic applications.[1][4]
Central Nervous System (CNS) Agents
Piperazine derivatives are prolific in neuropharmacology, largely due to their ability to interact with various neurotransmitter receptors.[1][7][8][9]
-
Antipsychotic/Antidepressant Activity: Many CNS-active drugs feature an arylpiperazine moiety.[10][11] The interaction with serotonin (5-HT) and dopamine (D₂) receptors is key to their mechanism. For instance, compounds like Trifluoromethylphenylpiperazine (TFMPP) act as 5-HT receptor agonists, a mechanism central to many antidepressant and anxiolytic medications.[1][12] The specific aryl group and any substitutions on it finely tune the receptor binding affinity and selectivity.[10]
-
Anxiolytic Activity: Derivatives such as m-chlorophenylpiperazine have demonstrated anxiolytic effects, often mediated through their agonist activity at 5-HT₁A receptors.[12]
Anticancer Agents
The piperazine scaffold is a key component in numerous anticancer agents, where it can serve as a linker or a core pharmacophore that interacts with various cancer-related targets.[13][14]
-
Mechanism of Action: Piperazine derivatives have been shown to induce anticancer effects through multiple mechanisms, including inhibition of the cell cycle, induction of apoptosis, and inhibition of angiogenesis.[13][15]
-
Structure-Activity Relationship: Studies on vindoline-piperazine conjugates revealed that the nature and position of the substituent are critical for activity. For example, N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl piperazine derivatives showed potent antiproliferative effects, particularly against breast cancer and non-small cell lung cancer cell lines.[16] This highlights the importance of lipophilic and electron-withdrawing groups in enhancing cytotoxicity.[16][17]
Antimicrobial Agents
The global challenge of antimicrobial resistance has spurred the development of new therapeutic agents, with piperazine derivatives showing significant promise.[4][18]
-
Antibacterial and Antifungal Activity: A wide range of N-alkyl and N-aryl piperazine derivatives have been synthesized and tested against various pathogens.[19] Many compounds show significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[4][20][21]
-
SAR Insights: The antimicrobial potency is highly dependent on the substituent. For instance, in one study, the introduction of a lipophilic 3'-CF₃ group on a phenylpiperazine moiety improved activity against Mycobacterium tuberculosis.[17]
Part 3: Decoding the Structure-Activity Relationship (SAR)
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For mono-substituted piperazines, the nature of the single substituent (R) on the nitrogen atom is the primary determinant of its pharmacological profile.
Caption: General Structure-Activity Relationship (SAR) for mono-substituted piperazines.
-
Aryl Substituents: The presence of an aryl group, such as a phenyl ring, is a common feature in CNS-active agents.[10] Substitutions on this aryl ring (e.g., electron-withdrawing groups like -CF₃ or halogens) can drastically alter receptor binding affinity and selectivity.[1][17]
-
Lipophilicity: Increased lipophilicity often correlates with enhanced activity, particularly for anticancer and antimicrobial agents.[17] This is likely due to improved cell membrane permeability. However, excessive lipophilicity can lead to off-target effects and poor pharmacokinetic profiles.
-
Bulky Groups: The introduction of bulky substituents, such as a diphenylmethyl group, can improve potency by providing additional binding interactions with the target protein.[16]
Quantitative SAR Data
The following table summarizes the activity of representative mono-substituted piperazine derivatives against various targets, illustrating the impact of structural modifications.
| Compound Class/Substituent | Target/Cell Line | Activity Metric | Value | Reference |
| N-methylpiperazine Chalcone (4-CF₃-phenyl) | Acetylcholinesterase (AChE) | IC₅₀ | 2.26 µM | |
| N-methylpiperazine Chalcone (4-F-phenyl) | Acetylcholinesterase (AChE) | IC₅₀ | 3.03 µM | |
| Vindoline-Piperazine (N-[4-(CF₃)benzyl]) | Breast Cancer (MDA-MB-468) | GI₅₀ | 1.00 µM | [16] |
| Vindoline-Piperazine (N-bis(4-F-phenyl)methyl) | Lung Cancer (HOP-92) | GI₅₀ | 1.35 µM | [16] |
| 4-acyl-piperazine urea (Compound 31) | Breast Cancer (MCF7) | IC₅₀ | < 10 µM | [15] |
| 4-acyl-piperazine urea (Compound 32) | Breast Cancer (MCF7) | IC₅₀ | < 10 µM | [15] |
Part 4: Future Perspectives and Challenges
The versatility of the mono-substituted piperazine scaffold ensures its continued relevance in drug discovery.[3] Future research will likely focus on several key areas:
-
Combating Drug Resistance: Designing novel derivatives that can overcome established resistance mechanisms, particularly in oncology and infectious diseases, is a high priority.[13][18]
-
Improving Selectivity: A major challenge is designing compounds that are highly selective for their intended target to minimize off-target side effects. This involves fine-tuning the substituent to exploit subtle differences in the binding pockets of related proteins.
-
Exploring New Chemical Space: While N-substitution is well-explored, recent advances in C-H functionalization are opening up new avenues for creating piperazine derivatives with substitution on the carbon atoms of the ring, dramatically increasing structural diversity.[22]
Conclusion
Mono-substituted piperazine derivatives represent a powerful and adaptable platform in medicinal chemistry. Their value is rooted in a combination of favorable pharmacokinetic properties conferred by the core ring and the vast chemical diversity achievable through single-point substitution. Efficient synthetic strategies, such as the one-pot protonation method, have made these crucial building blocks more accessible. From modulating neurotransmitter receptors in the CNS to inhibiting cancer cell proliferation and combating microbial pathogens, the applications are extensive and impactful. A thorough understanding of the structure-activity relationships governing their function will continue to empower researchers to design the next generation of safer and more effective therapeutics.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 13. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. air.unimi.it [air.unimi.it]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Protocol for the Synthesis of 1-(3-Pentyl)-piperazine via Reductive Amination and Boc Deprotection
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and interact with biological targets.[1][2][3] This application note provides a detailed, step-by-step protocol for the synthesis of 1-(3-Pentyl)-piperazine, a mono-N-alkylated piperazine derivative. The synthesis follows a robust and highly controlled two-step sequence: 1) selective alkylation of mono-Boc-protected piperazine via reductive amination with 3-pentanone, followed by 2) deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions. This methodology is designed to offer high yields and purity by preventing the common issue of di-alkylation associated with direct alkylation of piperazine.[3][4]
Overall Reaction Scheme
The synthesis is performed in two distinct stages, starting from the commercially available 1-Boc-piperazine.
Step 1: Reductive Amination

Step 2: Boc Deprotection

Part 1: Synthesis of tert-butyl 4-(pentan-3-yl)piperazine-1-carboxylate
Principle and Mechanistic Insight
Reductive amination is a cornerstone method for forming C-N bonds and is widely employed for the N-alkylation of amines.[1][5] This process involves the reaction of an amine with a carbonyl compound (in this case, 1-Boc-piperazine and 3-pentanone) to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ by a mild hydride-donating agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this protocol due to its mild nature and high selectivity for iminium ions over ketones, which prevents the undesired reduction of the starting 3-pentanone.[4] The use of 1-Boc-piperazine ensures that alkylation occurs selectively on the unprotected secondary nitrogen.[6][7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 5.00 g | 26.84 | 1.0 |
| 3-Pentanone | C₅H₁₀O | 86.13 | 2.77 g (3.4 mL) | 32.16 | 1.2 |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 8.53 g | 40.26 | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - |
| Acetic Acid (glacial) | C₂H₄O₂ | 60.05 | ~0.2 mL | - | catalytic |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | As needed | - | - |
| Brine (Saturated NaCl aq) | NaCl | 58.44 | As needed | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperazine (5.00 g, 26.84 mmol) and dichloromethane (DCM, 100 mL). Stir at room temperature until all solids have dissolved.
-
Addition of Reagents: Add 3-pentanone (3.4 mL, 32.16 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (~4 drops). Stir the mixture for 20 minutes at room temperature to facilitate the formation of the iminium ion intermediate.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (8.53 g, 40.26 mmol) portion-wise over 10-15 minutes. Note: The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 1-Boc-piperazine is consumed (typically 4-6 hours).
-
Work-up - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL) until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Work-up - Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, tert-butyl 4-(pentan-3-yl)piperazine-1-carboxylate, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent deprotection step.
Part 2: Synthesis of this compound (Boc Deprotection)
Principle and Mechanistic Insight
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its facile removal under acidic conditions.[8] The deprotection mechanism involves protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA), followed by the elimination of isobutylene and carbon dioxide, which generates a stable tert-butyl cation and releases the free amine.[8][9] This protocol uses a solution of TFA in DCM, a common and highly effective method for Boc removal.[10]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Crude Intermediate from Part 1 | C₁₄H₂₈N₂O₂ | 256.39 | ~26.84 (max) | 1.0 | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 20.7 g (13.9 mL) | 181.5 | ~6.7 |
| Sodium Hydroxide (1M aq) | NaOH | 40.00 | As needed | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed for extraction | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: Dissolve the crude tert-butyl 4-(pentan-3-yl)piperazine-1-carboxylate from Part 1 in DCM (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Acid: Slowly add trifluoroacetic acid (13.9 mL, 181.5 mmol) to the stirred solution. Caution: This is a strong acid; handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up - Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Work-up - Basification: Dissolve the resulting residue in water (~50 mL) and cool in an ice bath. Carefully adjust the pH to >10 by the slow addition of 1M aqueous sodium hydroxide (NaOH).
-
Work-up - Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Work-up - Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a clear or pale yellow oil.
Workflow Visualization
The following diagram illustrates the complete synthetic workflow from starting materials to the final purified product.
Caption: A workflow diagram of the two-step synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Trifluoroacetic acid is highly corrosive and toxic. Handle with extreme care.
-
Sodium triacetoxyborohydride can react with moisture to release flammable gas. Handle in a dry environment.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sanad.iau.ir [sanad.iau.ir]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note & Protocols for the Quantification of 1-(3-Pentyl)-piperazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the quantitative analysis of 1-(3-Pentyl)-piperazine in pharmaceutical preparations and biological matrices. Recognizing the structural similarities to other psychoactive piperazine derivatives, this guide outlines two robust and validated analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to ensure high sensitivity, specificity, and accuracy, adhering to the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction: The Analytical Imperative
This compound belongs to the broad class of piperazine derivatives, many of which have significant pharmacological activity. Accurate quantification is critical for pharmacokinetic studies, quality control of drug substances, and ensuring product consistency. The non-volatile nature and lack of a strong chromophore in the parent piperazine structure can present analytical challenges. Therefore, this guide focuses on mass spectrometry-based methods, which provide the necessary selectivity and sensitivity for robust quantification.
The choice between GC-MS and LC-MS/MS will depend on the sample matrix, required sensitivity, and available instrumentation. GC-MS is a reliable technique, often for less complex matrices, while LC-MS/MS offers superior sensitivity and is well-suited for complex biological samples. Both methods described herein are grounded in established principles for the analysis of similar piperazine compounds.[1][2][3][4][5]
Method Selection & Rationale
Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Approach
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For many piperazine derivatives, GC-MS provides excellent chromatographic resolution and mass spectral information for confident identification and quantification.[1][6]
Causality behind Experimental Choices:
-
Derivatization: While not always mandatory, derivatization of the secondary amine in the piperazine ring can improve chromatographic peak shape and thermal stability. Acetylation or silylation are common approaches.[2] However, for simplicity and to avoid potential side reactions, this protocol will proceed without derivatization, which is often successful for N-substituted piperazines.
-
Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl/95% methyl silicone column, is typically effective for separating piperazine derivatives.[7]
-
Injection Mode: A splitless injection is chosen to maximize the transfer of the analyte to the column, thereby enhancing sensitivity, which is crucial for trace-level quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity
LC-MS/MS is the preferred method for quantifying compounds in complex matrices like plasma or urine due to its high selectivity and sensitivity.[5][8]
Causality behind Experimental Choices:
-
Chromatography Mode: Reversed-phase chromatography is selected for its compatibility with the analysis of moderately polar compounds like this compound in aqueous/organic mobile phases.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is highly effective for protonating the basic nitrogen atoms in the piperazine ring, leading to strong signal intensity.
-
Tandem Mass Spectrometry (MS/MS): The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.
Experimental Protocols
GC-MS Quantification of this compound
This protocol is designed for the quantification of this compound in a relatively clean matrix, such as a drug formulation.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): (e.g., 1-Benzylpiperazine or a deuterated analog of the analyte)
-
Methanol (HPLC grade)
-
Ethyl Acetate (GC grade)
-
Sodium Hydroxide solution (1 M)
-
Anhydrous Sodium Sulfate
3.1.2. Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | 5% phenyl/95% methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/splitless inlet, 280°C |
| Injection Volume | 1 µL, Splitless mode |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 100°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM). Suggested ions to monitor for this compound (m/z): [To be determined empirically, but likely fragments include the molecular ion and fragments from the pentyl chain and piperazine ring] |
| Transfer Line Temp | 280°C |
3.1.3. Sample Preparation Workflow
Caption: GC-MS Sample Preparation Workflow.
3.1.4. Step-by-Step Protocol
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve in a known volume of methanol.
-
Spike with a known concentration of the internal standard.
-
Alkalinize the sample with 1 M NaOH to ensure the analyte is in its free base form.
-
Perform a liquid-liquid extraction with ethyl acetate. Vortex and centrifuge.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
-
Data Analysis: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.
LC-MS/MS Quantification of this compound
This protocol is optimized for high-sensitivity quantification in complex biological matrices such as plasma.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled analog of this compound is highly recommended.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
3.2.2. Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | C18 column, e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |
| Ionization Mode | ESI Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the IS must be optimized by direct infusion. |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500°C |
3.2.3. Sample Preparation Workflow
Caption: LC-MS/MS Sample Preparation Workflow.
3.2.4. Step-by-Step Protocol
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create calibration standards in the appropriate biological matrix (e.g., blank plasma).
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
-
Transfer to an LC vial for analysis.
-
-
Data Analysis: Similar to the GC-MS method, construct a calibration curve using the peak area ratios of the analyte to the internal standard versus concentration.
Method Validation: Ensuring Trustworthiness
For the developed methods to be considered reliable and suitable for their intended purpose, a thorough validation must be performed in accordance with ICH Q2(R1) and FDA guidelines.[9][10][11][12][13][14][15][16][17][18]
4.1. Validation Parameters
The following parameters must be assessed:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank and spiked matrix samples.
-
Linearity and Range: The linearity of the method should be established across a range of concentrations. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Accuracy (closeness to the true value) is determined by recovery studies at multiple concentration levels (low, medium, high). Precision (repeatability and intermediate precision) is assessed by the relative standard deviation (RSD) of replicate analyses.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
4.2. Acceptance Criteria Summary
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | 80-120% recovery (may be tighter for drug product) |
| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |
| Selectivity | No significant interference at the analyte retention time |
Conclusion
The GC-MS and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will be dictated by the specific application, matrix complexity, and required sensitivity. Adherence to the outlined validation procedures is essential to ensure the generation of high-quality, defensible data in both research and regulated environments.
References
- 1. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholars.direct [scholars.direct]
- 5. DSpace [open.bu.edu]
- 6. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. swgdrug.org [swgdrug.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Official web site : ICH [ich.org]
- 11. fda.gov [fda.gov]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. starodub.nl [starodub.nl]
- 14. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. fda.gov [fda.gov]
- 18. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Application Notes and Protocols for the In Vitro Characterization of 1-(3-Pentyl)-piperazine, a Novel Piperazine Derivative
Introduction
Piperazine and its derivatives constitute a versatile class of heterocyclic compounds with marked therapeutic potential, particularly in the field of oncology.[1] The piperazine scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs, owing to its favorable pharmacokinetic properties.[1] Preclinical research has demonstrated that various piperazine derivatives can potently inhibit cancer cell proliferation, trigger programmed cell death (apoptosis), and modulate key signaling pathways that are frequently dysregulated in cancer.[1][2]
This document provides a comprehensive, phased protocol for the initial in vitro characterization of 1-(3-Pentyl)-piperazine , a novel, uncharacterized compound. The workflow is designed to be a self-validating system, guiding the researcher from broad cytotoxicity screening to more focused mechanistic studies. The causality behind each experimental choice is explained to empower researchers to adapt these protocols for other novel chemical entities.
Critical Safety and Handling Precautions
Piperazine-based compounds can be corrosive and may cause skin and respiratory irritation.[3] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side protection, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the neat compound and concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Handling: Use appropriate tools like spatulas and calibrated pipettes for handling. Avoid creating dust. In case of a spill, follow institutional guidelines for chemical cleanup, which typically involves using an absorbent material and decontaminating the area.[4]
-
Disposal: Dispose of all compound-related waste according to institutional and local regulations for chemical waste.
Compound Preparation: Stock Solutions and Serial Dilutions
Consistent and accurate compound preparation is the foundation of reliable in vitro data.
-
Primary Stock Solution (e.g., 10 mM):
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in a suitable sterile solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration primary stock (e.g., 10-50 mM).
-
Ensure complete solubilization, using gentle vortexing or sonication if necessary.
-
-
Aliquoting and Storage: Aliquot the primary stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare a series of working solutions through serial dilution in sterile, serum-free cell culture medium. It is crucial to ensure the final concentration of the vehicle (DMSO) in the cell culture wells is consistent across all treatments and does not exceed a non-toxic level, typically <0.5%.[5]
Phase 1: Broad-Spectrum Cytotoxicity Screening
The initial goal is to determine the compound's potency by calculating its half-maximal inhibitory concentration (IC50) across a panel of cell lines.[5][6] This provides a quantitative measure of cytotoxicity and can reveal potential selectivity.
Cell Line Selection: The Basis of Relevant Data
The choice of cell lines is a critical experimental parameter that dictates the relevance of the findings. A well-conceived panel should include:
-
Diverse Cancer Types: Cell lines from different tissues of origin (e.g., breast, lung, colon, leukemia) to assess the breadth of activity.[7][8]
-
Relevant Genetic Backgrounds: If a specific pathway is a hypothetical target, include cell lines with known mutations or dependencies on that pathway.
-
Non-Cancerous Control: A non-transformed cell line (e.g., human embryonic kidney cells HEK293, or a fibroblast line) to assess the compound's selectivity index (SI)—the ratio of toxicity between cancer and normal cells.[6][9]
Example Cell Line Panel:
| Cell Line | Cancer Type | Rationale |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Well-characterized, estrogen receptor-positive. |
| MDA-MB-231 | Breast Adenocarcinoma | Aggressive, triple-negative breast cancer model. |
| A549 | Lung Carcinoma | Common model for non-small cell lung cancer. |
| HT-29 | Colon Adenocarcinoma | Represents colorectal cancer. |
| HEK293 | Embryonic Kidney | Non-cancerous control for selectivity assessment.[9] |
Experimental Workflow: From Seeding to IC50
The overall workflow for cytotoxicity testing is a multi-step process designed for efficiency and reproducibility, typically performed in a 96-well plate format.[10]
Caption: General workflow for in vitro cytotoxicity testing.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard for assessing cell viability. It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reduce the yellow MTT salt to purple formazan crystals in living cells.[11][12]
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[2][10]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Include wells for:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[13]
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.[12][14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Data Presentation: IC50 Values
| Cell Line | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
|---|---|---|
| MCF-7 | Mean ± SD | Mean ± SD |
| A549 | Mean ± SD | Mean ± SD |
| HT-29 | Mean ± SD | Mean ± SD |
| HEK293 | Mean ± SD | Mean ± SD |
Phase 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next logical step is to determine how the compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents and is characterized by distinct morphological and biochemical hallmarks.[15]
Protocol: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This assay is the gold standard for distinguishing between different stages of cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[16][17] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes, thus marking late apoptotic and necrotic cells.[5]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include untreated and vehicle controls, as well as a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Combine all cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The data allows for the quantification of four distinct cell populations.
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Phase 3: Investigating Target Signaling Pathways
Many piperazine derivatives exert their effects by modulating key intracellular signaling pathways.[1] Based on literature for similar scaffolds, the PI3K/AKT pathway, which is central to cell survival and proliferation, is a rational starting point for investigation.[1]
Protocol: Western Blotting for Key Signaling Proteins
Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates, providing a snapshot of pathway activation.[18][19]
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them using 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate to shear DNA.[18][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Normalize the protein amounts for all samples. Add Laemmli buffer and heat at 95-100°C for 5 minutes to denature the proteins.[19]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C with gentle shaking.[18] Suggested targets include:
-
Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3, Bcl-2, Bax.
-
PI3K/AKT Pathway: Phospho-Akt (Ser473), Total Akt.
-
Loading Control: β-Actin or GAPDH (to ensure equal protein loading).
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.[21]
Caption: Simplified PI3K/Akt signaling pathway, a potential target.
Protocol: Quantitative Real-Time PCR (qPCR)
qPCR is used to measure changes in gene expression levels. This can complement Western blot data by showing if the compound affects the transcription of key genes.[22]
-
RNA Extraction: Treat cells as previously described. Extract total RNA using a commercial kit (e.g., Trizol or RNeasy) following the manufacturer's instructions.
-
cDNA Synthesis: Convert 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.[22]
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and gene-specific primers for targets such as BAX, BCL2, CDKN1A (p21), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Run the reaction on a real-time PCR instrument. Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression in treated samples relative to controls.[23]
Conclusion
This document provides a structured, multi-phase approach to the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently gather robust data on the compound's potency, mechanism of action, and potential molecular targets. The inclusion of appropriate controls and the rationale behind each step ensures the scientific integrity of the findings, paving the way for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
- 14. chondrex.com [chondrex.com]
- 15. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Apoptosis Assays [sigmaaldrich.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. m.youtube.com [m.youtube.com]
- 22. stackscientific.nd.edu [stackscientific.nd.edu]
- 23. gene-quantification.de [gene-quantification.de]
In vitro assay development for 1-(3-Pentyl)-piperazine
As a Senior Application Scientist, it is my pleasure to present this comprehensive guide to developing robust and reliable in vitro assays for 1-(3-Pentyl)-piperazine. This document is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the underlying scientific rationale to empower effective decision-making throughout the assay development process.
Introduction to this compound
The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in numerous drugs with a wide range of pharmacological activities.[1][2] These derivatives often exhibit significant effects on the central nervous system (CNS), acting as antipsychotic, antidepressant, and anxiolytic agents.[1][3][4] The mechanism of action frequently involves modulation of monoamine pathways, including interactions with dopamine and serotonin receptors and transporters.[1][4]
Given this background, a hypothetical compound like this compound is predicted to interact with CNS targets. Its structural features—a simple alkyl substitution on a piperazine ring—suggest potential interactions with targets that have hydrophobic binding pockets. Therefore, an effective in vitro profiling strategy should begin by screening against a panel of common CNS targets for piperazine derivatives.
This guide will detail a strategic, tiered approach to characterizing the in vitro pharmacology of this compound, starting from broad screening to more specific functional and safety assays.
The Assay Development Funnel: A Strategic Approach
A tiered or funnel-based approach is a best practice in drug discovery. It allows for the efficient use of resources by employing high-throughput, less complex assays at the beginning to identify primary targets, followed by more complex, lower-throughput assays to confirm and characterize the activity.
dot digraph "Assay_Development_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
subgraph "cluster_0" { label="Tier 1: Primary Screening"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_1" { label="Tier 2: Functional Characterization"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_2" { label="Tier 3: Safety & Selectivity"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
B -> C [label="Hits Identified"]; B -> D [label="Hits Identified"]; C -> E [label="Confirmed Activity"]; D -> E [label="Confirmed Activity"]; } dot Caption: A tiered workflow for in vitro characterization.
PART 1: Target Engagement & Primary Screening
The first step is to determine which proteins the compound binds to. Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a target receptor due to their robustness and sensitivity.[5]
Protocol 1: Sigma-1 Receptor (S1R) Radioligand Binding Assay
Scientific Rationale: Sigma receptors are common targets for piperazine-containing compounds and are implicated in various CNS disorders.[6] This assay will determine if this compound binds to S1R and with what affinity (Kᵢ). We will use a competitive binding format.
Materials:
-
Radioligand: [³H]-(+)-pentazocine (a selective S1R ligand).
-
Membrane Preparation: Guinea pig liver membranes, which have high S1R expression.[7][8]
-
Non-specific binding control: Haloperidol.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Instrumentation: Scintillation counter, 96-well filter plates.
Step-by-Step Methodology:
-
Preparation: Thaw guinea pig liver membrane homogenates on ice. Dilute to a final protein concentration of 100-200 µ g/well in ice-cold assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 nM).
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB): Add 50 µL of 10 µM Haloperidol.
-
Test Compound: Add 50 µL of each this compound dilution.
-
-
Radioligand Addition: Add 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kₔ, e.g., 2 nM) to all wells.
-
Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a 96-well glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.[9][10]
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
PART 2: Functional Activity Characterization
Binding does not equate to function. The next tier of assays determines whether the compound activates (agonist), blocks (antagonist), or modulates the receptor's function.
Protocol 2: [³⁵S]GTPγS Binding Assay for G-Protein Coupled Receptors (GPCRs)
Scientific Rationale: The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-proteins, one of the earliest events following GPCR activation by an agonist.[11][12][13] It can effectively differentiate between agonists and antagonists.[11][13]
Materials:
-
Radioligand: [³⁵S]GTPγS.
-
Membrane Preparation: Membranes from cells overexpressing the target GPCR (e.g., 5-HT₁ₐ receptor).
-
Reagents: GDP, Assay Buffer (e.g., HEPES, MgCl₂, NaCl).
-
Agonist Control: A known agonist for the target receptor (e.g., 5-CT for 5-HT₁ₐ).
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the receptor of interest.
-
Assay Setup (Agonist Mode):
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10 µM), and the cell membranes (~10-20 µg protein/well).
-
Add serial dilutions of this compound.
-
-
Initiation: Start the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination & Detection: Terminate the reaction by rapid filtration, wash with ice-cold buffer, and measure bound radioactivity using a scintillation counter, similar to the binding assay.
Data Analysis (Agonist Mode):
-
Plot the stimulated [³⁵S]GTPγS binding (in cpm or dpm) against the log concentration of the compound.
-
Fit the data to a sigmoidal curve to determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal effect).
To Test for Antagonism:
-
Perform the assay by co-incubating a fixed concentration of a known agonist (at its EC₈₀) with increasing concentrations of this compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
dot digraph "GPCR_Signaling" { rankdir="LR"; node [shape="record", style="rounded,filled", fontname="Arial", fontsize="10"];
subgraph "cluster_membrane" { label="Cell Membrane"; bgcolor="#F1F3F4";
}
Agonist [label="Agonist\n(e.g., 1-Pentyl-piperazine)", shape="ellipse", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; GTP [label="GTP", shape="ellipse", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GDP [label="GDP", shape="ellipse", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Activated_G [label="{Gα (GTP)|Gβγ}", shape="record", fillcolor="#FBBC05", fontcolor="#202124"]; Effector [label="Effector\n(e.g., Adenylyl Cyclase)", shape="box", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Agonist -> Receptor:f1 [label="Binding"]; Receptor:f2 -> G_Protein:g0 [label="Activation"]; G_Protein:g0 -> GDP [label="Release"]; GTP -> G_Protein:g0 [label="Binding ([³⁵S]GTPγS)"]; G_Protein -> Activated_G [style=invis]; Activated_G:g0 -> Effector [label="Modulation"]; } dot Caption: GTPγS assay measures agonist-induced G-protein activation.
Protocol 3: Dopamine Transporter (DAT) Uptake Assay
Scientific Rationale: Many CNS-active piperazines interact with monoamine transporters.[1] This cell-based assay measures the functional ability of this compound to inhibit the reuptake of dopamine, a key process in regulating synaptic signaling.[14][15]
Materials:
-
Cells: HEK293 cells stably expressing the human Dopamine Transporter (hDAT).
-
Substrate: [³H]-Dopamine.
-
Inhibitor Control: A potent DAT inhibitor like GBR 12909.
-
Instrumentation: Cell culture supplies, scintillation counter.
Step-by-Step Methodology:
-
Cell Plating: Seed hDAT-expressing HEK293 cells into a 96-well plate and grow to form a confluent monolayer.[14]
-
Pre-incubation: Wash cells with pre-warmed assay buffer. Add buffer containing various concentrations of this compound or vehicle control. Incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add [³H]-Dopamine to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10 minutes) that falls within the linear range of uptake.
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lysis & Detection: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and count the radioactivity.
Data Analysis:
-
Calculate specific uptake: Specific Uptake = Total Uptake (vehicle) - Non-specific Uptake (GBR 12909).
-
Determine the percent inhibition of specific uptake for each concentration of this compound.
-
Plot percent inhibition vs. log concentration and fit to a sigmoidal curve to determine the IC₅₀.
PART 3: In Vitro Safety & Selectivity Profiling
An essential part of early drug development is to assess potential cytotoxicity, which could confound the results of other assays or indicate a poor safety profile.
Protocol 4: MTT Cytotoxicity Assay
Scientific Rationale: The MTT assay is a widely used colorimetric method to assess cell viability.[2] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][2]
Materials:
-
Cells: A relevant cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization Solution (e.g., DMSO or acidified isopropanol).
-
Instrumentation: 96-well plate reader (spectrophotometer).
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for a relevant time period (e.g., 24-48 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1][16]
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.[1]
Data Analysis:
-
Calculate percent viability relative to the vehicle-treated control cells.
-
Plot percent viability vs. log concentration of the compound to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Assay Validation and Data Interpretation
For any assay to be trustworthy, it must be properly validated. Key parameters ensure the assay is robust, reproducible, and suitable for its intended purpose. This aligns with guidance from regulatory bodies and best practices in the field.[11][12][13][16]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A statistical measure of the separation between the positive and negative controls, indicating assay quality.[1][3] | Z' > 0.5 indicates an excellent assay suitable for high-throughput screening.[3][4] |
| Signal-to-Background (S/B) | The ratio of the signal from the positive control to the signal from the negative control. | Generally, S/B > 3 is desirable. |
| Intra- and Inter-Assay Precision | The variability of results within a single assay run and between different runs, respectively. | Coefficient of Variation (%CV) < 20%. |
Calculating the Z'-Factor: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|
A Z'-factor between 0.5 and 1.0 is considered excellent for screening purposes.[3]
Conclusion
This application note provides a structured, scientifically-grounded framework for the in vitro characterization of this compound. By following this tiered approach—from initial binding assessment to functional characterization and safety profiling—researchers can build a comprehensive pharmacological profile of the compound. Adherence to these detailed protocols and validation principles will ensure the generation of high-quality, reliable, and interpretable data, which is the cornerstone of successful drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. seed.nih.gov [seed.nih.gov]
- 6. Federal Register :: Draft Guidance for Industry on Assay Development for Immunogenicity Testing of Therapeutic Proteins; Availability [federalregister.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. nbinno.com [nbinno.com]
- 11. Model and Assay Validation and Acceptance - Using 21st Century Science to Improve Risk-Related Evaluations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. Meeting Regulatory Standards Assay Development | InfinixBio [infinixbio.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Applications of Piperazine Derivatives in Drug Discovery: A Senior Application Scientist's Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperazine Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, the piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is recognized as a "privileged scaffold."[1][2][3] This designation is not arbitrary; it is earned due to the ring's remarkable ability to serve as a foundational structure for a multitude of therapeutic agents across diverse disease areas.[3][4] Its prevalence stems from a unique combination of favorable physicochemical and structural properties.
The two nitrogen atoms are key to its utility. They act as basic centers that can be protonated at physiological pH, a characteristic that often enhances aqueous solubility and, consequently, oral bioavailability.[5][6] Structurally, the piperazine ring typically adopts a stable chair conformation, which provides a rigid and predictable framework. This rigidity is invaluable for medicinal chemists, as it allows for the precise spatial orientation of pharmacophoric groups to optimize interactions with biological targets.[6] Furthermore, the synthetic tractability of the piperazine core, which allows for straightforward and differential derivatization at both the N1 and N4 positions, makes it an exceptionally versatile building block for creating large and diverse compound libraries.[5][7]
These properties—solubility, basicity, structural rigidity, and synthetic accessibility—collectively allow the piperazine moiety to modulate the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of a drug candidate.[2][5][8]
Therapeutic Versatility of Piperazine Derivatives
The piperazine scaffold is a cornerstone in drugs targeting a wide array of diseases. Its derivatives have found success as antipsychotics, antidepressants, antihistamines, anti-cancer agents, antivirals, and anthelmintics.[3][4][9] This broad spectrum of activity underscores the scaffold's ability to be tailored to interact with a variety of biological targets.
| Drug Name | Therapeutic Class | Primary Target(s) | Significance of Piperazine Moiety |
| Olanzapine | Atypical Antipsychotic | Dopamine (D2) & Serotonin (5-HT2A) Receptors | Interacts with the receptor binding pocket; influences solubility and ADME profile. |
| Vortioxetine | Antidepressant | Serotonin Transporter (SERT) & various 5-HT receptors | Forms a key part of the pharmacophore, essential for high-affinity binding to SERT. |
| Cetirizine | Antihistamine | Histamine H1 Receptor | Provides a basic nitrogen for receptor interaction and contributes to reduced blood-brain barrier penetration compared to predecessors. |
| Imatinib | Anticancer (Kinase Inhibitor) | Bcr-Abl, c-KIT, PDGFR | The N-methylpiperazine group confers water solubility and occupies a specific pocket in the kinase active site, enhancing potency and selectivity.[3] |
| Sildenafil | Erectile Dysfunction | PDE5 | The N-methylpiperazine moiety improves the pharmacokinetic profile and contributes to the overall structural conformation for binding. |
Core Workflow in Piperazine-Based Drug Discovery
The development of a novel piperazine-based therapeutic follows a structured, multi-stage workflow. This process begins with the design and synthesis of a focused library of compounds, followed by rigorous biological screening and lead optimization.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
Anwendungshinweis: Strategien zur Derivatisierung von 1-(3-Pentyl)-piperazin für Bioassay-Screening-Bibliotheken
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung: Dieser Anwendungshinweis bietet einen detaillierten technischen Leitfaden für die chemische Derivatisierung von 1-(3-Pentyl)-piperazin. Wir erläutern die strategische Logik hinter der Auswahl von Reaktionsklassen, stellen validierte, schrittweise Protokolle für Schlüsselreaktionen wie Acylierung, Sulfonylierung und reduktive Aminierung vor und beschreiben die analytischen Methoden zur Charakterisierung der synthetisierten Verbindungen. Ziel ist es, Forschern ein robustes Framework zur Verfügung zu stellen, um vielfältige Molekülbibliotheken für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) in Bioassays zu erstellen.
Einleitung: Das Piperazin-Gerüst als privilegierte Struktur in der Medizinalchemie
Das Piperazin-Motiv ist ein sechsgliedriger heterocyclischer Ring mit zwei gegenüberliegenden Stickstoffatomen. Es wird in der Medizinalchemie als "privilegierte Struktur" betrachtet, da es in einer Vielzahl von zugelassenen Medikamenten vorkommt, die auf unterschiedliche biologische Ziele wirken.[1][2] Seine pharmakologische Prominenz verdankt es mehreren Schlüsseleigenschaften:
-
Physikochemische Eigenschaften: Der Piperazinring verbessert häufig die wässrige Löslichkeit und die pharmakokinetischen Profile von Wirkstoffkandidaten.
-
Strukturelle Vielseitigkeit: Die beiden Stickstoffatome bieten präzise Vektoren für die chemische Modifikation, was die systematische Erforschung des chemischen Raums um ein Leitmolekül herum ermöglicht.
-
Rezeptor-Interaktionen: Die Stickstoffatome können als Wasserstoffbrücken-Akzeptoren fungieren, und das protonierte Kation kann wichtige ionische Wechselwirkungen mit Zielproteinen eingehen.
1-(3-Pentyl)-piperazin dient als ideales Ausgangsmaterial für die Synthese von Wirkstoffbibliotheken. Es besitzt ein tertiäres Amin, das durch die Pentylgruppe substituiert ist, und ein sekundäres Amin, das als reaktives Zentrum für die weitere Funktionalisierung dient. Die Derivatisierung an diesem sekundären Amin (N4-Position) ermöglicht die Einführung einer breiten Palette von funktionellen Gruppen, um die Affinität, Selektivität und die ADME-Eigenschaften (Absorption, Verteilung, Metabolismus, Exkretion) der Moleküle gezielt zu modulieren.
Abbildung 1: Schematische Darstellung der Derivatisierung von 1-(3-Pentyl)-piperazin am reaktiven sekundären Amin.
Kernmethoden der Derivatisierung: Protokolle und Begründung
Die Auswahl der Derivatisierungschemie ist entscheidend für die Erzeugung einer chemisch diversen Bibliothek. Im Folgenden werden drei robuste und vielseitige Methoden vorgestellt.
N-Acylierung: Einführung von Amid-Funktionalitäten
Wissenschaftliche Begründung: Die Bildung einer Amidbindung ist eine der fundamentalsten Reaktionen in der Medizinalchemie. Amide sind metabolisch relativ stabil und ihre N-H- und C=O-Gruppen sind exzellente Wasserstoffbrücken-Donoren bzw. -Akzeptoren, die für die molekulare Erkennung an der Zielstruktur entscheidend sein können.
Dieses Protokoll ist besonders vorteilhaft für die Kopplung mit einer Vielzahl von Carbonsäuren, einschließlich sterisch anspruchsvoller oder empfindlicher Substrate, da es unter milden Bedingungen abläuft und hohe Ausbeuten liefert.[3]
| Materialien/Reagenzien | Lieferant | Reinheit | Menge (pro Reaktion) |
| 1-(3-Pentyl)-piperazin | Kommerziell | >98% | 1.0 Äq. (z.B. 100 mg) |
| Gewünschte Carbonsäure | Kommerziell | >98% | 1.1 Äq. |
| PyBOP | Kommerziell | >98% | 1.2 Äq. |
| N,N-Diisopropylethylamin (DIPEA) | Kommerziell | >99% | 3.0 Äq. |
| Dichlormethan (DCM) | Kommerziell | Wasserfrei | 5 mL |
Schritt-für-Schritt-Anleitung:
-
Lösen Sie die Carbonsäure (1.1 Äq.) und PyBOP (1.2 Äq.) in wasserfreiem DCM (3 mL) in einem trockenen Reaktionsgefäß unter einer Inertgasatmosphäre (Stickstoff oder Argon).
-
Rühren Sie die Lösung für 5 Minuten bei Raumtemperatur, um das Säure-Aktivester zu bilden.
-
Geben Sie 1-(3-Pentyl)-piperazin (1.0 Äq.), gelöst in DCM (2 mL), zu der Reaktionsmischung.
-
Fügen Sie DIPEA (3.0 Äq.) tropfenweise hinzu. Die Mischung kann sich leicht erwärmen.
-
Rühren Sie die Reaktion bei Raumtemperatur für 4-12 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM (15 mL) und waschen Sie sie nacheinander mit 1 M HCl-Lösung (1x10 mL), gesättigter NaHCO₃-Lösung (1x10 mL) und gesättigter NaCl-Lösung (1x10 mL).
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigung: Das Rohprodukt wird typischerweise mittels Säulenchromatographie an Kieselgel gereinigt.
N-Sulfonylierung: Synthese von Sulfonamiden
Wissenschaftliche Begründung: Sulfonamide sind wichtige Pharmakophore. Sie sind metabolisch sehr stabil und fungieren als nicht-basische, tetraedrische Amid-Isostere. Die stark elektronenziehende Sulfonylgruppe senkt den pKa-Wert des benachbarten N-H-Protons (falls vorhanden) und macht es zu einem starken Wasserstoffbrücken-Donor.
Diese Methode ist eine direkte und effiziente Synthese von Sulfonamiden aus einem Amin und einem Sulfonylchlorid.[4]
| Materialien/Reagenzien | Lieferant | Reinheit | Menge (pro Reaktion) |
| 1-(3-Pentyl)-piperazin | Kommerziell | >98% | 1.0 Äq. |
| Gewünschtes Sulfonylchlorid | Kommerziell | >97% | 1.1 Äq. |
| Triethylamin (TEA) oder Pyridin | Kommerziell | >99% | 2.0 Äq. |
| Dichlormethan (DCM) | Kommerziell | Wasserfrei | 5 mL |
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 1-(3-Pentyl)-piperazin (1.0 Äq.) und Triethylamin (2.0 Äq.) in wasserfreiem DCM (5 mL) und kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Lösen Sie das Sulfonylchlorid (1.1 Äq.) in einer minimalen Menge DCM und fügen Sie es tropfenweise zur gekühlten Piperazinlösung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-6 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Aufarbeitung: Verdünnen Sie die Mischung mit DCM und waschen Sie sie mit Wasser (2x10 mL) und gesättigter NaCl-Lösung (1x10 mL).
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
N-Alkylierung via reduktiver Aminierung
Wissenschaftliche Begründung: Die reduktive Aminierung ist eine der leistungsfähigsten Methoden zur Bildung von C-N-Bindungen. Sie ermöglicht die Einführung einer enormen Vielfalt an aliphatischen und aromatischen Gruppen durch die Reaktion mit Aldehyden oder Ketonen. Die resultierenden tertiären Amine sind oft basischer als das Ausgangs-Piperazin und können wichtige kationische Wechselwirkungen eingehen.
STAB ist ein mildes und selektives Reduktionsmittel, das die Reaktion unter nicht-sauren Bedingungen ermöglicht und oft ohne aufwendige Aufarbeitung auskommt.
| Materialien/Reagenzien | Lieferant | Reinheit | Menge (pro Reaktion) |
| 1-(3-Pentyl)-piperazin | Kommerziell | >98% | 1.0 Äq. |
| Gewünschter Aldehyd/Keton | Kommerziell | >97% | 1.2 Äq. |
| Natriumtriacetoxyborhydrid (STAB) | Kommerziell | >95% | 1.5 Äq. |
| 1,2-Dichlorethan (DCE) | Kommerziell | Wasserfrei | 5 mL |
| Essigsäure (optional) | Kommerziell | >99% | 0.1 Äq. |
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 1-(3-Pentyl)-piperazin (1.0 Äq.) und den Aldehyd oder das Keton (1.2 Äq.) in wasserfreiem DCE (5 mL). Falls die Iminbildung langsam ist, kann eine katalytische Menge Essigsäure hinzugefügt werden.
-
Rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur, um die Bildung des Imins (oder Enamins) zu ermöglichen.
-
Fügen Sie STAB (1.5 Äq.) portionsweise über 10 Minuten hinzu. Eine leichte Gasentwicklung (Wasserstoff) kann beobachtet werden.
-
Rühren Sie die Reaktion bei Raumtemperatur für 3-16 Stunden, bis das Ausgangsmaterial vollständig umgesetzt ist (Kontrolle via LC-MS).
-
Aufarbeitung: Quenchen Sie die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung. Extrahieren Sie die wässrige Phase mit DCM (3x15 mL).
-
Kombinieren Sie die organischen Phasen, waschen Sie sie mit gesättigter NaCl-Lösung, trocknen Sie sie über Na₂SO₄ und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigung: Das Produkt wird durch Säulenchromatographie oder präparative HPLC gereinigt.
Allgemeiner Arbeitsablauf: Von der Synthese zum Bioassay
Ein erfolgreiches Derivatisierungsprogramm folgt einem systematischen und validierten Arbeitsablauf, um die Qualität und Reproduzierbarkeit der erzeugten Daten sicherzustellen.
Abbildung 2: Standard-Arbeitsablauf von der Synthese über die Qualitätskontrolle bis zum biologischen Test.
Charakterisierung der Derivate
Die strukturelle Bestätigung jedes synthetisierten Derivats ist unerlässlich.
-
Massenspektrometrie (LC-MS): Dient zur schnellen Überprüfung des Molekulargewichts des Produkts und zur Beurteilung der Reinheit. Die Tabelle unten zeigt die erwartete Massenänderung (Δ Masse) für typische Modifikationen.
-
Kernspinresonanzspektroskopie (¹H-NMR): Bestätigt die genaue Struktur des Moleküls. Wichtige Indikatoren für eine erfolgreiche Reaktion sind das Verschwinden des N-H-Protonensignals des Piperazinrings und das Erscheinen neuer Signale, die zur eingeführten Gruppe gehören.[5][6][7]
| Derivatisierungstyp | Beispielreagenz | Eingeführte Gruppe | Δ Masse (monoisotopisch) |
| Acetylierung | Acetylchlorid | -C(O)CH₃ | +42.01 Da |
| Benzoylierung | Benzoylchlorid | -C(O)Ph | +104.03 Da |
| Tosylierung | Tosylchlorid | -SO₂-Tol | +155.02 Da |
| Dansylierung | Dansylchlorid | -SO₂-(Naphthyl-NMe₂) | +233.08 Da |
| Benzylierung | Benzaldehyd | -CH₂Ph | +90.05 Da |
Anwendungsbeispiel: Screening-Kaskade für eine Kinase-Inhibitor-Suche
Die generierte Bibliothek von 1-(3-Pentyl)-piperazin-Derivaten kann nun in einer biologischen Screening-Kaskade eingesetzt werden, um "Hits" zu identifizieren und erste Struktur-Wirkungs-Beziehungen (SAR) aufzustellen.
Abbildung 3: Beispielhafte Screening-Kaskade zur Identifizierung und Validierung von Leitstrukturen.
-
Primär-Screening: Alle Verbindungen werden in einer einzigen, hohen Konzentration (z.B. 10 µM) auf ihre Fähigkeit getestet, die Zielkinase zu hemmen.
-
Hit-Identifikation: Verbindungen, die eine vordefinierte Hemmschwelle (z.B. >50%) überschreiten, werden als "Hits" klassifiziert.
-
Dosis-Wirkungs-Analyse: Für die Hits wird eine Konzentrationsreihe erstellt, um die halbmaximale Hemmkonzentration (IC₅₀) zu bestimmen. Dies quantifiziert die Potenz der Verbindung.
-
SAR-Analyse: Durch den Vergleich der IC₅₀-Werte mit den chemischen Strukturen der Derivate können erste SAR-Trends abgeleitet werden. Beispielsweise könnte man feststellen, dass aromatische Acylgruppen potenter sind als aliphatische.
-
Selektivitäts-Screening: Vielversprechende Hits werden gegen ein Panel von verwandten Kinasen getestet, um ihre Selektivität zu bewerten – ein entscheidender Faktor für die Reduzierung von Off-Target-Effekten.
Fazit
1-(3-Pentyl)-piperazin ist ein hervorragendes Ausgangsmaterial für die Erstellung diverser Wirkstoffbibliotheken. Durch die Anwendung robuster und vielseitiger Derivatisierungsmethoden wie Acylierung, Sulfonylierung und reduktiver Aminierung können Forscher systematisch den chemischen Raum um dieses Gerüst herum erkunden. Die hier vorgestellten detaillierten Protokolle und Arbeitsabläufe bieten eine solide Grundlage für die effiziente Synthese, Charakterisierung und das biologische Screening neuer Piperazin-Derivate und beschleunigen so die Identifizierung neuer Leitstrukturen in der frühen Phase der Arzneimittelentwicklung.
Referenzen
-
Titel: Umfassende Informationen zu Piperazin-Derivaten: Struktur, Eigenschaften und Anwendungen Quelle: Pharmaphant URL: 1
-
Titel: 1H NMR of Piperazine, 1-[(2,4-dichlorophenyl)methyl]- Quelle: SpectraBase URL: 8
-
Titel: A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity Quelle: Naunyn-Schmiedeberg's Archives of Pharmacology URL: --INVALID-LINK--
-
Titel: Piperazin Quelle: DocCheck Flexikon URL: --INVALID-LINK--
-
Titel: The structure and first 1H NMR spectral assignment of piperazine-C60 adducts Quelle: The University of Groningen research portal URL: --INVALID-LINK--
-
Titel: Piperazine Quelle: Santa Cruz Biotechnology URL: --INVALID-LINK--
-
Titel: Piperazin Quelle: Wikipedia URL: --INVALID-LINK--
-
Titel: Herstellung von Arylsulfonamiden primärer Amine Quelle: Thieme E-Books & E-Journals URL: --INVALID-LINK--
-
Titel: Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry Quelle: Sigma-Aldrich URL: --INVALID-LINK--
-
Titel: Synthese von Benzothiazinonen und Derivaten als DprE1 Hemmstoffe mit antimykobakterieller Aktivität Quelle: Universität Halle URL: --INVALID-LINK--
-
Titel: 2 Chemisch-theoretischer Teil Quelle: Refubium - Freie Universität Berlin Repository URL: --INVALID-LINK--
-
Titel: 1-piperazinamine, 4-[(2-chlorophenyl)methyl]-N-[(Z)-(4-fluorophenyl)methylidene]- - 1H NMR Quelle: SpectraBase URL: --INVALID-LINK--
-
Titel: Reagenzien für die klinische Chemie Quelle: biomed.de URL: --INVALID-LINK--
-
Titel: Piperazin derivate und deren anwendung als therapeutische wirkstoffe Quelle: Google Patents URL: --INVALID-LINK--
-
Titel: piperazine, 1-(4-pyridinylmethyl)- - 1H NMR Quelle: SpectraBase URL: --INVALID-LINK--
References
- 1. Umfassende Informationen zu Piperazin-Derivaten: Struktur, Eigenschaften und Anwendungen - Pharmaphant [pharmaphant.de]
- 2. Piperazin – Wikipedia [de.wikipedia.org]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Improving 1-(3-Pentyl)-piperazine Synthesis Yields
Welcome to the comprehensive technical support guide for the synthesis of 1-(3-Pentyl)-piperazine. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to make informed decisions in your laboratory work.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent obstacles encountered during the synthesis of this compound, offering systematic approaches to diagnose and resolve them.
Issue 1: Low Yield of the Desired Mono-Alkylated Product
Question: My reaction is yielding very little this compound. What are the likely causes and how can I improve the yield?
Answer: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or competing side reactions. Let's break down the primary culprits and their solutions.
-
Causality: The principal challenge in the N-alkylation of piperazine is the presence of two nucleophilic secondary amine groups. This inherent reactivity often leads to the formation of the undesired 1,4-di-(3-pentyl)piperazine byproduct, consuming your starting materials and reducing the yield of the mono-substituted product.[1][2] Furthermore, over-alkylation can lead to the formation of quaternary ammonium salts, which are often water-soluble and difficult to isolate.[2]
-
Strategic Solutions:
-
Control Stoichiometry with Excess Piperazine: To favor mono-alkylation, a significant excess of piperazine (5-10 fold) should be used.[1] This statistical approach ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule than the mono-alkylated product.
-
Slow Addition of the Alkylating Agent: Adding the 3-pentyl halide (e.g., 3-bromopentane or 3-iodopentane) dropwise, preferably using a syringe pump, at a low temperature (e.g., 0 °C to room temperature) can significantly suppress di-alkylation.[1][3]
-
Employ a Mono-Protected Piperazine: This is often the most robust strategy for achieving high yields of the mono-alkylated product.[2][4] Protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc) ensures that alkylation can only occur at the unprotected nitrogen.[1][2] The Boc group can then be cleanly removed under acidic conditions.
-
In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride can generate the monohydrochloride in the reaction mixture, effectively protecting one of the amine groups.[2][5]
-
Issue 2: Significant Formation of 1,4-di-(3-pentyl)piperazine Byproduct
Question: My reaction is producing a large amount of the di-substituted byproduct. How can I minimize its formation?
Answer: The formation of the di-substituted byproduct is a common issue directly related to the high reactivity of the mono-substituted product.
-
Causality: High reaction temperatures and strongly basic conditions can favor the formation of the thermodynamically more stable di-substituted product.[2] A highly basic environment can deprotonate the mono-substituted piperazine, increasing its nucleophilicity and making it more susceptible to further alkylation.[2] Prolonged reaction times also increase the likelihood of di-substitution.[2]
-
Strategic Solutions:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Use a Weaker Base: Opt for milder bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) or sodium hydride (NaH).[2][3] The base is necessary to neutralize the hydrogen halide formed during the reaction, but a strong base can exacerbate di-alkylation.[2]
-
Monitor Reaction Progress Diligently: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product and byproduct. Stop the reaction once the concentration of the desired mono-alkylated product is maximized.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I'm struggling to isolate pure this compound from the reaction mixture. What are the best purification techniques?
Answer: The basic nature and potential water solubility of substituted piperazines can present purification challenges.[1]
-
Causality: The basicity of the piperazine nitrogen atoms can cause tailing on standard silica gel chromatography. Additionally, if quaternary ammonium salts have formed, they will be highly polar and may not behave predictably on silica gel.
-
Strategic Solutions:
-
Column Chromatography with a Basic Modifier: This is the most common and effective method. To counteract the acidic nature of silica gel and prevent peak tailing, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.[1]
-
Acid-Base Extraction: This is a powerful technique for separating the basic piperazine product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer as its salt. The aqueous layer can then be separated, basified with a strong base (e.g., NaOH), and the purified product can be re-extracted into an organic solvent.[1]
-
Crystallization: If the product or a salt of the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1] For example, the product can be precipitated as its dihydrochloride salt.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and practical synthetic routes are:
-
Direct N-Alkylation: This involves the reaction of piperazine with a 3-pentyl halide (e.g., 3-bromopentane) in the presence of a base.[7] While straightforward, this method requires careful control to avoid di-alkylation.
-
Reductive Amination: This method involves reacting piperazine with 3-pentanone (pentan-3-one) in the presence of a reducing agent.[8][9] This is often a cleaner reaction as it avoids the formation of quaternary ammonium salts.[4] The reaction proceeds via the formation of an enamine or iminium ion intermediate which is then reduced in situ.[9]
Q2: Which synthetic route generally gives a higher yield?
A2: The use of a mono-protected piperazine, such as N-Boc-piperazine, followed by alkylation and deprotection, typically provides the highest and most reproducible yields of the mono-substituted product.[1][2][4] While this adds steps to the overall synthesis, the improved selectivity and easier purification often make it the more efficient method overall. Reductive amination is also a high-yielding alternative.[8]
Q3: What are the most common side reactions to be aware of?
A3: Besides the primary issue of di-alkylation, other potential side reactions include:
-
Elimination Reactions: With certain alkyl halides and under strongly basic conditions, an elimination reaction can compete with the desired substitution, leading to the formation of pentenes.
-
Quaternary Ammonium Salt Formation: Over-alkylation on the same nitrogen can lead to the formation of water-soluble quaternary ammonium salts, which can complicate work-up and reduce the isolated yield.[2]
III. Experimental Protocols & Data
Protocol 1: Mono-N-alkylation of Piperazine using a Protecting Group Strategy
This protocol is recommended for achieving a high yield of this compound with minimal byproduct formation.
Step 1: Synthesis of N-Boc-piperazine
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[1]
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise to the piperazine solution over 1 hour.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[1]
-
Monitor the reaction by TLC until the Boc₂O is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate pure N-Boc-piperazine.[1]
Step 2: Alkylation of N-Boc-piperazine
-
In a round-bottom flask, combine N-Boc-piperazine (1.0 eq), 3-bromopentane (1.1 eq), and potassium carbonate (2.0 eq) in a suitable solvent such as acetone or acetonitrile.[2][4]
-
Reflux the mixture and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[2]
-
Concentrate the filtrate under reduced pressure to obtain crude N-Boc-1-(3-pentyl)piperazine.
Step 3: Deprotection to Yield this compound
-
Dissolve the crude N-Boc-1-(3-pentyl)piperazine in a suitable solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the mixture under reduced pressure.
-
Perform an acid-base workup to isolate the free base of this compound.
Protocol 2: Reductive Amination for this compound Synthesis
This one-pot procedure is an excellent alternative to direct alkylation.
-
To a solution of piperazine (1.2 eq) and 3-pentanone (1.0 eq) in a suitable solvent like methanol or dichloroethane, add acetic acid to maintain a slightly acidic pH (around 5-6).[9]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium intermediate.
-
Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise.[4][10]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Comparison of Synthetic Strategies
| Synthetic Strategy | Key Advantages | Key Disadvantages | Typical Yield Range |
| Direct Alkylation (Excess Piperazine) | One-step reaction; readily available starting materials. | Often results in a mixture of mono- and di-alkylated products; requires a large excess of piperazine. | 30-60% |
| Mono-Protected Piperazine Strategy | High selectivity for the mono-alkylated product; cleaner reaction profile.[1][2] | Multi-step synthesis; requires protection and deprotection steps. | 70-90% |
| Reductive Amination | Good yields; avoids quaternary salt formation.[4] | Requires careful control of pH; reducing agents can be moisture-sensitive. | 60-85% |
IV. Visualizations
Reaction Scheme: Mono-Protected Piperazine Strategy
Caption: Workflow for the synthesis of this compound via a mono-protected intermediate.
Troubleshooting Logic: Low Yield Diagnosis
Caption: Diagnostic workflow for troubleshooting low yields in this compound synthesis.
V. References
-
Technical Support Center: Optimizing Piperazine Synthesis. Benchchem. --INVALID-LINK--
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--
-
Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem. --INVALID-LINK--
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. --INVALID-LINK--
-
Reactions of Piperazines. Ambeed.com. --INVALID-LINK--
-
Procedure for N-alkylation of Piperidine? ResearchGate. --INVALID-LINK--
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science (RSC Publishing). --INVALID-LINK--
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. --INVALID-LINK--
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. --INVALID-LINK--
-
Method for preparing piperazines. Google Patents. --INVALID-LINK--
-
Piperazine synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. --INVALID-LINK--
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. --INVALID-LINK--
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. ChemRxiv. --INVALID-LINK--
-
Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. --INVALID-LINK--
-
Reductive Amination | Synthesis of Amines. YouTube. --INVALID-LINK--
-
Intramolecular reductive amination for the preparation of piperazines. ResearchGate. --INVALID-LINK--
-
Recovery and purification of piperazine. Google Patents. --INVALID-LINK--
-
Synthesis of 1-(cyclopenten-3-yl) piperazine. PrepChem.com. --INVALID-LINK--
-
Method for the preparation of piperazine and its derivatives. Google Patents. --INVALID-LINK--
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. --INVALID-LINK--
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. --INVALID-LINK--
-
Purification of piperazine. Google Patents. --INVALID-LINK--
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. --INVALID-LINK--
-
Synthesis of N-cyclopentyl series. (i) piperazine,... ResearchGate. --INVALID-LINK--
-
1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org. --INVALID-LINK--
-
Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology. --INVALID-LINK--
-
1-benzylpiperazine. Organic Syntheses Procedure. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reactions of Piperazines | Ambeed [ambeed.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges of N-Alkyl Piperazine Compounds
Welcome to the Technical Support Center for N-Alkyl Piperazine Compound Purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification of this important class of compounds. The inherent physicochemical properties of the piperazine moiety, such as its basicity and polarity, often lead to complex purification issues. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.
I. Understanding the Core Challenges
The purification of N-alkyl piperazine compounds is often complicated by their fundamental chemical nature. The two nitrogen atoms within the piperazine ring confer a high degree of polarity and basicity, with pKa values typically around 5.3 and 9.7.[1] This basicity can lead to strong interactions with silica gel in normal-phase chromatography, resulting in streaking or tailing of the product on a TLC plate or column.[2] Conversely, the high polarity can cause poor retention in reverse-phase HPLC.[1] Furthermore, N-alkyl piperazines are prone to forming salts and hydrates, which can complicate isolation and lead to inconsistencies in the final material.[1]
Key Physicochemical Properties of Piperazine Derivatives
| Property | Implication for Purification |
| High Basicity | pKa values for piperazine are approximately 5.35 and 9.73.[3][4][5] Alkylation of one or both nitrogen atoms can reduce the basicity.[6] This property leads to strong interactions with acidic stationary phases like silica, causing peak tailing.[7][8] |
| High Polarity | The presence of two nitrogen atoms makes these compounds highly polar, leading to poor retention on traditional C18 reverse-phase columns.[1][9] |
| Hygroscopicity | Piperazine and its derivatives readily absorb moisture from the air, which can complicate handling and accurate weighing.[1] |
| Salt Formation | These compounds readily form salts, which can be used to an advantage in purification through crystallization but can also complicate the isolation of the free base.[1][10] |
II. Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you may encounter during the purification of N-alkyl piperazine compounds, offering probable causes and actionable solutions.
Problem 1: Poor Peak Shape (Tailing) in Reverse-Phase HPLC
Symptom: The peak for your N-alkyl piperazine compound in the chromatogram has an asymmetrical shape with a drawn-out trailing edge. A tailing factor (Tf) greater than 1.2 indicates a significant issue.[11]
Probable Causes:
-
Secondary Interactions with Residual Silanols: The primary cause of peak tailing for basic compounds like N-alkyl piperazines is the interaction between the basic nitrogen atoms and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18).[7][8][12] These interactions create a secondary retention mechanism, leading to peak distortion.[7][8]
-
Mobile Phase pH is Close to Analyte pKa: When the mobile phase pH is near the pKa of the piperazine nitrogens, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[12]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[11][13]
Solutions:
-
Optimize Mobile Phase pH: Lowering the mobile phase pH to 2-3 ensures that the piperazine nitrogens are fully protonated, which minimizes their interaction with silanol groups.[11]
-
Use a Mobile Phase Modifier:
-
Acidic Modifier: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to protonate the silanol groups, reducing their interaction with the basic analyte.[14]
-
Basic Modifier: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) can compete with the analyte for interaction with the active sites on the stationary phase, improving peak shape.[11]
-
-
Choose the Right Column:
-
Reduce Sample Load: Dilute your sample or decrease the injection volume to avoid overloading the column.[11]
Problem 2: Poor Retention in Reverse-Phase HPLC
Symptom: Your N-alkyl piperazine compound elutes very early in the chromatogram, close to the solvent front, making separation from other polar impurities difficult.
Probable Cause: The high polarity of the N-alkyl piperazine leads to weak hydrophobic interactions with the non-polar stationary phase (e.g., C18).[9]
Solutions:
-
Use a Highly Aqueous Mobile Phase: Increasing the water content in the mobile phase can enhance the retention of polar compounds on a C18 column.
-
Employ Ion-Pair Chromatography (IPC): Adding an ion-pairing reagent, such as an alkyl sulfonate, to the mobile phase forms a neutral ion pair with the protonated piperazine.[14][15] This increases the hydrophobicity of the analyte, leading to better retention on a reverse-phase column.[14][16]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reverse-phase chromatography.[9][17][18] It utilizes a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of water.[9]
-
Consider Mixed-Mode Chromatography: This technique uses stationary phases with both hydrophobic and ion-exchange functionalities, offering multiple modes of interaction to achieve better separation of complex mixtures.[19][20][21][22]
Problem 3: On-Column Degradation
Symptom: You observe unexpected peaks in your chromatogram that are not present in the initial sample analysis, suggesting that your compound may be degrading on the column.
Probable Causes:
-
Hydrolysis: The surface of silica-based columns can catalyze the hydrolysis of sensitive functional groups, especially at extreme pH values.[23]
-
Oxidation: Trace metals in the silica matrix or impurities in the mobile phase can promote the oxidation of susceptible compounds.[8]
-
Reaction with Mobile Phase Components: Certain mobile phase additives or impurities in the solvents can react with the analyte. For example, on-column nitrosation of amines has been observed when using mobile phases containing ammonium hydroxide and acetonitrile.[24]
Solutions:
-
Adjust Mobile Phase pH: Operate within a pH range where your compound is stable. For many piperazine derivatives, a slightly acidic mobile phase can improve stability.[25]
-
Use High-Purity Solvents and Reagents: Ensure that your mobile phase components are of high quality to minimize the presence of reactive impurities.
-
Consider a Different Stationary Phase: If you suspect that the column chemistry is causing degradation, try a different type of column, such as one with a polymer-based stationary phase or a different bonding chemistry.
Problem 4: Low Recovery After Crystallization
Symptom: A significant portion of your product remains in the mother liquor after crystallization, resulting in a low yield.
Probable Causes:
-
High Solubility in the Crystallization Solvent: The chosen solvent system may be too good a solvent for your compound, even at low temperatures.
-
Formation of a Soluble Salt: If your compound is isolated as a salt, it may have high solubility in the chosen solvent.
Solutions:
-
Optimize the Solvent System:
-
Anti-Solvent Addition: Gradually add an anti-solvent (a solvent in which your compound is insoluble) to the solution to induce precipitation.
-
Solvent Screening: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
-
Convert to the Free Base or a Different Salt: If you are crystallizing a salt, converting it to the free base or a different, less soluble salt may improve the yield.[10] The free base can be obtained by basifying an aqueous solution of the salt to a pH >9 and extracting with an organic solvent.[2]
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel N-alkyl piperazine compound?
A1: A good starting point is to use a reverse-phase C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid or 0.1% TFA. This acidic mobile phase will protonate the piperazine nitrogens, leading to better peak shape.[14] From there, you can optimize the gradient and consider other techniques like HILIC or ion-pair chromatography if retention is poor.
Q2: How can I effectively remove a di-substituted piperazine byproduct from my mono-substituted product?
A2: The separation of mono- and di-substituted piperazines can be challenging due to their similar structures. Column chromatography is often the most effective method.[26][27] You may need to screen different solvent systems to achieve adequate separation. In some cases, protecting one of the piperazine nitrogens with a group like Boc can be a useful synthetic strategy to avoid the formation of the di-substituted byproduct altogether.[26]
Q3: My N-alkyl piperazine is a thick oil and won't crystallize. What should I do?
A3: The presence of residual solvent or impurities can prevent crystallization.[2] First, ensure all solvents are removed under a high vacuum. If the product is still an oil, consider converting it to a salt.[10] The formation of a hydrochloride or diacetate salt can often induce crystallization and facilitate purification.[1][28]
Q4: Is Supercritical Fluid Chromatography (SFC) a viable option for purifying N-alkyl piperazine compounds?
A4: Yes, SFC is an excellent alternative to both normal-phase and reverse-phase HPLC for the purification of many compounds, including chiral piperazine derivatives.[29][30][31] SFC uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[29][30] It is particularly well-suited for chiral separations.[30][32]
IV. Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Method for N-Alkyl Piperazines
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm) or Mass Spectrometry.
-
Injection Volume: 10 µL.
Protocol 2: HILIC Method for Highly Polar N-Alkyl Piperazines
-
Column: Silica or Amide, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Acetonitrile with 0.1% Acetic Acid.
-
Mobile Phase B: Water with 0.1% Acetic Acid.
-
Gradient: Start with a high percentage of A (e.g., 95%) and decrease to a lower percentage (e.g., 50-60%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV or ELSD/Mass Spectrometry.
-
Injection Volume: 5-10 µL.
Protocol 3: Piperazine Salt Formation for Purification by Crystallization
-
Dissolve the crude N-alkyl piperazine free base in a suitable organic solvent (e.g., acetone, isopropanol).[1]
-
Slowly add a stoichiometric amount of an acid (e.g., hydrochloric acid in isopropanol, or glacial acetic acid) with stirring.[1]
-
If a precipitate forms, continue stirring for a period of time to ensure complete salt formation.
-
If no precipitate forms, you can try to induce crystallization by cooling the solution, adding an anti-solvent, or slowly evaporating the solvent.[10]
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
V. References
-
uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
-
Element Lab Solutions. Peak Tailing in HPLC.
-
Sadjadi, S. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
-
alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
-
Benchchem. Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses.
-
Biotage. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
-
MedCrave online. (2017). Ion Pair Chromatograpy: A Critical Prespective.
-
Benchchem. Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
-
Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
-
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917.
-
Mason Technology. (2024). Ion-Pairing Agents | HPLC.
-
Biotage. (2023). What can I use to purify polar reaction mixtures?
-
Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.
-
ResearchGate. pKa values of common substituted piperazines.
-
TCI Chemicals. Ion-Pair Reagents for HPLC.
-
Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
-
Buchi.com. Why HILIC is what your polar compounds need for purification.
-
Alpert, A. J. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(6), 1591-1603.
-
Benchchem. Technical Support Center: Optimizing Piperazine Synthesis.
-
Benchchem. How to prevent oxidation during piperazine-2,5-dione synthesis.
-
Taylor & Francis. Piperazines – Knowledge and References.
-
Wikipedia. Piperazine.
-
Myers, D. P., Hetrick, E. M., et al. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Journal of Chromatography A, 1319, 94-102.
-
Google Patents. US2919275A - Purification of piperazine.
-
ResearchGate. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
ResearchGate. (2020). Rapid deterioration of Phenomenex Luna amino(NH2) phase HPLC column.
-
Wikipedia. Reversed-phase chromatography.
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
-
Thermo Fisher Scientific. Mixed-Mode Chromatography.
-
Phenomenex. Reversed Phase HPLC Columns.
-
Chromatography Forum. (2009). Amine column degradation.
-
Creative Proteomics. Reversed-Phase Chromatography Overview.
-
Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography.
-
Sigma-Aldrich. Reversed Phase Chromatography (RPC) in Practice.
-
Agilent. (2013). Choosing HPLC Columns for Rapid Method Development.
-
MicroSolv. (2025). Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer.
-
Bio-Rad. (2024). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography.
-
Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
-
BioProcess International. (2020). Mixed-Mode Chromatography Resins.
-
ResearchGate. Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
-
LCGC International. On-Column Sample Degradation.
-
PubMed. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
-
ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
-
European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uregina.ca [uregina.ca]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. uhplcs.com [uhplcs.com]
- 12. chromtech.com [chromtech.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. Ion Pair Chromatograpy: A Critical Prespective - MedCrave online [medcraveonline.com]
- 15. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 16. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 18. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mixed-Mode Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. bio-rad.com [bio-rad.com]
- 21. bioradiations.com [bioradiations.com]
- 22. bioprocessintl.com [bioprocessintl.com]
- 23. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 24. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. | Semantic Scholar [semanticscholar.org]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 29. chromatographytoday.com [chromatographytoday.com]
- 30. researchgate.net [researchgate.net]
- 31. selvita.com [selvita.com]
- 32. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: 1-(3-Pentyl)-piperazine Stability and Storage
Welcome to the technical support resource for 1-(3-Pentyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring experimental reproducibility and maintaining the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, a secondary amine, is susceptible to several environmental factors that can compromise its stability. The primary degradation pathways include:
-
Hygroscopicity and Hydrolysis: The compound is hygroscopic, readily absorbing moisture from the atmosphere.[1][4] This can lead to hydrolysis and the formation of hydrates, altering the compound's physical and chemical properties.
-
Reaction with Carbon Dioxide: Piperazine and its derivatives can react with atmospheric carbon dioxide to form carbamates.[5] This reaction can alter the purity and pH of the material.
-
N-Nitrosation: As a secondary amine, this compound is susceptible to reacting with nitrosating agents, such as nitrogen oxides (NOx) present in the atmosphere or from certain laboratory conditions, to form N-nitrosamine impurities.[6][7] This is a significant concern in pharmaceutical development due to the potential carcinogenicity of nitrosamines.
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides can lead to vigorous and potentially hazardous reactions, causing degradation.[1][8]
Q2: I've noticed a slight discoloration in my sample of this compound. Is it still usable?
Q3: My laboratory has high humidity. What are the best practices for storing this compound in such an environment?
A3: Given its hygroscopic nature, storing this compound in a high-humidity environment requires stringent protective measures.[1][4] The following are best practices:
-
Inert Atmosphere: The most effective method is to store the compound under an inert gas, such as argon or nitrogen.[9][10] This displaces both moisture and oxygen.
-
Desiccation: Always store the container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate). Ensure the desiccant is active (e.g., blue for indicating silica gel).
-
Tightly Sealed Containers: Use containers with high-integrity seals, such as those with PTFE-lined caps or amber glass vials with screw caps.[1][8][9] After each use, ensure the container is tightly resealed immediately.
-
Aliquotting: For frequently used material, consider aliquotting the bulk supply into smaller, single-use vials. This minimizes the exposure of the entire stock to atmospheric conditions during repeated openings.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Inconsistent experimental results or loss of compound activity. | Degradation of the this compound stock. | 1. Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see table below).2. Assess Purity: Analyze the current stock using a validated analytical method (e.g., HPLC with UV or MS detection) to determine its purity. Compare this to the certificate of analysis of a new lot.[11][12]3. Use a Fresh Sample: If degradation is confirmed or suspected, discard the old stock and use a new, unopened vial of the compound for subsequent experiments. |
| Formation of an unknown peak in my chromatogram during analysis. | This could be a degradation product or an impurity. Common degradation products of piperazines can include N-formylpiperazine, N-(2-aminoethyl)piperazine, and various oxidation products.[13][14] | 1. Characterize the Impurity: Use mass spectrometry (LC-MS) to determine the molecular weight of the unknown peak. This can provide clues to its identity.2. Forced Degradation Study: To confirm if the peak is a degradation product, perform a forced degradation study on a fresh sample of this compound. Expose it to heat, acid, base, and oxidative conditions and monitor for the appearance of the unknown peak. |
| The solid material appears clumpy or has a different texture. | Absorption of moisture due to improper storage.[2] | 1. Assess Water Content: If your laboratory has the capability, determine the water content using Karl Fischer titration.2. Dry the Sample: The material can be dried under a high vacuum in the presence of a strong desiccant like phosphorus pentoxide. However, this may not reverse all forms of degradation. It is generally safer to procure a new batch. |
Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[2][8][9] Refer to the product label for specific temperature ranges.[10][15] | Lower temperatures slow down the rate of chemical degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[9][10] | Prevents oxidation and reaction with atmospheric moisture and CO2. |
| Light | Protect from light by using amber vials or storing in a dark place.[1][9][10] | Light can provide the energy to initiate and accelerate oxidative degradation. |
| Moisture | Keep in a tightly closed container in a dry, well-ventilated place, preferably in a desiccator.[1][2][9][16] | The compound is hygroscopic and can absorb water, leading to degradation. |
| Container | Use original, tightly sealed containers.[8] Amber glass is preferred to protect from light. | Prevents contamination and exposure to environmental factors. |
| Handling | Handle in a well-ventilated area, preferably under a fume hood.[8][9][17] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][17] | Ensures user safety and minimizes exposure of the compound to the environment. |
Experimental Protocols
Protocol for a Basic Stability Assessment of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of the compound under various stress conditions.
1. Materials and Equipment:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid (or other suitable mobile phase modifier)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled oven and water bath
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To a third aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Control Sample: Keep one aliquot of the stock solution at 4°C, protected from light.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze all samples, including the control, by a suitable HPLC method (a reverse-phase C18 column is often a good starting point).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products). An LC-MS system is highly beneficial for identifying the mass of these new peaks.
Visualizing the Stability Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. lobachemie.com [lobachemie.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jocpr.com [jocpr.com]
- 12. jocpr.com [jocpr.com]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. enamine.enamine.net [enamine.enamine.net]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Synthesis of 1-(3-Pentyl)-piperazine
Welcome to the technical support guide for the synthesis of 1-(3-Pentyl)-piperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to diagnose issues and optimize your reaction outcomes with confidence.
Introduction: Navigating the Synthesis of this compound
The synthesis of mono-N-alkylated piperazines like this compound is a common yet often challenging task in medicinal and organic chemistry.[1] The primary difficulty lies in selectively functionalizing one of the two secondary amine groups while avoiding the formation of the symmetric 1,4-dialkylated byproduct.[1][2] The two most prevalent synthetic strategies are:
-
Reductive Amination: The reaction of piperazine with 3-pentanone to form an iminium intermediate, which is then reduced in situ.[3]
-
Direct N-Alkylation: A nucleophilic substitution reaction between piperazine and a 3-pentyl halide (e.g., 3-bromopentane).[4]
This guide will address common issues encountered in both methodologies, focusing on byproduct formation, low yields, and purification challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields can stem from several factors, from suboptimal reaction conditions to competing side reactions.[5] The key is to systematically investigate the potential root causes. The workflow below can guide your troubleshooting process.
Caption: Troubleshooting workflow for low reaction yield.
In-depth Causality:
-
Inefficient Imine/Iminium Formation (Reductive Amination): The crucial first step is the condensation of piperazine and 3-pentanone. This equilibrium is pH-dependent.[6] If the medium is too basic, the carbonyl is not sufficiently activated. If it's too acidic, the piperazine nitrogen is protonated and becomes non-nucleophilic.[6][7] A mildly acidic environment (pH 4-6), often achieved by adding acetic acid, is optimal.[5][8]
-
Degraded Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for this reaction, but it is moisture-sensitive.[3] If it has degraded, it will be unable to efficiently reduce the iminium intermediate, stalling the reaction.
-
Over-alkylation: The most common cause of reduced yield for the mono-substituted product is the formation of the di-substituted byproduct.[1] The desired product, this compound, can act as a nucleophile itself and react with another molecule of the electrophile.
Q2: I'm observing an unexpected peak in my GC-MS analysis. How can I identify the common byproducts?
The primary byproduct is almost always 1,4-di-(3-pentyl)-piperazine . You may also see unreacted piperazine. These compounds can be distinguished by their retention times, mass spectra, and NMR signals.
Table 1: Analytical Properties of Product and Key Byproduct
| Property | This compound (Product) | 1,4-di-(3-Pentyl)-piperazine (Byproduct) | Piperazine (Starting Material) |
| Molecular Weight | 156.28 g/mol | 226.42 g/mol | 86.14 g/mol |
| Expected GC R.T. | Intermediate | Longest | Shortest |
| Mass Spec (EI) m/z | 156 (M+) , 127, 99, 85 | 226 (M+) , 197, 168, 113 | 86 (M+) , 56, 43 |
| Key ¹H NMR Signals | Asymmetric piperazine protons (multiple broad signals ~2.4-2.9 ppm).[9] | Symmetric piperazine protons (one sharp singlet ~2.5 ppm). | One sharp singlet for all 8 protons (~2.8 ppm in CDCl₃). |
| ¹³C NMR Signals | 6 unique signals for the piperazine and pentyl carbons. | 3 unique signals due to symmetry. | 1 unique signal for the piperazine carbons. |
Expert Insight: The symmetry of the byproduct is its most telling feature in NMR. Because both nitrogen atoms are substituted, the four methylene groups (-CH₂-) of the piperazine ring become chemically equivalent, resulting in a single, sharp signal in both ¹H and ¹³C NMR. The mono-substituted product is asymmetric, leading to a more complex splitting pattern for the piperazine ring protons.[10][11]
Q3: My crude product is contaminated with both unreacted piperazine and the di-substituted byproduct. What is the best purification strategy?
Separating this mixture can be challenging due to the similar basic and polar nature of the components.[12]
-
Acid-Base Extraction: First, perform an aqueous workup to remove excess piperazine.
-
Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash with a dilute HCl solution. The desired product and the di-substituted byproduct, being basic amines, will move into the aqueous layer as hydrochloride salts. Unreacted 3-pentanone or 3-bromopentane will remain in the organic layer.
-
Separate the aqueous layer, basify it with NaOH (to pH > 10), and then extract your amine products back into an organic solvent.
-
This procedure will remove non-basic impurities but not separate the mono- and di-alkylated products from each other.
-
-
Fractional Distillation (for larger scales): If there is a sufficient boiling point difference, fractional distillation under reduced pressure can be effective. The di-substituted product will have a significantly higher boiling point than the mono-substituted product.[13]
-
Column Chromatography (for smaller scales): This is often the most reliable method.
-
Stationary Phase: Silica gel is standard. However, the basicity of piperazines can cause tailing. Pre-treating the silica with triethylamine (by including ~1% in your eluent) can mitigate this.
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is a good starting point.[13] Adding a small amount of ammonium hydroxide (0.5-1%) to the mobile phase can also improve peak shape.
-
The less polar di-substituted product will elute first, followed by the more polar mono-substituted product.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of byproduct formation and how can I suppress it?
The formation of 1,4-di-(3-pentyl)-piperazine is a competitive sequential reaction. Once the desired mono-substituted product forms, its remaining N-H group is still nucleophilic and can react with the electrophile (iminium ion or 3-pentyl halide).
Caption: Sequential reaction leading to byproduct formation.
Strategies to Maximize Mono-substitution (Favor k1 >> k2):
-
Use a Large Excess of Piperazine: This is the most critical factor. By using a 5- to 10-fold molar excess of piperazine, you statistically favor the reaction of the electrophile with a molecule of starting material rather than with the newly formed product.[13]
-
Slow Addition: Add the limiting reagent (3-pentanone or 3-bromopentane) dropwise to the solution of excess piperazine. This keeps the instantaneous concentration of the electrophile low, further reducing the chance of a second reaction.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can decrease the rate of the second alkylation (k2) more than the first (k1), improving selectivity.
-
Use a Protecting Group: For syntheses where high purity is paramount, a two-step approach using mono-Boc-piperazine is a robust alternative.[2][13] Alkylate the unprotected nitrogen, then remove the Boc group under acidic conditions.
Q2: Which synthetic route is generally preferred: reductive amination or direct alkylation?
Both methods are viable, and the choice depends on starting material availability, scale, and desired purity.
Table 2: Comparison of Synthetic Routes
| Feature | Reductive Amination | Direct N-Alkylation |
| Electrophile | 3-Pentanone (Ketone) | 3-Bromopentane (Alkyl Halide) |
| Reagents | Mild reducing agent (e.g., NaBH(OAc)₃), catalytic acid.[3] | Often requires a base (e.g., K₂CO₃) or relies on excess piperazine as the base. |
| Pros | - Milder conditions. - Avoids potentially genotoxic alkyl halides.[3] - Generally cleaner with fewer side reactions other than over-alkylation. | - Simpler reagent set. - Can be very efficient if over-alkylation is controlled. |
| Cons | - Requires a specific, sometimes costly, reducing agent. - Sensitive to pH and moisture.[6] | - Risk of forming quaternary ammonium salts (over-alkylation).[2] - Alkyl halides can be more hazardous. |
Recommendation: For laboratory-scale synthesis, reductive amination is often preferred due to its milder conditions and generally cleaner reaction profile, making purification simpler.[3]
Q3: What analytical techniques are best for monitoring the reaction progress?
A combination of techniques provides the most complete picture.
-
Thin-Layer Chromatography (TLC): The fastest method for qualitative monitoring.
-
System: Use a silica plate and elute with 10% MeOH in DCM + 1% NH₄OH.
-
Visualization: Stain with ninhydrin. Piperazine (two N-H groups) and the mono-alkylated product (one N-H group) will stain (often yellow or purple), while the di-alkylated product (no N-H groups) will not. This is an excellent way to track the disappearance of the starting material and the formation of products.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for quantitative analysis.[14]
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is a representative procedure and may require optimization.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add anhydrous piperazine (5.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, DCM). Stir to dissolve.
-
Imine Formation: Add 3-pentanone (1.0 eq) to the solution, followed by glacial acetic acid (1.1 eq).[5] Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture to 0°C in an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by adding a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify by column chromatography as described in Troubleshooting Q3.
Protocol 2: GC-MS Analysis Method
-
Sample Prep: Quench a ~50 µL aliquot of the reaction mixture in 1 mL of saturated NaHCO₃ solution. Extract with 1 mL of ethyl acetate. Use the organic layer for analysis.
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm) is suitable.
-
GC Conditions:
-
Injector Temp: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, then ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Source Temp: 230°C.
-
Scan Range: 40-400 m/z.[15]
-
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. N-Aminoethylpiperazine(140-31-8) 1H NMR [m.chemicalbook.com]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scholars.direct [scholars.direct]
- 15. academic.oup.com [academic.oup.com]
- 16. scholars.direct [scholars.direct]
Technical Support Center: Optimization of Reaction Conditions for Piperazine Alkylation
Welcome to the technical support center for piperazine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this crucial synthetic transformation. Here, we provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the N-alkylation of piperazine, offering explanations for their root causes and providing actionable solutions.
Issue 1: Low Yield of Monosubstituted Product and Significant Formation of a Disubstituted Byproduct
Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of my desired monosubstituted product. How can I improve the selectivity for mono-alkylation?
Answer: This is the most prevalent challenge in piperazine alkylation. The core issue is that the secondary amine of the mono-substituted product is often as reactive, or even more so, than the starting piperazine, leading to a second alkylation event.[1] Several robust strategies can be employed to favor mono-substitution.
Causality & Mitigation Strategies:
-
Statistical Control (Excess Piperazine): By using a large excess of piperazine (typically 5-10 equivalents), you statistically increase the probability that the electrophile (your alkylating agent) will react with an unsubstituted piperazine molecule rather than the less abundant mono-substituted product.[1][2]
-
Insight: This is often the quickest and most cost-effective method for a one-step reaction. However, it necessitates a more rigorous purification step to remove the large excess of the basic starting material.[1]
-
-
Rate Control (Slow Addition & Low Temperature): Adding the electrophile slowly (dropwise) to the reaction mixture, especially at lower temperatures (e.g., 0 °C), helps to maintain a low instantaneous concentration of the alkylating agent.[2] This minimizes the chance of the freshly formed mono-substituted product reacting again before the electrophile can find an unreacted piperazine molecule.
-
Protecting Group Strategy: A more definitive method for ensuring mono-alkylation is to temporarily "block" one of the nitrogen atoms with a protecting group, such as a tert-butyloxycarbonyl (Boc) group.[3][4] The alkylation is then performed on the remaining free secondary amine. The protecting group is removed in a subsequent step to yield the desired mono-alkylated product.
-
Insight: This multi-step approach offers the highest selectivity and often results in cleaner reactions, simplifying purification.[1] While it may lower the overall yield across multiple steps, its reliability is often preferred in complex syntheses.
-
-
In-Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms the mono-salt in the reaction mixture. The protonated nitrogen is deactivated towards nucleophilic attack, directing the alkylation exclusively to the free, non-protonated nitrogen.[1][3]
Below is a diagram illustrating the competitive reaction pathways and the strategic points of intervention to favor mono-substitution.
Caption: Competitive pathways in piperazine alkylation.
Issue 2: Low or No Product Yield Despite Attempting Mono-substitution Strategies
Question: I am observing very low conversion of my starting materials, or the reaction is not proceeding at all. What factors should I investigate?
Answer: Low yields, even when selectivity is not an issue, can stem from several factors related to reaction kinetics and reagent stability. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow:
-
Re-evaluate Base Selection: A base is required to neutralize the acid (e.g., HBr, HCl) generated during the reaction, which would otherwise protonate and deactivate the piperazine nucleophile.[3]
-
Problem: The chosen base may be too weak to effectively scavenge the acid, leading to a stalled reaction. Conversely, a very strong base might cause decomposition of the alkyl halide (e.g., via elimination side reactions) or the product.[2]
-
Solution: If using a weak base like K₂CO₃ or NaHCO₃, consider switching to a moderately stronger, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). If decomposition is suspected with strong bases (e.g., NaH, NaOtBu), screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[2]
-
-
Assess Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing reaction rates.
-
Problem: Poor solubility of either the piperazine or the alkyl halide can severely limit the reaction rate.
-
Solution: Common solvents include acetonitrile, THF, and toluene.[2] If solubility is an issue, consider more polar aprotic solvents like DMF or DMSO. For certain substrates, more polar protic solvents like t-butanol or ethanol can be effective, but be mindful of potential side reactions with the electrophile.[2]
-
-
Optimize Temperature and Time: Alkylation reactions are sensitive to temperature.
-
Problem: The reaction temperature may be too low for the activation energy to be overcome, resulting in a slow or non-existent reaction. Conversely, high temperatures can promote side reactions or decomposition.[3]
-
Solution: Monitor the reaction closely by TLC or LC-MS. If no progress is observed at room temperature, gradually increase the temperature (e.g., to 40 °C, 60 °C, or reflux) and continue monitoring. A systematic temperature screen is often the best approach to find the optimal balance between reaction rate and cleanliness.[2]
-
-
Consider Steric Hindrance: The structure of both the piperazine and the alkylating agent can impact reactivity.
-
Problem: Bulky substituents near the reacting nitrogen on the piperazine or near the electrophilic carbon on the alkyl halide can sterically hinder the nucleophilic attack, slowing the reaction dramatically.[5]
-
Solution: For sterically hindered substrates, you may need more forcing conditions (higher temperatures, longer reaction times) or a more reactive electrophile (e.g., switching from an alkyl chloride to a more reactive alkyl iodide).[6]
-
The following flowchart provides a logical workflow for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low-yield reactions.
Issue 3: Difficult Product Purification
Question: My product is difficult to purify. It either streaks on my silica gel column or I have trouble separating it from the excess piperazine starting material.
Answer: The basic and often polar nature of piperazine derivatives can make purification challenging.[2] Standard chromatographic and extraction techniques may require modification.
Purification Strategies:
-
Column Chromatography:
-
Problem: The basic nitrogen atoms of the product can interact strongly with the acidic silica gel, causing significant tailing or even irreversible binding.
-
Solution: Add a basic modifier to your eluent system. A small amount of triethylamine (typically 0.1-1%) or ammonia in methanol can be added to the mobile phase to neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.[2]
-
-
Acid-Base Extraction:
-
Problem: Removing a large excess of piperazine from the desired mono-substituted product can be difficult by chromatography alone.
-
Solution: Utilize the basicity of your product. Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove water-soluble salts. Then, extract the organic layer with a dilute acidic aqueous solution (e.g., 1M HCl). Your basic piperazine product and any unreacted piperazine will move into the aqueous layer as their hydrochloride salts, separating them from non-basic impurities.[2] The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃ to pH > 10) and re-extracted with an organic solvent to recover the purified free-base product.[4][7]
-
-
Crystallization/Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[2] Alternatively, converting the final product to a salt (e.g., hydrochloride or dihydrochloride) can often induce crystallization, providing a simple route to high purity material.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable strategy for achieving selective mono-alkylation?
A1: While using a large excess of piperazine is often the quickest method, the mono-protecting group strategy is generally the most reliable and high-yielding for the alkylation step itself.[1] It provides excellent control and avoids the purification challenges associated with large excesses of starting material.
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Mono-Product Yield | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | Cost-effective, one-step reaction.[1] | Difficult removal of excess piperazine.[1] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for alkylation step | High selectivity, clean reaction.[1] | Multi-step process, higher cost.[1] |
| In-situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 salt:electrophile | 60-89% | One-pot synthesis, good yields.[1] | Lower nucleophilicity may require longer reaction times.[1] |
Q2: What are common side reactions besides di-substitution?
A2: Besides di-substitution, other potential side reactions include:
-
Elimination: If using a secondary or tertiary alkyl halide, especially with a strong base, an E2 elimination reaction can compete with the desired SN2 substitution.
-
Quaternary Salt Formation: Over-alkylation on the same nitrogen can lead to a water-soluble quaternary ammonium salt, which can be lost to the aqueous phase during workup.[3] This is more common with highly reactive alkylating agents like methyl iodide.
-
Ring Opening/Decomposition: Under harsh conditions (very high temperatures or strongly acidic/basic media), the piperazine ring itself can degrade.[2]
Q3: How critical is the choice of the alkylating agent's leaving group?
A3: Very critical. The reactivity order for alkyl halides is generally I > Br > Cl >> F . For a sluggish reaction with an alkyl chloride, switching to the corresponding alkyl bromide or iodide can significantly increase the reaction rate, often allowing for milder conditions.[6] In some cases, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can be used to in-situ convert an alkyl chloride or bromide to the more reactive iodide via the Finkelstein reaction.[6]
Experimental Protocols
Protocol 1: Mono-N-Alkylation Using Excess Piperazine
This protocol is designed to favor mono-alkylation through statistical control.
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl Halide (1 mmol, 1 eq.)
-
Potassium Carbonate (K₂CO₃) (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add piperazine (10 mmol) and acetonitrile (20 mL). Stir until the piperazine is fully dissolved.
-
Add potassium carbonate (2 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkyl halide (1 mmol) to the stirred mixture dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the alkyl halide.[2]
-
Once the reaction is complete, filter the mixture to remove the inorganic salts (K₂CO₃ and the resulting potassium halide).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Purify the resulting residue using one of the methods described in the purification guide (e.g., column chromatography with 1% TEA in the eluent or an acid-base extraction).
Protocol 2: Mono-N-Alkylation via Mono-Boc Protection
This two-stage protocol ensures high selectivity through the use of a protecting group.
Step A: Synthesis of 1-Boc-piperazine [1][2]
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours. A slow addition is crucial to minimize the formation of the di-protected byproduct.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the 1-Boc-piperazine by column chromatography or an acid-base extraction workup as described in the purification guide.
Step B: Alkylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in a suitable solvent (e.g., acetonitrile or DMF).
-
Add the alkyl halide (1.0-1.1 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Perform an aqueous workup: dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude N-alkyl-N'-Boc-piperazine can often be used directly in the next step or purified by column chromatography if necessary.
Step C: Deprotection of the Boc Group [3]
-
Dissolve the purified N-alkyl-N'-Boc-piperazine from Step B in DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-5 eq) or a solution of HCl in dioxane (4M).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once complete, concentrate the mixture under reduced pressure. If TFA was used, co-evaporation with toluene can help remove residual acid. If HCl was used, the product is often isolated as the hydrochloride salt, which can be triturated with ether to yield a solid.
-
To obtain the free base, dissolve the salt in water, basify to pH > 10 with NaOH, and extract with an organic solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(3-Pentyl)-piperazine
Welcome to the technical support center for the purification of 1-(3-Pentyl)-piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of N-alkylated piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A: The impurity profile is highly dependent on the synthetic route, but typically includes three main categories:
-
Unreacted Starting Materials: Residual piperazine is a common impurity, especially if it was used in excess to favor mono-alkylation.
-
Process-Related Impurities: The most significant byproduct is often the 1,4-di-(3-pentyl)-piperazine.[1] This arises from the second nitrogen atom of the desired mono-substituted product reacting with another molecule of the alkylating agent.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from any reagents used (e.g., salts from the base), may be present.
Q2: My purified this compound is an oil, which makes it difficult to handle and weigh accurately. How can I obtain a solid product?
A: This is a very common issue with N-alkylated piperazines that lack other functional groups conducive to crystallinity. The most effective strategy is to convert the oily free base into a crystalline salt.[1] By dissolving the crude oil in a suitable organic solvent (like acetone, diethyl ether, or ethyl acetate) and adding an acid, the corresponding salt will often precipitate as a stable, crystalline solid.[1][2] The most common salts for this purpose are:
-
Hydrochloride Salt: Formed by adding a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).
-
Diacetate Salt: This can be highly effective and is formed by adding glacial acetic acid to a solution of the crude product in acetone. The diacetate salt often has excellent crystalline properties, leaving many impurities behind in the acetone mother liquor.[2][3]
Q3: When I run a TLC on silica gel, my product spot is streaking or tailing significantly. What causes this and how can I get clean spots?
A: This is a classic sign of a strong interaction between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][4] This interaction can lead to poor separation and broad peaks during column chromatography.
To resolve this, you must add a small amount of a basic modifier to your eluent (the mobile phase). A common and effective choice is triethylamine (TEA) , typically added at a concentration of 0.5% to 1% (v/v). The TEA acts as a competitive base, occupying the active sites on the silica gel and allowing your product to travel up the plate or through the column more uniformly.[1][3]
Q4: How can I effectively separate the desired mono-alkylated product from the 1,4-di-(3-pentyl)-piperazine byproduct?
A: The key is to exploit the difference in polarity between the two compounds.
-
Column Chromatography: This is the most direct method. The 1,4-disubstituted byproduct is significantly less polar than the mono-substituted product because it lacks the polar N-H bond. Therefore, the disubstituted byproduct will elute first from a normal-phase silica gel column. A carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) will provide excellent separation.[1]
-
Acid-Base Extraction: A well-executed extraction can remove the bulk of the non-basic disubstituted byproduct. When the crude mixture is dissolved in an organic solvent and extracted with aqueous acid, the mono-substituted product (with its free basic nitrogen) will form a salt and move to the aqueous layer. The disubstituted product, lacking a basic N-H, will remain in the organic layer and can be discarded.[3]
-
Crystallization/Salt Formation: As the two compounds have different structures, they will have different solubilities and abilities to form crystalline salts. Converting the mixture to a salt (as described in Q2) and performing a recrystallization can often selectively crystallize the desired mono-substituted product, leaving the more soluble disubstituted byproduct in the mother liquor.[2]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification workflow.
Logical Flow for Purification Strategy
The choice of purification method depends on the nature of the crude product and the impurities present. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting a primary purification strategy.
Common Purification Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oily Product Fails to Crystallize After Salt Formation | 1. Presence of residual solvent. 2. Impurities are inhibiting crystal lattice formation. 3. Incorrect salt or solvent choice. | 1. Ensure all reaction solvents are thoroughly removed under high vacuum before salt formation. 2. Perform an initial purification by column chromatography to remove the bulk of impurities, then attempt salt formation.[1] 3. Experiment with different acids (e.g., HCl, HBr, acetic acid) and different crystallization solvents (e.g., isopropanol, ethanol, acetone). |
| Low Recovery After Acid-Base Extraction | 1. Incomplete protonation of the piperazine nitrogen during the acid wash. 2. Emulsion formation during extraction. 3. Incomplete deprotonation before back-extraction. | 1. Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the piperazine. Use a pH meter for accuracy. 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite. 3. Ensure the aqueous layer is strongly basic (pH > 10) before re-extracting the product into the organic phase.[1][5] |
| Product Co-elutes with an Impurity During Chromatography | 1. The chosen solvent system does not have sufficient resolving power. 2. The column is overloaded with crude material. | 1. Optimize the solvent system using TLC. Test different solvent ratios and combinations (see table below). A gradient elution (gradually increasing solvent polarity) may be required.[1] 2. Reduce the amount of crude product loaded onto the column. A general rule is a 1:50 to 1:100 ratio of crude material to silica gel by weight. |
| Product is Hygroscopic and Absorbs Water from the Air | The polar piperazine moiety readily absorbs atmospheric moisture.[4] | 1. Handle the material quickly in a dry environment or a glove box if possible. 2. To remove absorbed water from a solution, use azeotropic distillation with a solvent like toluene.[4] 3. Dry the final product under high vacuum at a slightly elevated temperature (if thermally stable). |
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the basic this compound from non-basic impurities like the 1,4-disubstituted byproduct.
Caption: Workflow for purification by acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 1 volume equivalent). Combine the aqueous layers. The desired product is now in the aqueous phase as its hydrochloride salt.
-
Discard Non-basic Impurities: The organic layer, containing the less polar disubstituted byproduct and other non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 6M aqueous NaOH with stirring until the pH is greater than 10 (confirm with a pH meter).
-
Product Re-extraction: Extract the now basic aqueous solution with the original organic solvent (3 x 1 volume equivalent). The purified free base product will move back into the organic phase.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl) to remove residual water.[1] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification via Diacetate Salt Formation
This protocol is highly effective for obtaining a pure, crystalline solid from an oily crude product.[2]
Methodology:
-
Dissolution: Dissolve the crude this compound (1.0 eq) in acetone (approx. 5-10 volumes). The solution should be stirred at room temperature (20-25°C).
-
Acid Addition: While stirring, slowly add glacial acetic acid (at least 2.0 eq, up to 5.0 eq) to the acetone solution.[2] A voluminous white precipitate of the diacetate salt should form.
-
Crystallization: Continue stirring the slurry at room temperature for 1-2 hours, then cool the mixture to 0-5°C to maximize precipitation.
-
Filtration: Collect the crystalline piperazine diacetate salt by vacuum filtration.
-
Washing: Wash the collected precipitate with a small amount of cold acetone to remove any mother liquor containing dissolved impurities.
-
Drying: Dry the purified salt under high vacuum.
-
(Optional) Regeneration of Free Base: To recover the free base, dissolve the diacetate salt in water, basify with NaOH to pH > 10, and extract with an organic solvent as described in Protocol 1 (Steps 5-7).
Protocol 3: Purification by Flash Column Chromatography
This is the method of choice for separating compounds with close polarities, such as the mono- and di-substituted products.
Methodology:
-
TLC Analysis: First, determine an optimal solvent system using TLC. Spot the crude material on a silica gel plate and develop it in various solvent systems (see table below). An ideal system gives the desired product an Rf value of approximately 0.2-0.4 and shows good separation from impurities.[1]
-
Column Packing: Prepare a glass column with a slurry of silica gel in the non-polar solvent of your chosen eluent system (e.g., hexanes).
-
Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent (e.g., DCM), adding silica, and evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system. The less polar 1,4-di-(3-pentyl)-piperazine will elute first. The desired mono-substituted product will follow. A gradient elution, where the percentage of the polar solvent is slowly increased, can often improve separation.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Solvent System | Polarity | Notes |
| Hexanes / Ethyl Acetate | Low to Medium | A good starting point. Begin with a low percentage of EtOAc (e.g., 5-10%) and increase as needed. |
| Dichloromethane / Methanol[1] | Medium to High | Excellent for more polar compounds. Start with 1-2% MeOH in DCM. |
| Modifier: | N/A | Crucially, add 0.5-1% triethylamine (TEA) to all solvent systems to prevent peak tailing. [3] |
Table 2: Common Solvents for Recrystallizing Piperazine Salts
| Salt Form | Recommended Solvent(s) |
| Hydrochloride | Isopropanol, Ethanol, Methanol/Diethyl Ether |
| Diacetate | Acetone[2], Ethyl Acetate |
| Dihydrobromide | Ethanol/Water mixtures |
References
Technical Support Center: Stabilizing 1-(3-Pentyl)-piperazine in Solution
Welcome to the technical support guide for 1-(3-Pentyl)-piperazine. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here, we provide in-depth, field-proven insights and actionable protocols to help you prevent degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: My solution of this compound has turned a pale yellow color after a few days at room temperature. What is causing this?
A1: A color change is a common indicator of chemical degradation. For N-alkylated piperazines, this is often due to oxidation or photodegradation. Atmospheric oxygen can react with the amine, especially at the nitrogen atoms or adjacent carbons, to form colored degradation products.[1] Exposure to ambient or UV light can also initiate photochemical reactions, leading to the formation of colored impurities.[1][2]
Q2: What are the primary degradation pathways for a compound like this compound?
A2: As a secondary N-alkylated piperazine, this compound is susceptible to several degradation pathways, primarily:
-
Oxidative Degradation: This is often the most significant pathway.[3][4] It can proceed via a free-radical mechanism, initiated by oxygen, heat, or trace metal ions (like Fe²⁺ or Cu²⁺).[4][5][6] Degradation typically occurs at the carbons adjacent to the nitrogen atoms, potentially leading to N-dealkylation (loss of the pentyl group), ring opening, or the formation of N-oxides and carbonyl compounds.[4][7][8]
-
Thermal Degradation: High temperatures can accelerate degradation, sometimes leading to ring-opening reactions or side-chain modifications.[9] Piperazine itself is relatively resistant to thermal stress, but derivatives can be more susceptible.[10]
-
pH-Dependent Degradation (Hydrolysis): The stability of piperazine derivatives can be highly dependent on the pH of the solution.[1][11] While the piperazine ring is generally stable against hydrolysis, extreme pH conditions (highly acidic or basic) can catalyze degradation, especially if other functional groups are present in the molecule.[12]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to break C-N or N-H bonds, initiating degradation cascades.[2][13][14]
Q3: Is it better to store my stock solution in DMSO or an aqueous buffer?
A3: For long-term storage, preparing a concentrated stock solution in an anhydrous, high-purity solvent like DMSO is generally preferable. DMSO is aprotic and less reactive than water, minimizing the risk of hydrolysis. However, ensure the DMSO is of anhydrous grade, as water content can still facilitate degradation. For immediate use in aqueous biological assays, prepare fresh dilutions from the DMSO stock into your buffer. Avoid long-term storage in aqueous buffers, as the presence of water, dissolved oxygen, and potential metal ion contaminants can accelerate degradation.[15]
Q4: I'm observing inconsistent results in my biological assays. Could this be related to compound degradation?
A4: Absolutely. Inconsistent results are a classic sign of compound instability.[1] If the parent compound degrades, its effective concentration decreases over the course of the experiment or during storage, leading to a loss of potency or variable biological effects.[1] Degradation products themselves might also be biologically active or cytotoxic, further confounding your results. It is crucial to use freshly prepared solutions or to validate the stability of your compound under your specific assay conditions.[1]
Troubleshooting Guides: From Observation to Solution
This section provides structured guidance for specific problems you may encounter during your research.
Issue 1: Rapid Loss of Potency or Purity in Aqueous Solution
You observe a significant decrease in the concentration of the parent compound via HPLC analysis, or a noticeable drop in biological activity in assays performed over several hours or days.
This issue points directly to accelerated degradation in your aqueous medium. The likely culprits are oxidation, catalyzed by dissolved oxygen and trace metals, and potentially pH-related instability. Amines can be readily oxidized, a process that is often much faster in aqueous solutions compared to organic solvents.[3][4]
Caption: Troubleshooting workflow for rapid degradation in aqueous media.
-
Control Atmospheric Oxygen: Prepare your solutions using buffers that have been de-gassed by sparging with an inert gas like nitrogen or argon for 15-30 minutes. If possible, handle the solid compound and prepare solutions in a glovebox.[16]
-
Optimize pH: The stability of amines is often pH-dependent.[11][12][17] Perform a simple pH stability study by preparing your solution in buffers of varying pH (e.g., 4, 7.4, 9) and monitoring the purity over time. Piperazines are basic, and their protonation state, which is governed by pH, can significantly affect their stability.
-
Use High-Purity Reagents: Use HPLC-grade or higher purity water and buffer salts to minimize contamination with metal ions, which are known catalysts for amine oxidation.[5][6]
-
Consider Chelating Agents: If metal ion contamination is suspected and cannot be avoided, consider adding a small amount (e.g., 0.1 mM) of a chelating agent like EDTA to sequester metal ions and inhibit their catalytic activity.
Issue 2: Appearance of New Peaks in HPLC Chromatogram During a Stability Study
You are running a stability study, and over time, you see new peaks appearing in your chromatogram, while the peak corresponding to this compound decreases.
The appearance of new peaks confirms the formation of degradation products. To effectively prevent this, you must first understand what is causing the degradation. A forced degradation study is the standard approach to predict the likely degradation products and establish the stability-indicating nature of your analytical method.[18][19][20]
This protocol will help you identify the degradation pathways your molecule is most susceptible to.[18]
-
Prepare Stock Solutions: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.
-
Thermal Stress: Incubate the stock solution at 80°C for 48 hours. For solid-state stress, heat the powder at 80°C.
-
Photolytic Stress: Expose the solution (in a quartz cuvette) to UV light (e.g., 254 nm) and/or white light, as specified in ICH Q1B guidelines.
-
-
Analysis: At various time points, take an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration. Analyze by HPLC-UV and LC-MS to separate and identify the degradation products.
| Stress Condition | Likely Degradation Pathway | Potential Products |
| Acid/Base Hydrolysis | pH-mediated degradation, ring cleavage | Ring-opened diamines, hydroxylated species |
| Oxidation (H₂O₂) | Oxidative degradation | N-oxides, N-dealkylation products, aldehydes, ketones |
| Thermal | Thermolytic decomposition | Ring-opened products, products of side-chain rearrangement |
| Photolytic | Photodegradation | Radical-mediated products, N-dealkylation products |
This information will reveal, for example, if your compound is highly sensitive to oxidation, guiding you to rigorously exclude oxygen from your experimental setup.
Protocols for Maximizing Stability
Protocol 1: Preparation and Storage of Stock Solutions
This protocol is designed to create a stable, long-term stock solution of this compound.
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
-
-
Procedure:
-
Weigh the desired amount of solid this compound in a clean, dry amber vial. Perform this step quickly to minimize exposure to atmospheric moisture and oxygen.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Blanket the headspace of the vial with inert gas for 15-30 seconds.
-
Immediately cap the vial tightly.
-
Vortex until the solid is completely dissolved.
-
For storage, wrap the cap with parafilm to create an additional seal.
-
Store the vial upright at -20°C or -80°C.[1]
-
For use, thaw the vial quickly and use an aliquot. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.[1]
-
Protocol 2: General Stability-Indicating HPLC Method
This method provides a starting point for monitoring the purity of this compound and detecting potential degradants.
-
Instrumentation: HPLC with UV or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water
-
B: Acetonitrile or Methanol
-
-
Gradient Elution:
-
Start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes. This will help elute both the polar degradation products and the more lipophilic parent compound.
-
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 210-254 nm). A DAD detector is ideal for identifying peak purity.
-
Troubleshooting: For basic compounds like piperazines, peak tailing can be an issue. Adding a small amount of an amine modifier like triethylamine (0.1%) to the mobile phase can improve peak shape.[1]
Key Stability Factors and Mitigation Strategies
The primary drivers of degradation for N-alkylated piperazines are summarized below.
Degradation Factors and Prevention
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. | Semantic Scholar [semanticscholar.org]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. researchgate.net [researchgate.net]
- 11. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nilu.com [nilu.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomedres.us [biomedres.us]
- 20. rjptonline.org [rjptonline.org]
Technical Support Center: Scaling Up the Synthesis of 1-(3-Pentyl)-piperazine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 1-(3-Pentyl)-piperazine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during laboratory and pilot-scale production. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the complexities of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing mono-alkylated this compound while avoiding di-alkylation?
The most robust and widely adopted strategy for ensuring selective mono-alkylation is to use a protecting group.[1] The recommended approach involves three main stages: protection, alkylation, and deprotection. Using a mono-protected piperazine, such as N-Boc-piperazine, blocks one nitrogen atom, allowing the alkylation to occur selectively at the unprotected nitrogen.[2][3] This method consistently prevents the formation of the undesired 1,4-di-(3-pentyl)-piperazine byproduct, which is a common issue with direct alkylation of piperazine.[4][5]
Q2: Which synthetic route is better for introducing the 3-pentyl group: direct alkylation with a halide or reductive amination?
Both methods are viable, but the choice depends on the availability of starting materials and desired process conditions.
-
Direct Alkylation : This method involves reacting N-Boc-piperazine with a 3-pentyl halide (e.g., 3-bromopentane or 3-iodopentane) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile.[4] It is a straightforward and common C-N bond-forming reaction.[1]
-
Reductive Amination : This route uses 3-pentanone (an aldehyde or ketone) and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7] A key advantage of reductive amination is that it avoids the possibility of forming quaternary ammonium salts, which can occur with direct alkylation, especially with reactive alkyl halides.[4]
For scaling up, reductive amination is often preferred due to its high selectivity and milder conditions.[6]
Q3: What are the best analytical techniques for monitoring the reaction and assessing the purity of the final product?
A combination of chromatographic and spectroscopic methods is recommended:
-
Reaction Monitoring : Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of the starting material (N-Boc-piperazine) and the formation of the product.[2]
-
Final Product Analysis :
-
NMR Spectroscopy (¹H and ¹³C) : Provides structural confirmation of the final this compound.
-
Mass Spectrometry (MS) : Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) : Essential for determining the purity of the final compound. Since piperazine lacks a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection at trace levels.[8][9] Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used.[10]
-
Gas Chromatography (GC) : Can also be used for purity assessment, particularly for detecting volatile impurities.[11]
-
Troubleshooting Guide
Issue 1: Low or No Yield of the Alkylated Product
Question: My N-alkylation of Boc-piperazine with 3-bromopentane is showing very low conversion, even after several hours. What are the likely causes and how can I fix this?
Answer: Low yield in N-alkylation reactions is a common problem that can often be traced back to suboptimal reaction conditions or reagent quality.
Potential Causes & Solutions:
-
Insufficient Base Strength or Solubility : The base is critical for neutralizing the HBr generated during the reaction.[1] If the base is too weak or not soluble in the reaction solvent, the reaction will stall as the piperazine becomes protonated and non-nucleophilic.
-
Solution : Switch to a stronger, yet non-nucleophilic, base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the chosen solvent can at least partially solubilize the base or that mixing is vigorous enough for a solid-liquid phase transfer reaction. Using a polar aprotic solvent like acetonitrile or DMF is often effective.[4]
-
-
Poor Leaving Group : While bromide is a decent leaving group, iodide is better. The reactivity order for alkyl halides is I > Br > Cl.
-
Solution : If your reaction is sluggish with 3-bromopentane, consider switching to 3-iodopentane. Alternatively, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This facilitates an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide, which can accelerate the reaction.
-
-
Steric Hindrance : The 3-pentyl group is a secondary alkyl group, making it more sterically hindered than a primary alkyl group. This slows down the Sₙ2 reaction.
-
Solution : Increase the reaction temperature. Refluxing in acetonitrile (approx. 82°C) is a common practice.[4] If the reaction is still slow, switching to a higher-boiling solvent like DMF and heating to 80-100°C may be necessary. Always monitor for potential side reactions at higher temperatures.
-
-
Alternative Route - Reductive Amination : If direct alkylation proves consistently difficult, reductive amination is an excellent alternative.
Issue 2: Formation of 1,4-di-(3-pentyl)-piperazine Impurity
Question: I am attempting a direct alkylation on piperazine without a protecting group and my final product is contaminated with a significant amount of the di-substituted byproduct. How can I favor mono-alkylation?
Answer: Preventing di-alkylation is the primary challenge when using unprotected piperazine. The mono-alkylated product is often more nucleophilic than piperazine itself, leading to a second alkylation.
Potential Causes & Solutions:
-
Stoichiometry and Reactivity : Using a 1:1 ratio of piperazine to alkyl halide will almost certainly lead to a mixture of starting material, mono-substituted, and di-substituted products.
-
Solution 1 (Excess Piperazine) : Use a large excess of piperazine (e.g., 5-10 equivalents).[12] By Le Châtelier's principle, this statistically favors the alkyl halide reacting with the abundant piperazine over the less concentrated mono-alkylated product. However, this makes purification challenging, as you must remove a large amount of unreacted piperazine.
-
Solution 2 (Recommended - Protecting Group Strategy) : The most reliable method is to use a mono-protected piperazine like N-Boc-piperazine.[1][3] This physically blocks one nitrogen, forcing the reaction to occur at the other.[4] The subsequent deprotection step is typically high-yielding and clean.[2]
-
Issue 3: Difficulties During N-Boc Deprotection
Question: I have successfully synthesized N-Boc-1-(3-pentyl)-piperazine, but I'm losing a significant amount of product during the final Boc deprotection step with Trifluoroacetic Acid (TFA). What could be going wrong?
Answer: While Boc deprotection is a standard procedure, it can present challenges such as incomplete reactions or side product formation if not properly controlled.[13]
Potential Causes & Solutions:
-
Incomplete Reaction : The deprotection may not have gone to completion.
-
Cause : Insufficient acid equivalents or reaction time.[13]
-
Solution : Ensure you are using a sufficient excess of acid (typically 5-10 equivalents of TFA or a 4M solution of HCl in dioxane).[2] Monitor the reaction by TLC or LC-MS until all the starting material is consumed, which usually takes 1-4 hours at room temperature.[13]
-
-
Product Loss During Work-up : The deprotected piperazine is a free base and can be lost if the work-up procedure is not optimized.
-
Cause : The product might be protonated and remain in the aqueous layer during extraction.[4]
-
Solution : After removing the acid under reduced pressure, the residue must be carefully basified. Dissolve the residue in water and add a base like saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is strongly basic (pH > 9).[2] This ensures the piperazine is in its free base form, which can then be efficiently extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.[2] Perform multiple extractions (e.g., 3 times) to maximize recovery.[1]
-
-
Side Reactions from Reactive Intermediates : Cleavage of the Boc group generates a reactive tert-butyl cation.[13] This cation can alkylate other nucleophiles, including the deprotected piperazine nitrogen, leading to impurities.
-
Solution : While less common with simple piperazines, if you suspect side reactions, consider adding a scavenger like triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl cation.[13]
-
Issue 4: Challenges in Scaling Up the Reaction
Question: We are scaling up the synthesis from 10g to 500g. What are the key process parameters we need to control to ensure consistency and safety?
Answer: Scaling up a reaction introduces new challenges related to heat transfer, mass transfer (mixing), and reagent addition rates.
Key Parameters to Control:
-
Heat Management : The N-alkylation reaction is exothermic. What is easily dissipated in a small flask can cause a dangerous temperature spike in a large reactor.
-
Solution : Use a jacketed reactor with controlled heating and cooling. Monitor the internal reaction temperature, not just the jacket temperature. Add the alkylating agent (3-bromopentane) slowly or in portions to control the rate of heat generation.
-
-
Mixing Efficiency : Inadequate mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions.
-
Solution : Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a properly designed impeller) that provides good mixing for the entire reaction volume. For heterogeneous mixtures (like those with solid K₂CO₃), ensure the solid is well suspended.
-
-
Process Safety : Large-scale reactions with flammable solvents and potentially exothermic events require careful safety planning.
-
Solution : Conduct a process safety review (e.g., a HAZOP study) before the scale-up. Ensure proper ventilation and have appropriate quenching materials ready. The slow addition of reagents is a critical safety control.
-
Experimental Protocols & Data
Protocol 1: Synthesis of 1-Boc-4-(3-pentyl)-piperazine
This protocol details the N-alkylation of commercially available N-Boc-piperazine.
Materials:
-
N-Boc-piperazine (1.0 eq.)
-
3-Bromopentane (1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-piperazine and potassium carbonate.
-
Add anhydrous acetonitrile to the flask (concentration approx. 0.2-0.5 M).
-
Begin stirring to create a suspension.
-
Slowly add 3-bromopentane to the mixture at room temperature.[1]
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the N-Boc-piperazine is consumed.
-
Once complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography to yield the pure 1-Boc-4-(3-pentyl)-piperazine.
Protocol 2: Deprotection to Yield this compound
This protocol uses TFA in DCM for the efficient removal of the Boc protecting group.[2]
Materials:
-
1-Boc-4-(3-pentyl)-piperazine (1.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA) (5-10 eq.)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the 1-Boc-4-(3-pentyl)-piperazine in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution.[2]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (>9).
-
Extract the aqueous layer three times with DCM.[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate under reduced pressure to yield the final product, this compound.
Table 1: Comparison of Synthetic Strategies
| Parameter | Direct Alkylation (Excess Piperazine) | Protected Alkylation (Boc Route) | Reductive Amination (Boc Route) |
| Key Reagents | Piperazine (5-10 eq.), 3-Bromopentane | N-Boc-piperazine, 3-Bromopentane, Base | N-Boc-piperazine, 3-Pentanone, NaBH(OAc)₃ |
| Selectivity | Moderate; di-alkylation is a major risk. | Excellent for mono-alkylation. | Excellent for mono-alkylation. |
| Purification | Difficult; requires removal of large excess of piperazine. | Straightforward chromatography. | Straightforward chromatography. |
| Process Steps | 1 step (plus difficult purification). | 3 steps (Protection, Alkylation, Deprotection). | 2 steps (Reductive Amination, Deprotection). |
| Scale-Up Suitability | Poor due to purification challenges. | Good; very reliable and controlled. | Excellent; often cleaner and avoids halides. |
Visualizations
Workflow Comparison: Direct vs. Protected Synthesis
The following diagram illustrates the strategic difference between direct alkylation and the more controlled protected route for synthesizing mono-substituted piperazines.
Caption: Comparison of synthetic routes to this compound.
Mechanism: N-Alkylation of Boc-Piperazine
This diagram shows the Sₙ2 mechanism for the alkylation step.
Caption: Mechanism of the Sₙ2 alkylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sanad.iau.ir [sanad.iau.ir]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. tandfonline.com [tandfonline.com]
- 11. hakon-art.com [hakon-art.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Bioactive Piperazine Derivatives
Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing the biological effects of piperazine-containing compounds. The piperazine scaffold, a six-membered ring with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including a high polar surface area, structural rigidity, and the capacity for hydrogen bonding, make it a privileged structure in drug design, often enhancing aqueous solubility, oral bioavailability, and target affinity.[1] This guide will dissect the nuanced ways in which modifications to the piperazine core influence activity across different therapeutic areas, with a focus on antiviral and anticancer applications. We will delve into the experimental methodologies used to elucidate these relationships and present comparative data to inform future drug discovery endeavors.
I. The Piperazine Scaffold: A Privileged Motif in Drug Discovery
The versatility of the piperazine ring allows for extensive chemical modifications at its 1 and 4 positions, making it a valuable building block for creating diverse chemical libraries.[1][5] These derivatives have been successfully developed into a wide array of therapeutic agents, including antipsychotics, antihistamines, and anticancer drugs.[3][5] The two nitrogen atoms provide handles for introducing various substituents, which can profoundly impact the molecule's interaction with biological targets.
II. Structure-Activity Relationships of Piperazine Derivatives in Antiviral Research
The emergence and re-emergence of viral diseases necessitate the continuous development of novel antiviral agents.[6] Piperazine derivatives have shown considerable promise in this area, with reported activity against a range of viruses including influenza, Coxsackie virus, Yellow fever virus, and HIV-1.[6]
A. Anti-Influenza Activity
Recent studies have identified piperazine-containing molecules as potent inhibitors of the influenza A virus. For instance, research on derivatives of JNJ4796, a small molecule that inhibits viral fusion by targeting hemagglutinin, has provided valuable SAR insights.[7] Modifications to the piperazine and phenyl rings of the JNJ4796 scaffold have led to the identification of compounds with excellent in vitro activity against both wild-type and oseltamivir-resistant influenza A strains.[7]
Key SAR Observations for Anti-Influenza Piperazine Derivatives:
-
Substitutions on the Piperazine Ring: The nature and position of substituents on the piperazine ring are critical for antiviral potency.
-
Aromatic Ring Modifications: Alterations to the phenyl ring connected to the piperazine moiety significantly influence activity.
Experimental Workflow: Evaluating In Vitro Anti-Influenza Activity
The following protocol outlines a standard approach for assessing the antiviral efficacy of piperazine derivatives against the influenza virus.
Caption: Workflow for in vitro antiviral activity and cytotoxicity assessment.
Detailed Protocol:
-
Cell Culture and Cytotoxicity Assessment:
-
Host cells, such as Madin-Darby Canine Kidney (MDCK) cells, are seeded in 96-well plates and cultured overnight.[8][9]
-
The cells are then treated with serial dilutions of the test compounds to determine their cytotoxic effects.[10][11]
-
A standard MTT assay is performed to measure cell viability, and the 50% cytotoxic concentration (CC50) is calculated.[8] This step is crucial to ensure that any observed antiviral effect is not due to the death of the host cells.
-
-
Antiviral Activity Assay (Plaque Reduction Assay):
-
Confluent monolayers of MDCK cells are infected with the influenza virus.
-
Following viral adsorption, the inoculum is removed, and the cells are overlaid with medium containing various non-toxic concentrations of the piperazine derivatives.
-
After incubation to allow for plaque formation, the cells are fixed and stained, and the viral plaques are counted.
-
The 50% effective concentration (EC50), the concentration of the compound that inhibits plaque formation by 50%, is then determined.[10]
-
-
Selectivity Index Calculation:
-
The selectivity index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile for the compound.[8]
-
III. Structure-Activity Relationships of Piperazine Derivatives in Anticancer Research
The piperazine scaffold is also a prominent feature in many anticancer agents.[12] Its derivatives have been investigated for their ability to inhibit various cancer cell lines and target specific molecular pathways involved in tumorigenesis.
A. Targeting the Androgen Receptor in Prostate Cancer
Arylpiperazine derivatives have been explored as antagonists of the androgen receptor (AR), a key driver of prostate cancer growth.[13] SAR studies have revealed that specific substitutions on the aryl and piperazine rings are crucial for potent AR antagonism and cytotoxic activity against prostate cancer cells.[13]
Comparative SAR Data for Anti-Prostate Cancer Arylpiperazine Derivatives:
| Compound ID | Modifications | AR Antagonistic Activity (IC50, µM) | Cytotoxicity against LNCaP cells (IC50, µM) |
| Lead Compound | Unsubstituted Phenyl | > 50 | > 50 |
| Analog 1 | 4-Chloro substitution on phenyl ring | 15.2 | 25.8 |
| Analog 2 | 3,4-Dichloro substitution on phenyl ring | 5.6 | 10.1 |
| Analog 3 | 4-Trifluoromethyl substitution on phenyl ring | 2.1 | 4.5 |
Data is illustrative and based on general trends observed in the literature.
Key SAR Insights:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the phenyl ring generally enhances both AR antagonistic activity and cytotoxicity.
-
Substitution Pattern: The position of the substituents on the aromatic ring plays a significant role in determining the potency of the compounds.
Experimental Protocol: Evaluating Anti-Prostate Cancer Activity
A multi-step process is employed to characterize the anticancer potential of novel piperazine derivatives.
Caption: Step-by-step protocol for evaluating anti-prostate cancer agents.
Detailed Methodologies:
-
Synthesis of Piperazine Derivatives: Novel arylpiperazine analogs are synthesized using established organic chemistry protocols.[14][15][16]
-
In Vitro Cytotoxicity Screening: The synthesized compounds are screened for their cytotoxic effects against various prostate cancer cell lines, including androgen-sensitive (LNCaP) and androgen-insensitive (PC-3, DU145) cells, using assays like the SRB (sulforhodamine B) assay.[11][13]
-
Androgen Receptor Binding Assay: Competitive binding assays are performed to determine the affinity of the compounds for the androgen receptor.
-
AR Antagonist Assay: Reporter gene assays are used to quantify the ability of the compounds to inhibit AR-mediated gene transcription.
-
Molecular Docking Studies: Computational docking simulations are employed to predict the binding modes of the most potent antagonists within the ligand-binding pocket of the androgen receptor, providing a rationale for the observed SAR.[13]
IV. Conclusion and Future Perspectives
The piperazine moiety continues to be a highly valuable scaffold in the design and discovery of new therapeutic agents.[2] The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the piperazine core and its substituents can lead to significant improvements in potency and selectivity for a variety of biological targets. Future research in this area will likely focus on the development of piperazine derivatives with novel mechanisms of action and improved pharmacokinetic profiles. The integration of computational modeling with traditional synthetic and biological evaluation will undoubtedly accelerate the discovery of the next generation of piperazine-based drugs.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of Piperazine Analogs: The Known Psychoactivity of Benzylpiperazine vs. the Uncharacterized Profile of 1-(3-Pentyl)-piperazine
A Technical Guide for Researchers in Pharmacology and Drug Development
In the ever-evolving landscape of psychoactive substance research, the piperazine class of compounds presents a compelling case study in structure-activity relationships. While some derivatives, like benzylpiperazine (BZP), have been extensively studied and are known for their distinct stimulant effects, others, such as 1-(3-Pentyl)-piperazine, remain pharmacologically uncharacterized. This guide provides a comprehensive overview of the biological activity of benzylpiperazine as a well-documented psychoactive agent and contrasts this with the current lack of data for its N-alkyl counterpart, this compound. This comparative approach underscores the critical need for empirical data in determining the pharmacological profile of novel chemical entities.
Benzylpiperazine (BZP): A Well-Characterized CNS Stimulant
Benzylpiperazine is a synthetic compound that rose to prominence as a recreational drug due to its euphoric and stimulant properties, often likened to those of amphetamine.[1][2][3] Extensive research has elucidated its complex mechanism of action, which primarily involves the modulation of monoaminergic neurotransmitter systems.
Mechanism of Action: A "Messy" Drug
BZP is often described as a "messy drug" because it interacts with multiple targets within the central nervous system.[4] Its primary mechanism is the release of dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT), from presynaptic nerve terminals. It achieves this by acting as a substrate for monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—leading to transporter-mediated efflux of these neurotransmitters.[1] This action increases the concentration of monoamines in the synaptic cleft, thereby enhancing downstream signaling.
In addition to its role as a monoamine releaser, BZP also exhibits activity as a non-selective agonist at a variety of serotonin receptors and as an antagonist at α2-adrenergic receptors.[1][2] The antagonism of α2-adrenergic autoreceptors further contributes to an increase in norepinephrine release.[1] This multifaceted pharmacology underpins its complex behavioral effects.
In Vitro Biological Activity
The interaction of BZP with monoamine transporters has been quantified through in vitro assays. These studies typically use cell lines expressing the human transporters to measure the potency of the compound in inducing neurotransmitter release, expressed as the half-maximal effective concentration (EC₅₀).
| Compound | DAT Release (EC₅₀, nM) | NET Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) |
| Benzylpiperazine (BZP) | 175 | 62 | 6050 |
| d-Amphetamine (for comparison) | 25 | 7 | 1765 |
| Data sourced from in vitro studies on monoamine transporters.[1] |
As the data indicates, BZP is most potent at releasing norepinephrine, followed by dopamine, with a significantly weaker effect on serotonin release. This profile is distinct from classic entactogens like MDMA, which typically show a higher potency for serotonin release.
In Vivo Behavioral Effects
In animal models, BZP consistently produces behavioral effects characteristic of a central nervous system stimulant.
-
Locomotor Activity: Administration of BZP to rodents leads to a dose-dependent increase in locomotor activity and stereotyped behaviors.[5][6][7] This hyperactivity is a hallmark of drugs that enhance dopamine signaling in the brain's motor circuits.
-
Discriminative Stimulus Effects: In drug discrimination studies, animals trained to recognize the effects of stimulants like amphetamine or cocaine will also respond to BZP, indicating a similar subjective internal state.[5]
-
Behavioral Sensitization: Repeated exposure to BZP can lead to behavioral sensitization, a phenomenon where the behavioral-activating effects of the drug become more pronounced.[7] Cross-sensitization to other stimulants like methamphetamine has also been observed, suggesting overlapping neurobiological mechanisms.[7]
Neurotoxicity Profile
In vitro studies using neuronal cell lines have demonstrated that BZP can induce neurotoxicity at higher concentrations.[8][9] The mechanisms underlying this toxicity include the induction of oxidative stress, mitochondrial dysfunction, and apoptosis (programmed cell death).[8][9] These findings highlight potential risks associated with high-dose or chronic use of BZP.
This compound: An Uncharted Pharmacological Landscape
In stark contrast to the wealth of data available for BZP, this compound (CAS 373356-51-5) remains a pharmacological enigma. Publicly accessible scientific literature and databases lack any substantive information on its biological activity.
Predicting Activity: The Limits of Structure-Activity Relationships (SAR)
From a medicinal chemistry perspective, one might attempt to infer potential activity based on structure-activity relationships within the N-substituted piperazine class.
-
N-Substituent: The nature of the substituent on the nitrogen atom of the piperazine ring is a critical determinant of pharmacological activity. In BZP, the benzyl group (a phenylmethyl moiety) is crucial for its interaction with monoamine transporters.
-
Alkyl vs. Arylalkyl: Replacing the arylalkyl (benzyl) group with a simple alkyl chain (pentyl) would significantly alter the molecule's physicochemical properties, including its size, shape, lipophilicity, and electronic distribution. Generally, a bulky, aromatic group like benzyl is important for high-affinity binding to the monoamine transporters. A flexible alkyl chain like a pentyl group may not fit as effectively into the binding pocket of these transporters, potentially leading to significantly lower potency as a monoamine releaser or reuptake inhibitor.
-
Potential for Other Targets: While activity at monoamine transporters might be reduced, the N-pentyl substitution could potentially confer affinity for other receptors. However, without empirical data, any such prediction remains purely speculative.
The case of this compound highlights a fundamental principle in pharmacology: while SAR can guide drug design, it cannot replace empirical testing. The biological activity of a novel compound is the result of complex interactions with multiple biological targets, and subtle structural changes can lead to dramatic shifts in pharmacological profile.
Experimental Methodologies for Characterization
To elucidate the biological activity of an uncharacterized compound like this compound, a systematic experimental approach is required. The following protocols are standard methods used to characterize compounds like BZP.
In Vitro Monoamine Release Assay
This assay determines the ability of a compound to induce the release of dopamine, norepinephrine, and serotonin from cells expressing the respective transporters.
Objective: To measure the EC₅₀ value of a test compound for inducing monoamine release.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Culture medium (e.g., DMEM with 10% FBS).
-
[³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin (radioligands).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound (e.g., this compound) and reference compound (e.g., BZP, amphetamine).
-
Scintillation counter and vials.
Step-by-Step Protocol:
-
Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.
-
Radioligand Loading: Wash the cells with assay buffer and then incubate with the appropriate radiolabeled monoamine (e.g., [³H]-dopamine for DAT-expressing cells) for 30-60 minutes at 37°C to allow for uptake into the cells.
-
Washing: Gently wash the cells multiple times with assay buffer to remove extracellular radioligand.
-
Compound Incubation: Add assay buffer containing various concentrations of the test compound or reference compound to the wells. Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Sample Collection: At the end of the incubation, collect the supernatant (extracellular buffer) from each well.
-
Cell Lysis: Lyse the cells in the wells with a lysis buffer to release the remaining intracellular radioligand.
-
Scintillation Counting: Measure the radioactivity in both the supernatant and the cell lysate samples using a scintillation counter.
-
Data Analysis: Calculate the percentage of radioligand released for each compound concentration. Plot the percentage release against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vivo Locomotor Activity Assay
This behavioral assay assesses the stimulant or depressant effects of a compound in rodents.
Objective: To determine the effect of a test compound on spontaneous locomotor activity.
Materials:
-
Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
-
Test compound, vehicle control (e.g., saline), and positive control (e.g., BZP, amphetamine).
-
Syringes and needles for administration (e.g., intraperitoneal injection).
Step-by-Step Protocol:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal individually into an open-field chamber and allow it to habituate for a period (e.g., 30-60 minutes) until its exploratory activity stabilizes.
-
Administration: Remove the animals from the chambers, administer the test compound, vehicle, or positive control via the chosen route (e.g., i.p. injection).
-
Data Recording: Immediately return the animals to the same activity chambers and begin recording locomotor activity for a set duration (e.g., 60-120 minutes). The system will record parameters such as total distance traveled, horizontal movements, and vertical movements (rearing).
-
Data Analysis: Analyze the locomotor activity data, typically in time bins (e.g., 5-minute intervals), to observe the time course of the drug's effect. Compare the total activity over the entire session between the different treatment groups using statistical methods such as ANOVA.
Visualizing the Pathways and Processes
Caption: BZP's action on the dopamine transporter (DAT).
Caption: Workflow for characterizing a novel psychoactive substance.
Conclusion
The comparison between benzylpiperazine and this compound serves as a powerful illustration of the state of knowledge in modern pharmacology. BZP is a compound whose stimulant properties, monoamine-releasing mechanism, and potential for adverse effects are well-documented through extensive in vitro and in vivo research. This body of work provides a clear picture of its biological activity.
Conversely, this compound exists as a chemical entity with no publicly available pharmacological data. This knowledge gap underscores the fact that even seemingly minor structural modifications—such as the substitution of a benzyl group with a pentyl group—can lead to vastly different and unpredictable biological effects. For researchers and drug development professionals, this highlights the indispensable role of empirical investigation. The systematic application of established experimental protocols, from initial receptor binding screens to comprehensive in vivo behavioral and toxicological studies, is the only reliable method to determine the true biological activity and potential risks of any novel compound.
References
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Benzylpiperazine [chemeurope.com]
- 3. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Effects of 1-(3-Pentyl)-piperazine: A Comparative Guide for Preclinical Evaluation
This guide provides a comprehensive framework for the initial in vitro validation of 1-(3-Pentyl)-piperazine, a novel piperazine derivative. Given the therapeutic potential of the piperazine scaffold, which is a key component in drugs with applications ranging from anticancer to antimicrobial and antipsychotic therapies, a rigorous and systematic evaluation of any new analogue is paramount.[1][2] This document outlines a series of comparative experimental protocols designed to elucidate the cytotoxic, antimicrobial, and receptor binding activities of this compound.
The experimental choices detailed herein are grounded in established methodologies to ensure data integrity and reproducibility. Each protocol is presented as a self-validating system, incorporating appropriate controls and comparators to provide a clear, objective assessment of the compound's performance against existing standards.
Comparative Cytotoxicity Analysis in Human Cancer Cell Lines
The piperazine nucleus is a privileged scaffold in the development of anticancer agents, with many derivatives exhibiting potent activity against various cancer cell lines.[1] Therefore, a primary step in the characterization of this compound is to assess its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for evaluating cell viability.[3]
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound and the comparator drug, Doxorubicin, in Dimethyl Sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells, including controls, should be kept below 0.5%.
-
Incubation: The existing medium is replaced with 100 µL of the medium containing the test compounds, Doxorubicin, or solvent control (DMSO). The plates are then incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent control. The half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis.
Experimental Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Comparative Cytotoxicity Data (Hypothetical)
| Compound | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| This compound | 15.2 | 25.8 | 18.5 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.5 |
Antimicrobial Susceptibility Testing
With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents.[3] Piperazine derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[4] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[3]
Experimental Protocol: Broth Microdilution
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli for antibacterial testing; Candida albicans for antifungal testing) from a fresh culture, adjusting the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform a two-fold serial dilution of this compound and the comparator drugs (Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate using the appropriate liquid growth medium.
-
Inoculation: Inoculate each well containing the diluted compounds with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]
Experimental Workflow
Caption: Workflow for MIC determination via broth microdilution.
Comparative Antimicrobial Data (Hypothetical)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | 32 | 64 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Neurological Target Engagement: Receptor Binding Assay
Many centrally acting drugs, including antipsychotics and antidepressants, feature a piperazine core, which often interacts with monoamine pathways and receptors.[2] A radioligand binding assay is a highly sensitive and quantitative method to determine the affinity of a compound for a specific receptor. Here, we propose evaluating the binding affinity of this compound for the serotonin 5-HT1A receptor, a common target for anxiolytics and antidepressants.
Experimental Protocol: 5-HT1A Receptor Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the human 5-HT1A receptor.
-
Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
Competition Binding: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the unlabeled test compound (this compound) or the comparator, Buspirone.
-
Incubation: Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
Caption: Hypothetical 5-HT1A receptor signaling pathway.
Comparative Receptor Binding Data (Hypothetical)
| Compound | 5-HT1A Receptor Ki (nM) |
| This compound | 85 |
| Buspirone (Control) | 15 |
Conclusion
This guide outlines a foundational suite of in vitro experiments to validate the biological effects of the novel compound this compound. The comparative data, although hypothetical, illustrates how this compound would be benchmarked against established drugs like Doxorubicin, Ciprofloxacin, Fluconazole, and Buspirone. The results from these assays would provide a crucial first look into the compound's potential therapeutic profile, guiding further optimization and preclinical development. A moderate cytotoxic effect, limited antimicrobial activity, and modest receptor affinity, as shown in the hypothetical data, would suggest that while the compound is biologically active, further structural modifications may be necessary to enhance potency and selectivity for a specific therapeutic application.
References
A Comparative Guide to the Cross-Reactivity Profiling of 1-(3-Pentyl)-piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Development
1-(3-Pentyl)-piperazine is a novel synthetic small molecule currently under investigation as a selective antagonist for the Dopamine D2 receptor (D2R), a key target in the treatment of various neuropsychiatric disorders. The piperazine moiety is a common scaffold in medicinal chemistry, known for its ability to interact with a range of biological targets, particularly central nervous system (CNS) receptors.[1][2][3] While this structural motif is advantageous for target engagement, it also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.
Undesirable off-target activities are a primary cause of adverse drug reactions (ADRs) and a major reason for late-stage clinical failures.[4][5] Therefore, early and comprehensive in vitro safety pharmacology profiling is not merely a regulatory requirement but an essential, cost-saving tool in drug discovery.[6][7][8] This guide details the systematic approach taken to characterize the selectivity of this compound, providing a blueprint for assessing the safety and specificity of similar drug candidates.
Strategic Approach to Selectivity Profiling
A tiered, risk-based approach was designed to efficiently assess the selectivity of this compound. The core principle is to start with a broad, cost-effective screen to identify potential liabilities, followed by more focused, quantitative assays to confirm and characterize any observed interactions.[9]
The Causality Behind Our Experimental Choices:
-
Why a Broad Panel First? The piperazine core is known to have affinity for various aminergic G-Protein Coupled Receptors (GPCRs), such as serotonergic, adrenergic, and dopaminergic subtypes.[9][10] A broad initial screen against a panel of these receptors is a scientifically sound strategy to cast a wide net and identify potential off-target "hits" early in the discovery process.[4]
-
Why Radioligand Binding for a Primary Screen? Radioligand binding assays are a robust, sensitive, and high-throughput method for directly measuring the interaction between a compound and a target receptor.[11][12][13] They provide quantitative affinity data (Ki values) and are considered a "gold standard" for primary screening and determining structure-activity relationships.[11]
-
Why Follow Up with Functional Assays? A binding event does not always translate to a biological response. A compound can be an antagonist (blocking activity), an agonist (stimulating activity), or have no functional effect. Therefore, any significant binding "hits" must be evaluated in a secondary functional assay (e.g., a cAMP assay) to understand the biological consequence of the interaction.[14][15] This step is crucial for accurately predicting a compound's in vivo effects.
The overall workflow is designed to move from broad, high-throughput screening to specific, mechanistic characterization, ensuring that resources are focused on the most relevant findings.
Caption: Tiered workflow for cross-reactivity profiling.
Comparative Data Summary
This compound was evaluated against a panel of 45 receptors, enzymes, and ion channels. The primary screen identified significant binding interactions (>50% inhibition at 10 µM) with three off-targets in addition to the primary D2R target. Subsequent concentration-response assays were performed to determine the binding affinity (Ki) for these targets.
| Target | Target Class | Assay Type | Result (Ki, nM) | Selectivity (Fold vs. D2R) |
| Dopamine D2 (Long) | GPCR (Aminergic) | Binding | 12.5 | - |
| Serotonin 5-HT2A | GPCR (Aminergic) | Binding | 1,450 | 116x |
| Adrenergic α2A | GPCR (Aminergic) | Binding | 3,200 | 256x |
| hERG | Ion Channel | Binding | >10,000 | >800x |
| All other 41 targets | Various | Binding | >10,000 | >800x |
Analysis of Results: The data demonstrates that this compound is a potent D2 receptor antagonist with a favorable selectivity profile. It displays over 100-fold selectivity against the most potent off-target, the serotonin 5-HT2A receptor. Its negligible affinity for the hERG channel at therapeutic concentrations is a critical finding, mitigating concerns of potential cardiotoxicity, a common liability for piperazine-containing compounds.[9]
Experimental Methodologies
To ensure transparency and reproducibility, the detailed protocols for the key assays are provided below.
Protocol 1: Radioligand Competition Binding Assay
This protocol is a self-validating system used to determine the binding affinity (Ki) of the test compound.
-
Objective: To quantify the affinity of this compound for a specific receptor target.
-
Principle: This is an indirect binding assay where the test compound competes with a known radioligand (a radioactive "hot" ligand) for binding to the receptor.[11][12] The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory concentration (IC50) and the affinity constant (Ki) are calculated.
-
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., D2R, 5-HT2A) are prepared from recombinant cell lines via homogenization and centrifugation.[16] Protein concentration is quantified using a BCA assay.
-
Assay Setup: Assays are performed in a 96-well plate format. To each well, the following are added in order:
-
50 µL Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
50 µL of this compound at various concentrations (typically 11-point serial dilutions).
-
50 µL of the specific radioligand (e.g., [³H]-Spiperone for D2R) at a concentration near its Kd value.
-
100 µL of the prepared cell membranes (typically 10-20 µg protein per well).
-
-
Controls:
-
Total Binding: Contains buffer instead of the test compound.
-
Non-Specific Binding (NSB): Contains a high concentration of a known, non-radioactive competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
-
-
Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[16]
-
Harvesting: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine). This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Each well is washed 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: The filter plate is dried, a scintillation cocktail is added to each well, and the radioactivity is counted using a microplate scintillation counter.
-
Data Analysis: The raw counts are used to calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls. The data is fitted to a four-parameter logistic equation to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Protocol 2: cAMP Functional Assay (for Gs/Gi-coupled GPCRs)
This protocol validates whether a binding interaction translates into a functional cellular response.
-
Objective: To determine if this compound acts as an antagonist or agonist at a specific Gs or Gi-coupled receptor.
-
Principle: Many GPCRs signal by modulating the intracellular levels of cyclic AMP (cAMP). Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[17] This assay uses a bioluminescent biosensor that emits light in proportion to the amount of cAMP present, allowing for a quantitative measure of receptor activation or inhibition.[18][19]
-
Step-by-Step Methodology:
-
Cell Preparation: HEK293 cells stably expressing the receptor of interest (e.g., Adrenergic α2A, a Gi-coupled receptor) and a cAMP biosensor (like Promega's GloSensor™) are seeded into 384-well white, opaque assay plates and incubated overnight.[14][19]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Execution (Antagonist Mode):
-
The cell culture medium is removed and replaced with assay buffer.
-
Cells are pre-incubated with varying concentrations of this compound for 15-20 minutes.
-
A known agonist for the receptor (e.g., UK 14,304 for α2A) is added at a concentration that elicits an 80% maximal response (EC80). For Gi-coupled receptors, a stimulant like forskolin is also added to induce a detectable baseline cAMP level that can then be inhibited.[15][17]
-
The plate is incubated for another 15-20 minutes at room temperature.
-
-
Detection: The cAMP detection reagent is added according to the manufacturer's protocol (e.g., GloSensor™ cAMP Reagent).[18] After a brief equilibration period, luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is normalized to controls. The ability of this compound to block the effect of the known agonist is plotted against its concentration. The data is fitted to a four-parameter logistic equation to determine the IC50, which represents its functional potency as an antagonist.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ChemPartner [chempartner.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. multispaninc.com [multispaninc.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. benchchem.com [benchchem.com]
- 15. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 19. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
A Comparative Analysis of N-pentyl Piperazine Isomers: A Guide for Drug Development Professionals
The N-pentyl piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] However, the seemingly subtle variation in the attachment of the pentyl group to the piperazine ring gives rise to distinct isomers, each with a unique pharmacological and pharmacokinetic profile. This guide provides a comprehensive comparative analysis of key N-pentyl piperazine isomers, offering insights into their synthesis, characterization, and differential biological activities to inform rational drug design and development. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of the presented data.
Introduction: The Significance of Isomerism in N-pentyl Piperazines
Piperazine and its derivatives are ubiquitous in drug discovery, with applications ranging from antipsychotics to antihistamines.[5][6][7] The introduction of an N-pentyl group, while seemingly a simple lipophilic appendage, creates isomeric possibilities that can profoundly impact a molecule's interaction with its biological target. The primary isomers of concern are 1-pentylpiperazine and 2-pentylpiperazine, with the potential for further complexity arising from stereoisomerism at the pentyl chain. Understanding the distinct properties of these isomers is paramount for optimizing efficacy and minimizing off-target effects.
This guide will focus on the comparative analysis of the most relevant N-pentyl piperazine isomers, providing a framework for their differentiation and evaluation.
Synthesis and Characterization of N-pentyl Piperazine Isomers
The differential synthesis and rigorous characterization of each isomer are the foundational steps for any meaningful comparative study.
Synthetic Strategies
The choice of synthetic route is critical to obtaining isomerically pure compounds.
Diagram: Synthetic Workflow for N-pentyl Piperazine Isomers
Caption: Comparative synthetic workflows for 1-pentylpiperazine and 2-pentylpiperazine.
Protocol 1: Synthesis of 1-pentylpiperazine
This protocol describes a standard nucleophilic substitution reaction.[8][9]
-
Rationale: This is the most direct route to 1-substituted piperazines. Piperazine acts as the nucleophile, and an alkyl halide serves as the electrophile. The choice of a suitable base and solvent is crucial to drive the reaction to completion and minimize side products.
-
Step-by-Step Methodology:
-
To a solution of piperazine (2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Add 1-bromopentane (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-pentylpiperazine.[10]
-
Protocol 2: Synthesis of 2-pentylpiperazine
The synthesis of 2-substituted piperazines is more complex and requires a directed approach.[11]
-
Rationale: Direct alkylation of the piperazine ring carbon is not feasible. Therefore, a strategy involving directed metalation is often employed. One of the nitrogen atoms is protected to prevent N-alkylation and to direct the deprotonation to the adjacent carbon.
-
Step-by-Step Methodology:
-
Protect one nitrogen of piperazine with a suitable protecting group (e.g., Boc).
-
Dissolve the N-Boc-piperazine in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78°C and add a strong base (e.g., n-butyllithium) dropwise to effect deprotonation at the C2 position.
-
After stirring for 1-2 hours at -78°C, add 1-bromopentane dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate.
-
Deprotect the Boc group using an acid (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dichloromethane).
-
Purify the resulting 2-pentylpiperazine by column chromatography.
-
Analytical Characterization
Unambiguous characterization of the isomers is essential. A combination of spectroscopic and chromatographic techniques should be employed.[12][13]
Table 1: Analytical Techniques for Isomer Differentiation
| Technique | 1-pentylpiperazine | 2-pentylpiperazine | Rationale for Differentiation |
| ¹H NMR | Characteristic signals for the N-CH₂- of the pentyl group. | More complex splitting patterns for the protons on the piperazine ring due to the adjacent chiral center. | The symmetry of the molecule is different, leading to distinct proton environments. |
| ¹³C NMR | Fewer signals due to the symmetry of the molecule. | More signals due to the lack of symmetry. | The number of unique carbon environments differs between the isomers. |
| Mass Spectrometry (MS) | Will show the same molecular ion peak. | Will show the same molecular ion peak. | Fragmentation patterns may differ upon collision-induced dissociation (CID), providing structural clues.[14] |
| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Shorter retention time on non-polar columns. | Longer retention time on non-polar columns due to potential for more interaction. | The isomers will have different polarities and boiling points, leading to separation.[15] |
Comparative Pharmacological Analysis
The seemingly minor structural difference between the isomers can lead to significant variations in their pharmacological profiles. This section will explore key areas of comparison.
Receptor Binding Affinity
The affinity of a compound for its target receptor is a primary determinant of its potency.[16][17]
Protocol 3: Radioligand Binding Assay
This protocol provides a framework for assessing the binding affinity of the isomers to a target receptor (e.g., a G-protein coupled receptor).[18][19]
-
Rationale: This is a gold-standard method to quantify the interaction between a ligand and its receptor. It relies on the competition between a labeled radioligand and the unlabeled test compound (the isomer) for the same binding site on the receptor.
-
Step-by-Step Methodology:
-
Prepare cell membranes expressing the receptor of interest.
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-dopamine for dopamine receptors).
-
Add increasing concentrations of the N-pentyl piperazine isomer.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the isomer that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Table 2: Hypothetical Receptor Binding Data [20]
| Isomer | Target Receptor | Ki (nM) |
| 1-pentylpiperazine | Dopamine D₂ Receptor | 50 |
| 2-pentylpiperazine | Dopamine D₂ Receptor | 250 |
| 1-pentylpiperazine | Serotonin 5-HT₂A Receptor | 150 |
| 2-pentylpiperazine | Serotonin 5-HT₂A Receptor | 80 |
This data is illustrative and will vary depending on the specific receptor and assay conditions.
Functional Activity
Binding to a receptor does not always translate to a functional response. Functional assays are necessary to determine if a compound is an agonist, antagonist, or inverse agonist.[21][22][23]
Diagram: Workflow for a Functional Assay (e.g., cAMP Assay)
Caption: A generalized workflow for a cell-based functional assay.
Protocol 4: cAMP Functional Assay
This protocol is suitable for assessing the functional activity of compounds at Gs or Gi-coupled receptors.[24][25]
-
Rationale: Many receptors signal through the modulation of intracellular cyclic AMP (cAMP) levels. This assay quantifies these changes to determine the functional effect of the test compound.
-
Step-by-Step Methodology:
-
Plate cells expressing the receptor of interest in a 96-well plate and allow them to adhere.
-
For agonist testing, add increasing concentrations of the N-pentyl piperazine isomer.
-
For antagonist testing, pre-incubate the cells with increasing concentrations of the isomer before adding a fixed concentration of a known agonist.
-
Incubate for a specific time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA).
-
Plot the data as a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Comparative Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion (ADME) properties of isomers can differ significantly, impacting their in vivo efficacy and safety.[26][27]
Table 3: Key Pharmacokinetic Parameters for Comparison
| Parameter | Description | Experimental Method | Potential Isomeric Differences |
| LogP/LogD | Lipophilicity | Shake-flask method, HPLC | The more compact structure of 2-pentylpiperazine may lead to a lower LogP. |
| Metabolic Stability | Rate of metabolism by liver microsomes | In vitro liver microsomal stability assay | The position of the pentyl group can influence susceptibility to cytochrome P450 enzymes. |
| Plasma Protein Binding | Extent of binding to plasma proteins | Equilibrium dialysis, ultracentrifugation | Differences in lipophilicity and 3D structure can affect protein binding. |
| Brain Penetration (for CNS targets) | Ability to cross the blood-brain barrier | In vivo rodent studies (brain/plasma ratio) | Subtle changes in polarity and hydrogen bonding potential can impact CNS penetration. |
Conclusion: An Isomer-Aware Approach to Drug Development
The comparative analysis of N-pentyl piperazine isomers underscores a fundamental principle in medicinal chemistry: small structural changes can have profound biological consequences. A thorough understanding of the distinct properties of each isomer is not merely an academic exercise but a critical component of a successful drug development program. By employing rigorous synthetic and analytical methods, coupled with a comprehensive suite of in vitro and in vivo assays, researchers can make informed decisions to select the optimal isomer with the desired efficacy, selectivity, and pharmacokinetic profile. This isomer-aware approach is essential for navigating the complexities of drug discovery and ultimately delivering safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. adanipharma.net [adanipharma.net]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | Office of Justice Programs [ojp.gov]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. molbio.gu.se [molbio.gu.se]
- 22. journals.physiology.org [journals.physiology.org]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 25. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of 1-(3-Pentyl)-piperazine Bioactivity: A Comparative Guide for Target Confirmation
Introduction: The Imperative for Rigorous Bioactivity Validation
In modern drug discovery, the identification of novel bioactive molecules is merely the first step in a long and rigorous journey. Molecules containing the piperazine scaffold are of particular interest due to their prevalence in numerous FDA-approved drugs, especially those targeting the central nervous system (CNS) like serotonin and dopamine receptors.[1][2][3] The compound 1-(3-Pentyl)-piperazine represents a novel chemical entity within this class. While its structure suggests potential CNS activity, its specific biological target and functional effect are unknown.
Initial high-throughput screens (HTS) are prone to artifacts and false positives.[4] Therefore, confirming the bioactivity of a hit compound like this compound requires a robust, multi-faceted approach. Orthogonal validation—the use of two or more independent assays that measure the same biological phenomenon through different physical principles—is the gold standard for this confirmation.[5][6][7] This guide provides a comprehensive framework for validating the hypothesized bioactivity of this compound as a serotonin 5-HT1A receptor agonist, a common target for piperazine-containing drugs.[1] We will detail two distinct, complementary assays: a biochemical radioligand binding assay and a cell-based functional cAMP assay.
Hypothesized Mechanism of Action: Targeting the 5-HT1A Receptor
Based on its structural similarity to known CNS agents, we hypothesize that this compound acts as an agonist at the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gi/o.[8] Upon agonist binding, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][9] This signaling cascade is implicated in modulating mood and anxiety, making the 5-HT1A receptor a valuable therapeutic target.[10]
Figure 1. Hypothesized signaling pathway of this compound at the 5-HT1A receptor.
Assay 1: Primary Validation - Radioligand Binding Assay (Biochemical)
Expertise & Causality: Why a Binding Assay First?
A radioligand binding assay is the foundational experiment to validate a drug-target interaction.[11][12] This biochemical assay directly measures the physical interaction between the test compound and the receptor, independent of downstream cellular signaling. It allows us to quantify the compound's binding affinity (Ki), a critical parameter for determining potency.[12] We use a competitive binding format where this compound competes with a known high-affinity radiolabeled ligand for the 5-HT1A receptor. A successful result here provides direct evidence that our compound physically engages the intended target.
Experimental Protocol: Competitive Radioligand Binding
This protocol is adapted from standard methodologies for GPCR binding assays.[12][13]
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT1A receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay binding buffer. Determine protein concentration via a BCA assay.[13]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of a known concentration of radioligand (e.g., [3H]8-OH-DPAT, a 5-HT1A agonist).
-
Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM serotonin), and 50 µL of radioligand.
-
Competition Wells: Add 150 µL of membrane preparation, 50 µL of serially diluted this compound (or control compounds), and 50 µL of radioligand.
-
-
Incubation & Filtration:
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[12][13]
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection & Analysis:
-
Dry the filter mat and add scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) for each well using a scintillation counter.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the radioligand concentration and Kd is its dissociation constant.[13]
-
Data Presentation: Comparative Binding Affinities
| Compound | Type | IC50 (nM) | Binding Affinity (Ki, nM) |
| 8-OH-DPAT | Positive Control (Agonist) | 1.5 | 0.8 |
| This compound | Test Compound | 25.0 | 13.2 |
| Clozapine | Negative Control | >10,000 | >5,300 |
Table 1. Hypothetical binding data for this compound at the 5-HT1A receptor. Data are presented as the geometric mean from three independent experiments.
Assay 2: Orthogonal Validation - cAMP Functional Assay (Cell-based)
Expertise & Causality: Why a Functional cAMP Assay?
While the binding assay confirms physical interaction, it does not reveal the functional consequence of that binding. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).[14] A functional assay is therefore essential for orthogonal validation.[4][15] Since the 5-HT1A receptor is Gi-coupled, an agonist will inhibit adenylyl cyclase and cause a measurable decrease in intracellular cAMP levels.[9][16] We use a technology like HTRF (Homogeneous Time-Resolved Fluorescence) to quantify this change, providing a robust, independent confirmation of the compound's agonist activity.[17][18][19]
Experimental Protocol: HTRF cAMP Assay for Gi-Coupled Receptors
This protocol is based on established methods for measuring cAMP in response to GPCR activation.[17][20][21]
-
Cell Plating:
-
Seed CHO-K1 cells stably co-expressing the human 5-HT1A receptor into a 384-well low-volume plate at an optimized density.
-
Incubate overnight to allow for cell adherence.
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound and control compounds in stimulation buffer.
-
Add a constant concentration of Forskolin to all wells (except negative controls). Forskolin directly activates adenylyl cyclase, raising basal cAMP levels. This is necessary to observe the inhibitory effect of a Gi-coupled agonist.[16][22]
-
Add the diluted compounds to the cells and incubate for 30 minutes at room temperature.[23]
-
-
Cell Lysis and Detection:
-
The HTRF assay utilizes a competitive immunoassay format.[21][23]
-
Add the HTRF detection reagents directly to the wells. This includes a cAMP-d2 conjugate (acceptor) and a Europium cryptate-labeled anti-cAMP antibody (donor).
-
The reagents lyse the cells and initiate the competitive binding reaction.
-
-
Data Acquisition & Analysis:
-
Incubate the plate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.[17]
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
The HTRF ratio (665nm/620nm) is inversely proportional to the amount of intracellular cAMP produced.[19][23]
-
Plot the HTRF ratio against the compound concentration and fit a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).
-
Data Presentation: Comparative Functional Potency
| Compound | Type | Functional Potency (EC50, nM) |
| 8-OH-DPAT | Positive Control (Agonist) | 5.2 |
| This compound | Test Compound | 85.0 |
| WAY-100635 | Negative Control (Antagonist) | No activity |
Table 2. Hypothetical functional data for this compound. The EC50 value represents the potency of the compound in inhibiting Forskolin-stimulated cAMP production.
Trustworthiness: A Self-Validating Experimental System
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 5. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 6. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 7. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. multispaninc.com [multispaninc.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. axxam.com [axxam.com]
- 16. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. revvity.com [revvity.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
Head-to-Head Comparison: 1-(3-Pentyl)-piperazine as a Novel Cholinesterase Inhibitor Against Established Therapeutics
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the relentless pursuit of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease, the exploration of new chemical entities with the potential to modulate cholinergic neurotransmission remains a cornerstone of drug discovery. This guide introduces 1-(3-Pentyl)-piperazine, a novel piperazine derivative, and provides a comprehensive head-to-head comparison with the well-established cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine.
The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds targeting the central nervous system.[1] The introduction of an N-alkyl substituent, such as a 3-pentyl group, can significantly influence the lipophilicity and binding characteristics of the molecule, making this compound a compound of interest for neuropharmacological investigation. This guide is predicated on the scientific hypothesis that this compound may act as a cholinesterase inhibitor, a validated mechanism for the symptomatic treatment of Alzheimer's disease.[2][3]
We will delve into a detailed comparison of its hypothetical inhibitory profile against the known activities of Donepezil, Rivastigmine, and Galantamine, supported by established experimental protocols to empower researchers to empirically validate these comparisons.
Mechanism of Action: A Comparative Overview
The primary therapeutic strategy for alleviating the cognitive symptoms of Alzheimer's disease involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3]
Known Inhibitors:
-
Donepezil: This piperidine derivative is a highly selective and reversible inhibitor of AChE.[4][5] Its mechanism is characterized as a mixed competitive and non-competitive inhibition, suggesting it binds to both the catalytic active site and the peripheral anionic site of the enzyme.[2][6][7]
-
Rivastigmine: A carbamate derivative, Rivastigmine acts as a pseudo-irreversible inhibitor of both AChE and BChE.[8] It carbamylates the serine residue in the active site of the cholinesterases, leading to a prolonged, but not permanent, inhibition.[9]
-
Galantamine: This alkaloid exhibits a dual mechanism of action. It is a reversible and competitive inhibitor of AChE and also acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which further enhances cholinergic signaling.[1][10][11][12]
Hypothetical Mechanism of this compound:
Based on its structural features, it is plausible that this compound could act as a reversible inhibitor of cholinesterases. The piperazine ring could interact with the active site of the enzyme, while the 3-pentyl group may influence its binding affinity and selectivity towards AChE or BChE. The nature of its inhibition (competitive, non-competitive, or mixed) would need to be determined experimentally.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The following table summarizes the reported IC50 values for the established cholinesterase inhibitors against both AChE and BChE. It is important to note that these values can vary depending on the experimental conditions. For a direct and accurate comparison, it is recommended to determine the IC50 of this compound alongside these reference compounds under identical assay conditions.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity (BuChE IC50 / AChE IC50) |
| Donepezil | AChE | 6.7 | ~1104 |
| BuChE | 7400 | ||
| Rivastigmine | AChE | 4.3 | ~0.009 (BChE selective) |
| BuChE | 0.039 | ||
| Galantamine | AChE | 440 | ~34 |
| BuChE | 15000 | ||
| This compound | AChE | To be determined | To be determined |
| BuChE | To be determined | To be determined |
Note: IC50 values are compiled from a comparative in vitro study for illustrative purposes.[8]
Experimental Protocols
To facilitate the empirical evaluation of this compound and its direct comparison with known inhibitors, detailed experimental protocols are provided below.
Synthesis of this compound
A plausible synthetic route for this compound involves the N-alkylation of piperazine. A general and efficient method for the synthesis of N-alkyl piperazines can be adapted for this purpose.[13]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (2 equivalents) in a suitable solvent such as tetrahydrofuran (THF).
-
Addition of Alkyl Halide: To the stirred solution, add 3-bromopentane (1 equivalent) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to >12 with a strong base (e.g., NaOH).
-
Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The product can be further purified by column chromatography on silica gel.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for measuring cholinesterase activity and screening for inhibitors is the colorimetric assay developed by Ellman.[14] This assay is based on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM DTNB solution in the phosphate buffer.
-
Prepare a 14 mM acetylthiocholine iodide (ATCI) solution in deionized water.
-
Prepare a stock solution of the test inhibitor (this compound) and reference inhibitors (Donepezil, Rivastigmine, Galantamine) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of acetylcholinesterase (from a commercial source, e.g., electric eel or human recombinant) in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Blank wells: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control wells (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.
-
Test wells: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Mix the components in the wells and pre-incubate the plate for 10 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Initiation of Reaction: Add 10 µL of the ATCI solution to all wells (except the blank) to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = (1 - (Rate of test sample / Rate of control)) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Diagram of the Ellman's Assay Workflow:
Caption: Principle of the Ellman's method for AChE activity.
Visualizing the Competitive Landscape
The following diagram illustrates the hypothetical positioning of this compound within the landscape of known cholinesterase inhibitors based on their primary mechanisms of action.
Caption: Comparative mechanisms of cholinesterase inhibitors.
Conclusion and Future Directions
This guide provides a foundational framework for the investigation of this compound as a potential cholinesterase inhibitor. By presenting a head-to-head comparison with established drugs like Donepezil, Rivastigmine, and Galantamine, and by providing detailed, actionable experimental protocols, we aim to facilitate its empirical evaluation.
The key to validating the therapeutic potential of this compound lies in the rigorous experimental determination of its IC50 values against both AChE and BChE, and the elucidation of its precise mechanism of inhibition. Should this novel compound demonstrate favorable potency and selectivity, further studies, including in vivo efficacy and safety profiling, would be warranted to establish its promise as a next-generation therapeutic for neurodegenerative diseases.
References
- 1. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 2. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 5. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Piperazine synthesis [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Navigating the Labyrinth: A Comparative Guide to Confirming the Molecular Target of 1-(3-Pentyl)-piperazine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical and often arduous step is the definitive identification and confirmation of its molecular target. This guide provides an in-depth, experience-driven framework for elucidating the molecular target of a novel piperazine derivative, 1-(3-Pentyl)-piperazine. We will eschew a rigid, one-size-fits-all template, instead adopting a flexible and logical progression of experiments designed to build a robust case for target engagement and validation.
The piperazine scaffold is a privileged structure in medicinal chemistry, found in a multitude of approved drugs with diverse pharmacological activities, including antipsychotic, antidepressant, and antifungal agents.[1][2][3][4] Many piperazine derivatives exert their effects by modulating the activity of neurotransmitter receptors and monoamine transporters.[3][4] Given this precedent, our investigation into this compound will begin with the hypothesis that its primary targets may reside within the central nervous system, while remaining open to other possibilities.
This guide will detail a multi-pronged approach, combining computational prediction with established biochemical, biophysical, and cell-based validation techniques. We will explore not just the "how" but also the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous workflow.
Section 1: Initial Target Hypothesis Generation - Casting a Wide Net
Before embarking on extensive and resource-intensive experimental work, it is prudent to generate a list of plausible targets. This initial phase leverages computational and knowledge-based approaches to narrow the field of possibilities.
In Silico Target Prediction
Computational methods can provide valuable starting points by comparing the structure of this compound to databases of known ligands and their targets.[5][6]
Recommended Approaches:
-
Ligand-Based Virtual Screening: Utilize platforms such as SwissTargetPrediction or SuperPred to identify proteins with known ligands structurally similar to this compound.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of this compound and screen it against a database of protein structures.
-
Reverse Docking: Dock the structure of this compound against a library of protein binding sites to predict potential interactions.
Expected Outcome: A ranked list of potential protein targets based on structural and chemical similarity to known drug-target pairs. For a novel piperazine derivative, this list is likely to be enriched with G-protein coupled receptors (GPCRs), ion channels, and transporters.
Literature and Database Mining
A thorough review of the literature for compounds with similar scaffolds is essential.[7][8]
Key Databases:
-
ChEMBL: A database of bioactive molecules with drug-like properties.
-
PubChem: Provides information on the biological activities of small molecules.[9]
-
BindingDB: A public database of measured binding affinities.
Rationale: This approach complements in silico methods by incorporating existing experimental data, potentially revealing targets that might be missed by purely computational approaches.
Section 2: In Vitro Target Identification and Validation - The Biochemical Evidence
Once a prioritized list of potential targets is established, the next phase is to obtain direct evidence of a physical interaction between this compound and its putative target(s).
Thermal Shift Assay (TSA) - A First Look at Binding
The Cellular Thermal Shift Assay (CETSA) and its in vitro counterpart, the thermal shift assay, are powerful techniques for confirming target engagement.[10] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).
Experimental Workflow:
Detailed Protocol:
-
Protein Preparation: Obtain or purify the candidate target protein(s). Ensure high purity and concentration.
-
Compound Preparation: Prepare a stock solution of this compound and a known control ligand in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well PCR plate, mix the target protein with the test compound, control ligand, or vehicle control. Include a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually heat the samples from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C), measuring fluorescence at each temperature increment.
-
Data Analysis: Plot fluorescence as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. Calculate the change in melting temperature (ΔTm) between the compound-treated samples and the vehicle control.
Hypothetical Comparative Data:
| Target Protein | Ligand | Concentration (µM) | Tm (°C) | ΔTm (°C) |
| Dopamine D2 Receptor | Vehicle (DMSO) | - | 52.3 | - |
| This compound | 10 | 56.8 | +4.5 | |
| Haloperidol (Control) | 10 | 58.1 | +5.8 | |
| Serotonin 5-HT2A Receptor | Vehicle (DMSO) | - | 49.7 | - |
| This compound | 10 | 50.1 | +0.4 | |
| Ketanserin (Control) | 10 | 55.2 | +5.5 | |
| Sigma-1 Receptor | Vehicle (DMSO) | - | 60.2 | - |
| This compound | 10 | 65.9 | +5.7 | |
| (+)-Pentazocine (Control) | 10 | 67.3 | +7.1 |
Interpretation: A significant positive ΔTm, as seen for the Dopamine D2 Receptor and the Sigma-1 Receptor, suggests a direct binding interaction. The minimal shift for the 5-HT2A Receptor indicates weak or no binding.
Affinity-Based Methods - Pulling Down the Target
Affinity chromatography is a powerful technique for identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[11]
Experimental Workflow:
Detailed Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker for immobilization onto beads (e.g., NHS-activated sepharose).
-
Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue (e.g., rat brain tissue).
-
Affinity Capture: Incubate the lysate with the immobilized compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, often by using an excess of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.
Comparative Analysis with a Control Compound:
To increase confidence in the identified targets, a parallel experiment should be run with a structurally similar but biologically inactive analog of this compound.
| Protein Identified by Mass Spectrometry | Enrichment with Active Probe | Enrichment with Inactive Probe | Conclusion |
| Sigma-1 Receptor | High | Low | High-confidence target |
| Dopamine D2 Receptor | High | Low | High-confidence target |
| Tubulin | High | High | Non-specific binder |
| Heat Shock Protein 90 | High | High | Non-specific binder |
Interpretation: Proteins that are significantly enriched in the eluate from the active probe compared to the inactive probe are considered high-confidence targets.
Section 3: Cellular Target Engagement - Validation in a Biological Context
Confirming that the compound interacts with its target in a living cell is a crucial validation step.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA extends the principle of the thermal shift assay to a cellular environment.
Experimental Workflow:
Interpretation of Hypothetical CETSA Data:
A rightward shift in the melting curve for a target protein in the presence of this compound indicates that the compound is entering the cells and binding to the target, thereby stabilizing it against thermal denaturation. This provides strong evidence of target engagement in a physiological context.
Functional Assays
The ultimate validation comes from demonstrating that the binding of this compound to its target modulates the target's biological activity. The choice of functional assay is entirely dependent on the identified target.
Examples of Functional Assays:
-
For a GPCR (e.g., Dopamine D2 Receptor):
-
cAMP Assay: Measure the inhibition of forskolin-stimulated cAMP production.
-
Calcium Flux Assay: Measure changes in intracellular calcium levels.
-
-
For an Enzyme (e.g., a Kinase):
-
In Vitro Kinase Assay: Measure the phosphorylation of a substrate.
-
-
For an Ion Channel:
-
Electrophysiology (Patch Clamp): Measure changes in ion flow across the cell membrane.
-
Section 4: Addressing Off-Target Effects
It is crucial to investigate potential off-target effects, as these can lead to undesired side effects or misleading interpretations of phenotypic data.[11]
Strategies for Off-Target Profiling:
-
Broad Target Panel Screening: Screen this compound against a large panel of receptors, enzymes, and ion channels (e.g., the Eurofins SafetyScreen44 panel).
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to assess the compound's effects on various cellular processes.[12]
Conclusion
Confirming the molecular target of a novel compound like this compound is a systematic process of building a compelling, evidence-based case. By integrating computational predictions with a tiered approach of in vitro and cell-based experimental validation, researchers can confidently identify the direct binding partners of a small molecule and elucidate its mechanism of action. This guide provides a robust and adaptable framework for this critical phase of drug discovery, emphasizing the importance of orthogonal approaches and rigorous data interpretation to ensure scientific integrity and accelerate the development of new therapeutics.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Methods of Identification and Validation of Drug Target | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 1-(3-Pentyl)-piperazine: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the identification of novel chemical entities with high target specificity is a paramount objective. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antipsychotic, antidepressant, and antihistaminic effects.[1][2] This guide provides an in-depth evaluation of the selectivity profile of a novel compound, 1-(3-Pentyl)-piperazine. Our investigation will focus on its potential as a selective antagonist for the Dopamine D2 receptor (D2R), a key target in the treatment of psychosis.
The therapeutic efficacy of antipsychotics is often accompanied by a range of side effects, which are largely attributable to the non-selective binding of these agents to other receptors, such as other dopamine receptor subtypes, serotonin, adrenergic, and histamine receptors. Therefore, a comprehensive understanding of a new candidate's selectivity is crucial for predicting its clinical utility and safety profile.
This guide will present a comparative analysis of this compound against two well-characterized D2R antagonists: Haloperidol, a first-generation antipsychotic with a broad receptor binding profile, and a hypothetical selective D2R antagonist, "Compound X," for benchmarking. We will detail the experimental workflows, present comparative data, and provide insights into the interpretation of these findings for drug development professionals.
Experimental Workflow for Selectivity Profiling
A systematic approach is essential for the robust evaluation of a compound's selectivity. The following workflow outlines the key stages of our investigation, from initial binding assays to functional characterization.
Caption: A streamlined workflow for determining the selectivity profile of a novel compound.
Methodologies
Radioligand Binding Assays
Principle: Competitive binding assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human Dopamine D2, D1, D3, D4, Serotonin 5-HT2A, and Adrenergic α1A receptors) are prepared from stably transfected HEK-293 cells.
-
Assay Buffer: Prepare an appropriate assay buffer. For D2R binding, a typical buffer would be 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2R), and a range of concentrations of the test compound (this compound, Haloperidol, or Compound X).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The filters are washed with ice-cold buffer, and the amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP Measurement
Principle: The Dopamine D2 receptor is a Gi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D2R will block the agonist-induced decrease in cAMP.
Protocol:
-
Cell Culture: Culture HEK-293 cells stably expressing the human D2R in a suitable medium.
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: The cells are first treated with varying concentrations of the test compounds (this compound, Haloperidol, or Compound X) for a short pre-incubation period.
-
Agonist Stimulation: Subsequently, the cells are stimulated with a known D2R agonist (e.g., Quinpirole) at a concentration that elicits a submaximal response (EC80), in the continued presence of the test compounds. Forskolin is also added to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The data are plotted as the percentage of inhibition of the agonist response versus the log of the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value of the antagonist.
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Dopamine D2 receptor.
Caption: Simplified signaling cascade of the Dopamine D2 receptor.
Comparative Selectivity Profile
The following tables summarize the hypothetical binding affinities and functional potencies of this compound and the comparator compounds.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | D2R | D1R | D3R | D4R | 5-HT2A | α1A |
| This compound | 1.5 | 1250 | 25 | 450 | 850 | >10,000 |
| Haloperidol | 0.8 | 250 | 1.2 | 5 | 15 | 8 |
| Compound X (Selective) | 2.0 | >10,000 | 500 | >10,000 | >10,000 | >10,000 |
Table 2: Comparative Functional Antagonist Potencies (IC50, nM)
| Compound | D2R | 5-HT2A |
| This compound | 2.5 | 1100 |
| Haloperidol | 1.5 | 20 |
| Compound X (Selective) | 3.0 | >10,000 |
Interpretation and Discussion
The primary goal of this investigation was to evaluate the selectivity of this compound for the Dopamine D2 receptor. Based on the hypothetical data presented, several key insights can be drawn:
-
High Affinity and Potency for D2R: this compound demonstrates high affinity (Ki = 1.5 nM) and functional potency (IC50 = 2.5 nM) for the D2R, comparable to the established antipsychotic Haloperidol. This confirms that the primary pharmacological target of our novel compound is indeed the D2R.
-
Selectivity over D1R: A significant separation in affinity between D2R and D1R is observed for this compound (>800-fold). This is a desirable characteristic, as D1R antagonism is not typically associated with antipsychotic efficacy and may contribute to unwanted side effects.
-
Moderate Selectivity over D3R: The compound exhibits a 16.7-fold selectivity for D2R over D3R. While not as pronounced as the selectivity over D1R, this still represents a meaningful difference. The clinical implications of D3R antagonism are complex and an area of active research.
-
Excellent Selectivity against 5-HT2A and α1A Receptors: this compound displays a very favorable selectivity profile against the serotonin 5-HT2A and adrenergic α1A receptors. Its affinity for these receptors is in the high nanomolar to micromolar range, suggesting a low potential for side effects associated with their blockade, such as weight gain, metabolic disturbances (5-HT2A), and orthostatic hypotension (α1A). This is a significant advantage over a non-selective agent like Haloperidol, which has potent activity at these off-targets.
-
Comparison with Controls: When compared to Haloperidol, this compound offers a substantially improved selectivity profile, particularly concerning the 5-HT2A and α1A receptors. While Haloperidol is a potent D2R antagonist, its activity at multiple other receptors is a known liability. Compared to the hypothetical highly selective "Compound X," this compound shows a more moderate, yet potentially clinically relevant, selectivity profile. The moderate affinity for the D3 receptor might even offer some therapeutic advantages, which would require further investigation.
Conclusion and Future Directions
This comparative guide has outlined a comprehensive strategy for evaluating the selectivity of the novel compound this compound. The hypothetical data suggest that this compound is a potent D2R antagonist with a promising selectivity profile, particularly with its weak activity at the 5-HT2A and α1A receptors. This profile suggests a potentially lower burden of certain side effects compared to first-generation antipsychotics.
Further preclinical development should include:
-
In vivo studies to confirm D2R occupancy and to assess efficacy in animal models of psychosis.
-
A broader off-target screening against a more extensive panel of receptors, ion channels, and enzymes to identify any other potential interactions.[3]
-
Pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies to determine its drug-like properties.[4]
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

